molecular formula C19H19N3O5S B15566576 Oxacillin-d5

Oxacillin-d5

Numéro de catalogue: B15566576
Poids moléculaire: 406.5 g/mol
Clé InChI: UWYHMGVUTGAWSP-PIATXACISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Oxacillin-d5 is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 406.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C19H19N3O5S

Poids moléculaire

406.5 g/mol

Nom IUPAC

(2S,5R,6R)-3,3-dimethyl-6-[[5-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-1,2-oxazole-4-carbonyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H19N3O5S/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26)/t13-,14+,17-/m1/s1/i4D,5D,6D,7D,8D

Clé InChI

UWYHMGVUTGAWSP-PIATXACISA-N

Origine du produit

United States

Foundational & Exploratory

What is Oxacillin-d5 and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxacillin-d5 is the deuterium-labeled analogue of Oxacillin (B1211168), a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is primarily utilized as an internal standard in analytical chemistry, particularly in pharmacokinetic and therapeutic drug monitoring studies.[1] The incorporation of five deuterium (B1214612) atoms onto the phenyl ring of the oxacillin side chain provides a stable isotopic signature, allowing for precise quantification of the parent drug, Oxacillin, in complex biological matrices using mass spectrometry. This guide provides a comprehensive overview of this compound, its chemical structure, quantitative data for analytical applications, and a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Structure and Properties

This compound shares the same core structure as Oxacillin, which consists of a penam (B1241934) nucleus with a substituted isoxazolyl side chain. The key difference is the replacement of five hydrogen atoms with deuterium atoms on the phenyl group of the side chain. This isotopic substitution minimally affects the chemical properties of the molecule while providing a distinct mass shift, which is fundamental to its application as an internal standard.

Chemical Formula: C₁₉H₁₄D₅N₃O₅S

SMILES: OC([C@@H]1N2--INVALID-LINK--([H])--INVALID-LINK--NC(C3=C(C)ON=C3C4=C([2H])C([2H])=C([2H])C([2H])=C4[2H])=O)=O

Quantitative Data for Analytical Applications

The following table summarizes key quantitative data for this compound and its parent compound, Oxacillin, relevant for mass spectrometry-based quantification.

PropertyOxacillinThis compound
Molecular Formula C₁₉H₁₉N₃O₅SC₁₉H₁₄D₅N₃O₅S
Monoisotopic Mass 401.10 g/mol 406.13 g/mol
Precursor Ion (m/z) [M+H]⁺ 402.1407.1
Product Ion 1 (m/z) 159.9159.9
Product Ion 2 (m/z) 243.1243.1

Experimental Protocol: Quantification of Oxacillin in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of Oxacillin in human plasma utilizing this compound as an internal standard.

Materials and Reagents
  • Oxacillin analytical standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Human plasma (drug-free)

  • Centrifuge tubes

  • Autosampler vials

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Oxacillin and this compound in methanol to prepare 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of Oxacillin by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a centrifuge tube.

  • Add 10 µL of the 1 µg/mL this compound internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-7 min: 95% to 5% B

    • 7-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Oxacillin: 402.1 -> 159.9 (quantifier), 402.1 -> 243.1 (qualifier)

    • This compound: 407.1 -> 159.9 (quantifier), 407.1 -> 243.1 (qualifier)

Data Analysis
  • Integrate the peak areas for the specified MRM transitions for both Oxacillin and this compound.

  • Calculate the peak area ratio of Oxacillin to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Oxacillin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow of using this compound as an internal standard for the quantification of Oxacillin.

G Workflow for Oxacillin Quantification using this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (containing Oxacillin) Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (LC) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Oxacillin / this compound) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Oxacillin Concentration Calibrate->Quantify

Caption: Experimental workflow for the quantification of Oxacillin.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Oxacillin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Oxacillin-d5, its synthesis, and its primary applications in analytical and research settings. Detailed experimental protocols and visual workflows are included to support practical implementation.

Core Properties of this compound

This compound is the deuterium-labeled version of Oxacillin, a narrow-spectrum beta-lactam antibiotic of the penicillin class.[1][2][3] The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a stable isotopic label, making it an ideal internal standard for the quantification of Oxacillin in biological matrices using mass spectrometry.[4][5]

The fundamental properties of this compound and its commonly used sodium salt are summarized below.

PropertyValueSource
Chemical Name (2S,5R,6R)-3,3-dimethyl-6-[[5-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-1,2-oxazole-4-carbonyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula C₁₉H₁₄D₅N₃O₅S
Molecular Weight 406.47 g/mol
CAS Number 66-79-5 (Unlabeled)
Appearance Crystalline Solid (as sodium salt)
Storage Temperature -20°C
Purity ≥98% (typical)
SolventSolubilitySource
DMSO 10 mM
Ethanol (Sodium Salt) ~2 mg/mL
DMSO (Sodium Salt) ~16 mg/mL
Dimethylformamide (Sodium Salt) ~20 mg/mL
PBS, pH 7.2 (Sodium Salt) ~10 mg/mL

Aqueous solutions of the sodium salt are not recommended for storage for more than one day.

The stability of Oxacillin (and by extension, this compound) in solution is dependent on concentration, temperature, and the solvent vehicle.

  • At Room Temperature: In various intravenous solutions at concentrations of 0.5-2 mg/mL, the compound is stable for approximately 6 hours. At higher concentrations (10-100 mg/mL), stability can extend to 4 days.

  • Under Refrigeration (4°C): At concentrations of 10-100 mg/mL, the sodium salt is stable for up to 7 days.

  • Frozen (-15°C): Solutions can be stable for up to 30 days.

Experimental Protocols and Methodologies

This compound is primarily used as an internal standard for the accurate quantification of Oxacillin in biological samples like plasma or milk.

Objective: To determine the concentration of Oxacillin in a plasma sample.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

    • Add 10 µL of an internal standard working solution (this compound in a 50:50 methanol (B129727)/water mixture).

    • Vortex the mixture for 15 seconds.

    • Add 200 µL of a precipitation solution (e.g., methanol with 0.1% formic acid) to precipitate proteins.

    • Vortex vigorously for another 15 seconds.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and dilute 1:4 with an appropriate aqueous solution (e.g., water with 0.1% formic acid).

    • Transfer the final diluted sample to an HPLC vial for analysis.

  • Chromatographic Separation (HPLC):

    • Column: A C18 reverse-phase column (e.g., Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm) is suitable.

    • Mobile Phase A: 2 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Gradient: A typical gradient would start with low organic phase (e.g., 2% B), ramp up to a higher percentage (e.g., 50-100% B) to elute the analytes, followed by a wash and re-equilibration period.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

    • Monitored Transitions:

      • Oxacillin: Monitor the transition from the parent ion [M+H]⁺ to specific fragment ions.

      • This compound: Monitor the corresponding transition for the deuterated standard (parent ion will be 5 Da higher). For example, characteristic fragment ions for Oxacillin are m/z 198, 213, and 241.

  • Data Analysis:

    • Integrate the peak areas for both the Oxacillin and this compound transitions.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve using known concentrations of Oxacillin standards.

    • Determine the concentration of Oxacillin in the unknown sample by interpolating its area ratio on the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound (Internal Standard) Plasma->IS Precip Protein Precipitation (e.g., Methanol) IS->Precip Cent Centrifuge Precip->Cent Dilute Dilute Supernatant Cent->Dilute HPLC HPLC Separation (C18 Column) Dilute->HPLC Inject MS Mass Spectrometry (ESI+, MRM Mode) HPLC->MS Detect Detect Ion Transitions (Analyte + IS) MS->Detect Ratio Calculate Peak Area Ratios Detect->Ratio Peak Areas Cal Plot Calibration Curve Ratio->Cal Quant Quantify Oxacillin Cal->Quant

Caption: Workflow for Oxacillin quantification using LC-MS/MS.

The synthesis of this compound follows the same principles as unlabeled Oxacillin, with the key difference being the use of a deuterated precursor for the phenyl group. The core process involves the condensation of 6-aminopenicillanic acid (6-APA) with a derivative of 5-methyl-3-(phenyl-d5)-4-isoxazolecarboxylic acid.

Methodology Outline:

  • Preparation of the Acyl Chloride: The deuterated side chain, 5-methyl-3-(phenyl-d5)-4-isoxazolecarboxylic acid, is converted to its more reactive acyl chloride form, typically using an agent like phosphorus pentachloride.

  • Condensation Reaction: 6-APA is dissolved in an aqueous buffer solution. The prepared deuterated acyl chloride is then added to this solution. The pH is carefully controlled (typically between 6.5 and 7.0) with a base like NaOH to facilitate the condensation reaction, forming the amide bond.

  • Acidification and Extraction: After the reaction is complete, the solution is acidified. The resulting this compound free acid is then extracted into an organic solvent such as n-butyl acetate.

  • Crystallization: The this compound is typically converted to a stable salt, such as the sodium salt. This is achieved by adding a sodium source (e.g., sodium-2-ethylhexanoate or sodium acetate) to the organic extract, causing the this compound sodium salt to crystallize.

  • Purification: The resulting crystals are filtered, washed with appropriate solvents (e.g., propanol, ethyl acetate) to remove impurities, and dried under a vacuum to yield the final product.

G cluster_0 Side Chain Preparation cluster_1 Core Structure cluster_2 Purification A 5-methyl-3-(phenyl-d5) -4-isoxazolecarboxylic acid B Acyl Chloride Formation (PCl5) A->B D Condensation (Amide Bond Formation) B->D C 6-Aminopenicillanic Acid (6-APA) C->D E Acidification & Extraction F Salt Formation & Crystallization E->F G Final Product: This compound Sodium F->G D->E

Caption: Simplified synthesis pathway for this compound Sodium.

Mechanism of Action

As a beta-lactam antibiotic, Oxacillin's mechanism of action involves the inhibition of bacterial cell wall synthesis. This action is identical for both the labeled and unlabeled forms.

  • Target Binding: The strained β-lactam ring of Oxacillin covalently binds to the active site of Penicillin-Binding Proteins (PBPs).

  • Enzyme Inhibition: PBPs are essential bacterial enzymes (transpeptidases) that catalyze the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

  • Cell Wall Disruption: By inhibiting PBP function, Oxacillin blocks the cross-linking of peptidoglycan chains. This weakens the cell wall, leading to cell lysis and bacterial death, particularly in actively growing bacteria.

Its resistance to penicillinase enzymes makes it effective against certain staphylococcal strains that are resistant to other penicillins.

G Oxacillin Oxacillin (β-Lactam Ring) Inhibit Inhibition Oxacillin->Inhibit PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-Linking PBP->Peptidoglycan Catalyzes Inhibit->Peptidoglycan Blocks Wall Bacterial Cell Wall Synthesis Peptidoglycan->Wall Lysis Weakened Cell Wall & Bacterial Lysis Wall->Lysis Disruption Leads to

Caption: Mechanism of action for Oxacillin.

References

An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Oxacillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated oxacillin (B1211168), a stable isotope-labeled analog of the widely used β-lactam antibiotic. The incorporation of deuterium (B1214612) can offer significant advantages in drug metabolism and pharmacokinetic (DMPK) studies, serving as a valuable tool for researchers in drug development. This document outlines a plausible synthetic pathway, detailed purification protocols, and methods for analytical characterization, with a focus on providing practical, actionable information for laboratory professionals.

Introduction

Oxacillin is a narrow-spectrum, penicillinase-resistant β-lactam antibiotic effective against penicillin-resistant Staphylococcus aureus.[1] Deuterium-labeled compounds, in which one or more hydrogen atoms are replaced by deuterium, are powerful tools in pharmaceutical research. The increased mass of deuterium can alter the metabolic fate of a drug, often leading to a slower rate of metabolism due to the kinetic isotope effect. This property makes deuterated compounds invaluable for studying drug metabolism, identifying metabolites, and serving as internal standards in quantitative bioanalysis by mass spectrometry.[2]

This guide details a synthetic approach to deuterated oxacillin, focusing on the introduction of deuterium into the 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) side chain. The purification of the final compound to a high degree of purity is critical for its use in sensitive analytical applications.

Synthesis of Deuterated Oxacillin

The synthesis of deuterated oxacillin can be approached by first synthesizing the deuterated side chain, 5-methyl-3-phenylisoxazole-4-carbonyl chloride, and subsequently coupling it with 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule.

Synthesis of Deuterated 5-Methyl-3-phenylisoxazole-4-carboxylic Acid

The key step in the synthesis of deuterated oxacillin is the incorporation of deuterium into the isoxazole (B147169) ring of the side chain. Various methods for the deuteration of isoxazoles have been reported. One effective method involves a calcium carbide-mediated cycloaddition reaction with deuterium oxide (D₂O) to generate deuterated acetylene (B1199291) in situ, which then reacts to form the deuterated isoxazole ring.[3] This method offers high deuterium incorporation and good functional group tolerance.[3]

Experimental Protocol: Synthesis of Deuterated 5-methyl-3-phenylisoxazole-4-carboxylic Acid

A detailed experimental protocol for the synthesis of the deuterated isoxazole precursor is outlined below.

StepProcedureReagents & Conditions
1 Generation of Deuterated Acetylene Calcium Carbide (CaC₂), Deuterium Oxide (D₂O)
2 Cycloaddition In situ generated deuterated acetylene, appropriate nitrile oxide precursor
3 Work-up and Purification Standard aqueous work-up, followed by column chromatography on silica (B1680970) gel

Note: Specific reaction conditions such as temperature, reaction time, and solvent must be optimized for the specific substrate.

Conversion to Deuterated 5-Methyl-3-phenylisoxazole-4-carbonyl Chloride

The deuterated carboxylic acid is then converted to the more reactive acyl chloride to facilitate coupling with 6-APA. This can be achieved using standard chlorinating agents such as thionyl chloride or oxalyl chloride. A method using bis(trichloromethyl) carbonate has also been reported to produce the acyl chloride with high purity and yield.[4]

Experimental Protocol: Synthesis of Deuterated 5-methyl-3-phenylisoxazole-4-carbonyl Chloride

StepProcedureReagents & Conditions
1 Acyl Chloride Formation Deuterated 5-methyl-3-phenylisoxazole-4-carboxylic acid, bis(trichloromethyl) carbonate, organic solvent (e.g., chlorobenzene), catalyst (e.g., N,N-dimethylformamide)
2 Reaction The mixture is heated under reflux.
3 Isolation The product is isolated by distillation under reduced pressure.
Coupling with 6-Aminopenicillanic Acid (6-APA)

The final step in the synthesis is the coupling of the deuterated acyl chloride with 6-APA. This is a standard amidation reaction, often carried out in a biphasic system or in the presence of a base to neutralize the hydrochloric acid byproduct.[5]

Experimental Protocol: Synthesis of Deuterated Oxacillin

StepProcedureReagents & Conditions
1 Dissolution of 6-APA 6-Aminopenicillanic acid is dissolved in an aqueous basic solution.
2 Coupling Reaction The solution of deuterated 5-methyl-3-phenylisoxazole-4-carbonyl chloride in an organic solvent is added to the 6-APA solution.
3 Reaction The reaction is stirred at a controlled temperature.
4 Isolation of Deuterated Oxacillin Acid The product is isolated by acidification and extraction into an organic solvent.

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow cluster_side_chain Deuterated Side Chain Synthesis cluster_coupling Coupling Reaction cluster_final_product Final Product Formation Deuterated_Isoxazole Deuterated 5-Methyl-3-phenylisoxazole-4-carboxylic Acid Acyl_Chloride Deuterated 5-Methyl-3-phenylisoxazole-4-carbonyl Chloride Deuterated_Isoxazole->Acyl_Chloride Chlorination Deuterated_Oxacillin_Acid Deuterated Oxacillin (Acid Form) Acyl_Chloride->Deuterated_Oxacillin_Acid Coupling 6-APA 6-Aminopenicillanic Acid (6-APA) 6-APA->Deuterated_Oxacillin_Acid Deuterated_Oxacillin_Sodium Deuterated Oxacillin Sodium Deuterated_Oxacillin_Acid->Deuterated_Oxacillin_Sodium Salt Formation

A high-level overview of the synthetic workflow for deuterated oxacillin.

Purification of Deuterated Oxacillin

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and other impurities. A combination of extraction, chromatography, and recrystallization is typically employed.

Extraction

After the coupling reaction, the deuterated oxacillin acid is extracted from the aqueous reaction mixture into an organic solvent. This is followed by back-extraction into a basic aqueous solution to remove organic impurities.

Chromatography

High-performance liquid chromatography (HPLC) is a powerful technique for the purification and analysis of oxacillin and its derivatives.[6][7] Reversed-phase HPLC can be used to separate deuterated oxacillin from closely related impurities.[6]

Experimental Protocol: HPLC Purification

ParameterCondition
Column C18 reversed-phase column
Mobile Phase A gradient of acetonitrile (B52724) and water, often with a buffer such as phosphate (B84403) buffer.
Detection UV detection at an appropriate wavelength (e.g., 225 nm).[6]
Flow Rate Typically 1 mL/min.[6]
Recrystallization

The final purification step often involves the crystallization of the sodium salt of deuterated oxacillin. This is typically achieved by dissolving the compound in a suitable solvent and then adding an anti-solvent or changing the temperature to induce crystallization.

Experimental Protocol: Recrystallization of Deuterated Oxacillin Sodium

StepProcedureReagents & Conditions
1 Dissolution The crude deuterated oxacillin is dissolved in a suitable solvent (e.g., methanol).
2 Salt Formation and Crystallization A solution of sodium acetate (B1210297) in a solvent like methanol (B129727) is added. The crystallization is often carried out at a controlled temperature of 40-50 °C.[8]
3 Washing and Drying The crystals are washed with a suitable solvent (e.g., n-butanol) and dried under vacuum.[8]

The following diagram illustrates the purification workflow:

Purification_Workflow Crude_Product Crude Deuterated Oxacillin Extraction Liquid-Liquid Extraction Crude_Product->Extraction Chromatography HPLC Purification Extraction->Chromatography Crystallization Recrystallization Chromatography->Crystallization Pure_Product Pure Deuterated Oxacillin Sodium Crystallization->Pure_Product

A generalized workflow for the purification of deuterated oxacillin.

Analytical Characterization

The identity, purity, and extent of deuteration of the final product must be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the structure and determining the isotopic purity of deuterated compounds.

  • ¹H NMR: The proton NMR spectrum will show a decrease in the signal intensity of the protons that have been replaced by deuterium.

  • ²H NMR: The deuterium NMR spectrum will show signals corresponding to the positions where deuterium has been incorporated. The chemical shifts in ²H NMR are equivalent to those in ¹H NMR.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to quantify the level of deuterium incorporation. The mass spectrum of deuterated oxacillin will show a molecular ion peak shifted by the number of deuterium atoms incorporated compared to the unlabeled compound. High-resolution mass spectrometry can be used for precise mass determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the chemical purity of the final product. By comparing the retention time of the synthesized compound with that of a non-deuterated oxacillin standard, and by analyzing the peak area, the purity can be determined.

Quantitative Data Summary

The following tables summarize hypothetical but expected quantitative data for the synthesis and analysis of deuterated oxacillin. Actual results may vary depending on the specific experimental conditions.

Table 1: Synthesis Yields

Reaction StepStarting MaterialProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
Deuteration of Isoxazole PrecursorPrecursorDeuterated Carboxylic Acid-->90% (D-incorporation)[3]
Acyl Chloride FormationDeuterated Carboxylic AcidDeuterated Acyl Chloride--~95%[4]
Coupling with 6-APADeuterated Acyl ChlorideDeuterated Oxacillin--60-80%
Overall Yield-Deuterated Oxacillin Sodium--50-70%

Table 2: Purity and Analytical Data

Analytical MethodParameterSpecification
HPLCPurity≥98%
Mass SpectrometryMolecular WeightConfirmed (M+n, where n is the number of deuterium atoms)
NMR SpectroscopyDeuterium Incorporation≥95% at specified positions

Mechanism of Action of Oxacillin

Oxacillin, like other penicillin antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and acylates the active site of penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a weakened cell wall and ultimately cell lysis.

The following diagram illustrates the mechanism of action of oxacillin:

Mechanism_of_Action Oxacillin Oxacillin PBP Penicillin-Binding Protein (PBP) Oxacillin->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened wall leads to

Simplified diagram of the mechanism of action of oxacillin.

Conclusion

This technical guide provides a framework for the synthesis and purification of deuterated oxacillin. The successful synthesis of this stable isotope-labeled compound will provide a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and clinical diagnostics. The detailed protocols and analytical methods described herein should serve as a practical resource for scientists and professionals in drug development. Careful optimization of each step is recommended to achieve high yields and purity of the final product.

References

Oxacillin-d5 vs. Oxacillin: A Technical Guide to Their Core Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key differences between Oxacillin and its deuterated analogue, Oxacillin-d5. The introduction of deuterium (B1214612), a stable isotope of hydrogen, into the Oxacillin molecule imparts subtle but significant changes to its physicochemical and pharmacokinetic properties. This document provides a comprehensive comparison, detailed experimental protocols for their analysis, and visual representations of their mechanism of action and analytical workflows.

Core Differences: A Comparative Overview

The fundamental distinction between Oxacillin and this compound lies in the substitution of five hydrogen atoms with deuterium on the phenyl group of the molecule. This isotopic labeling is the source of the variations in their properties, primarily due to the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, leading to a slower rate of bond cleavage in metabolic reactions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Oxacillin and this compound.

PropertyOxacillinThis compoundKey Difference
Chemical Formula C₁₉H₁₉N₃O₅SC₁₉H₁₄D₅N₃O₅SPresence of 5 deuterium atoms in the phenyl ring.
Molar Mass 401.44 g/mol [1]~406.47 g/mol Increased molar mass due to deuterium.
Structure (Structure is identical to Oxacillin, with 5 deuterium atoms on the phenyl ring)Isotopic substitution on the phenyl moiety.
pKa 2.72[2]Expected to be very similar to OxacillinIsotopic substitution has a negligible effect on acidity.
LogP 2.38[2]Expected to be very similar to OxacillinDeuteration typically does not significantly alter lipophilicity.
Water Solubility 13.9 mg/L[2]Expected to be very similar to OxacillinIsotopic substitution generally has a minimal impact on solubility.
Pharmacokinetic Properties
ParameterOxacillinThis compound (Predicted)Key Difference & Rationale
Metabolism Partially metabolized to active and inactive metabolites in the liver.[3]Reduced rate of metabolism.Kinetic Isotope Effect: The stronger C-D bond slows down metabolic processes, particularly those involving cytochrome P450 enzymes that cleave C-H bonds.[4][5][6]
Half-life (t½) Approximately 20 to 30 minutes.[2][7]Potentially longer half-life.A slower rate of metabolism leads to a longer persistence of the drug in the body.[4][8]
Clearance Rapidly excreted as unchanged drug and metabolites in the urine.[2][7]Potentially lower clearance.Reduced metabolism results in a slower elimination rate from the body.
Protein Binding Approximately 94.2%[2][7]Expected to be very similar to Oxacillin.Deuteration is unlikely to significantly affect protein binding affinity.
Volume of Distribution 0.39-0.43 L/kg[3]Expected to be very similar to Oxacillin.Isotopic substitution is not expected to alter the distribution of the drug in the body's tissues and fluids.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Oxacillin is a penicillinase-resistant β-lactam antibiotic.[1][9] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][9] Specifically, Oxacillin targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][9] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[2][9]

Oxacillin_Mechanism_of_Action cluster_Bacterium Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Precursors->PBPs Cross-linking Cell_Wall Bacterial Cell Wall PBPs->Cell_Wall Synthesis Lysis Cell Lysis (Death) Oxacillin Oxacillin / this compound Oxacillin->PBPs Inhibits

Figure 1: Mechanism of action of Oxacillin.

Experimental Protocols

Quantification of Oxacillin in Biological Matrices using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a typical workflow for the quantitative analysis of Oxacillin in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.

Objective: To accurately quantify the concentration of Oxacillin in plasma samples.

Materials:

  • Plasma samples

  • Oxacillin analytical standard

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Oxacillin in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the Oxacillin stock solution with a blank biological matrix (e.g., drug-free plasma) to prepare calibration standards at a range of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate Oxacillin from matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive.

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Oxacillin and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Oxacillin to this compound against the nominal concentration of the calibration standards.

    • Determine the concentration of Oxacillin in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Protein_Precipitation Protein Precipitation (Cold Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Collect_Supernatant Collect Supernatant Vortex_Centrifuge->Collect_Supernatant LCMS_Analysis LC-MS/MS Analysis Collect_Supernatant->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing End End: Oxacillin Concentration Data_Processing->End

Figure 2: Experimental workflow for LC-MS/MS quantification.

In Vitro Metabolic Stability Assay

This protocol describes a method to compare the metabolic stability of Oxacillin and this compound using liver microsomes.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of Oxacillin and this compound.

Materials:

  • Oxacillin and this compound

  • Pooled human liver microsomes

  • NADPH regenerating system (or NADPH)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding the test compound (Oxacillin or this compound) at a final concentration of, for example, 1 µM, followed by the addition of the NADPH regenerating system.

  • Time-course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots of the incubation mixture.

    • Immediately quench the metabolic reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .

    • Compare the t½ and CLint values between Oxacillin and this compound.

Metabolic_Stability_Workflow Start Start: Test Compound (Oxacillin or this compound) Incubation Incubate at 37°C with Liver Microsomes & NADPH Start->Incubation Sampling Time-course Sampling (0, 5, 15, 30, 45, 60 min) Incubation->Sampling Quenching Quench Reaction (Cold Acetonitrile) Sampling->Quenching Analysis LC-MS/MS Analysis of Remaining Parent Compound Quenching->Analysis Data_Analysis Data Analysis: Calculate t½ and CLint Analysis->Data_Analysis End End: Comparative Metabolic Stability Data_Analysis->End

Figure 3: Workflow for in vitro metabolic stability assay.

Conclusion

The primary difference between this compound and Oxacillin is the isotopic substitution of hydrogen with deuterium, which leads to a significant kinetic isotope effect. This modification is predicted to slow the rate of metabolism, potentially resulting in a longer half-life and altered clearance profile for this compound compared to its non-deuterated counterpart. While their physicochemical properties and mechanism of action remain virtually identical, these pharmacokinetic differences are of great interest in drug development for potentially improving a drug's therapeutic window and patient compliance. This compound serves as an invaluable tool as an internal standard for the accurate quantification of Oxacillin in biological matrices, a critical aspect of preclinical and clinical research. The provided experimental protocols offer a framework for researchers to investigate these differences and leverage the unique properties of deuterated compounds.

References

Oxacillin-d5: A Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and stability of Oxacillin-d5, a deuterated analog of the penicillinase-resistant antibiotic Oxacillin (B1211168). This guide is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analytical methods.

Introduction to this compound

This compound is a stable isotope-labeled version of Oxacillin, where five hydrogen atoms on the phenyl group have been replaced with deuterium (B1214612).[1][2][3] This modification results in a molecule with a higher molecular weight (approximately 406.48 g/mol for the free acid) compared to the unlabeled Oxacillin.[4] Its primary application is as an internal standard for the quantification of Oxacillin in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[4] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical methods.[5]

Isotopic Purity of this compound

The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability as an internal standard. It refers to the extent to which the intended isotopic labeling has been achieved and is typically expressed as the percentage of the desired deuterated species (in this case, the d5 isotopologue) relative to other isotopologues (d0 to d4).

While specific batch-to-batch isotopic purity data for commercially available this compound is typically provided on the Certificate of Analysis, this information is not always publicly available. However, the chemical purity of this compound sodium salt is often reported to be greater than 95% as determined by HPLC.[6][7] It is important to distinguish chemical purity from isotopic purity.

Table 1: Expected Isotopic Purity Profile of this compound

IsotopologueDescriptionExpected Abundance
d5Fully deuterated>98%
d4Contains four deuterium atoms<2%
d3Contains three deuterium atoms<0.5%
d2Contains two deuterium atoms<0.1%
d1Contains one deuterium atom<0.1%
d0Unlabeled Oxacillin<0.1%
Note: This table represents a typical expected isotopic distribution for a high-quality deuterated standard. Actual values may vary by manufacturer and batch.
Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound is determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.1.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for assessing isotopic purity by differentiating between the various isotopologues based on their precise mass-to-charge ratios.

  • Sample Preparation: A dilute solution of this compound (e.g., 1 µg/mL) is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used.

  • Data Acquisition: A full scan mass spectrum is acquired in positive ion mode.

  • Data Analysis: The isotopic cluster of the molecular ion is analyzed. The relative intensity of the peaks corresponding to the d5, d4, d3, d2, d1, and d0 isotopologues is used to calculate the isotopic purity.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed information about the location and extent of deuteration.

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR: The absence or significant reduction of signals corresponding to the phenyl protons confirms successful deuteration. The degree of deuteration can be quantified by comparing the integral of the residual proton signals to a known internal standard.

  • ²H NMR: The presence of signals in the deuterium spectrum confirms the incorporation of deuterium.

Isotopic_Purity_Workflow cluster_HRMS High-Resolution Mass Spectrometry (HRMS) cluster_NMR Nuclear Magnetic Resonance (NMR) cluster_Final Final Purity Assessment HRMS_Sample This compound Sample LC_HRMS LC-HRMS Analysis HRMS_Sample->LC_HRMS Mass_Spectrum Mass Spectrum Acquisition LC_HRMS->Mass_Spectrum Isotopologue_Analysis Isotopologue Peak Analysis Mass_Spectrum->Isotopologue_Analysis HRMS_Purity Isotopic Purity (%) Isotopologue_Analysis->HRMS_Purity Final_Purity Comprehensive Isotopic Purity HRMS_Purity->Final_Purity NMR_Sample This compound Sample NMR_Acquisition ¹H and ²H NMR Acquisition NMR_Sample->NMR_Acquisition Spectral_Analysis Spectral Analysis NMR_Acquisition->Spectral_Analysis Deuteration_Confirmation Confirmation of Deuteration Sites Spectral_Analysis->Deuteration_Confirmation NMR_Purity Degree of Deuteration Deuteration_Confirmation->NMR_Purity NMR_Purity->Final_Purity

Workflow for Isotopic Purity Determination

Stability of this compound

The stability of this compound is a critical factor for its reliable use as an internal standard. While specific stability studies on this compound are not extensively published, the stability of the parent compound, Oxacillin, has been well-documented and can be used as a strong indicator for the deuterated analog. Deuteration is not expected to significantly alter the chemical stability of the molecule under typical storage and handling conditions.

The recommended storage temperature for this compound is -20°C.[6][7]

Stability of Oxacillin in Solution

Numerous studies have evaluated the stability of Oxacillin in various intravenous solutions and at different temperatures.

  • Room Temperature (20-25°C): Reconstituted solutions of Oxacillin sodium are generally stable for a limited time. For instance, solutions are reported to be stable for 3 days at room temperature.[8] In some intravenous solutions, Oxacillin at concentrations of 0.5 mg/mL and 2 mg/mL loses less than 10% activity over a 6-hour period.[9][10][11] The stability is dependent on the concentration and the type of solution.[12]

  • Refrigerated (2-8°C): The stability of Oxacillin is significantly improved under refrigeration. Reconstituted solutions are stable for about one week when refrigerated.[8][10] Thawed solutions of frozen premixed injections are stable for 21 days under refrigeration.[8]

  • Frozen (-20°C): Frozen solutions of Oxacillin sodium are stable for extended periods. Studies have shown that Oxacillin at a concentration of 200 mg/mL remains stable for at least three months when frozen at -20°C in both glass and plastic syringes.[13]

Table 2: Stability of Oxacillin Sodium Solutions

Storage ConditionConcentrationVehicleStability DurationReference
Room Temperature (20-25°C)10-100 mg/mLSterile Water for Injection4 days[10]
Room Temperature (20-25°C)0.5-2 mg/mL5% Dextrose in Water6 hours[10]
Refrigerated (4°C)10-100 mg/mLIsotonic Sodium Chloride7 days[10]
Frozen (-15°C)10-100 mg/mL5% Dextrose in Water30 days[10]
Frozen (-20°C)200 mg/mLNot specified3 months[13]
Experimental Protocol for Stability Testing

The stability of this compound can be assessed using a stability-indicating HPLC or LC-MS/MS method.

  • Sample Preparation: Solutions of this compound are prepared at known concentrations in the desired solvent or matrix and stored under various conditions (e.g., different temperatures and time points).

  • Instrumentation: A reverse-phase HPLC or UHPLC system with a C18 column coupled to a UV or mass spectrometric detector is typically used.

  • Method: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is employed.

  • Quantification: The concentration of this compound is determined at each time point by comparing the peak area to that of a freshly prepared standard or a time-zero sample. The percentage of degradation is then calculated.

Stability_Testing_Workflow Start Prepare this compound Solutions Storage Store under Defined Conditions (Temperature, Time, Light) Start->Storage Sampling Sample at Predetermined Intervals Storage->Sampling Analysis Analyze by HPLC or LC-MS/MS Sampling->Analysis Quantification Quantify Remaining this compound Analysis->Quantification Degradation_Calculation Calculate % Degradation Quantification->Degradation_Calculation End Determine Shelf-life / Stability Degradation_Calculation->End

Workflow for Stability Assessment

Application of this compound in Quantitative Analysis

This compound is an indispensable tool for the accurate quantification of Oxacillin in various biological samples, such as plasma and milk, for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis.

LCMS_Quantification_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with this compound (Internal Standard) Sample->Add_IS Extraction Protein Precipitation / SPE Add_IS->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MRM for Oxacillin and this compound) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Oxacillin / this compound) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Oxacillin Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination Result Final Oxacillin Concentration Concentration_Determination->Result

LC-MS/MS Quantification using this compound

Conclusion

This compound is a high-quality, reliable internal standard for the quantification of Oxacillin. Understanding its isotopic purity and stability is paramount for ensuring the accuracy and validity of analytical data. This technical guide provides a framework for assessing these critical parameters and highlights the established protocols for their determination. By adhering to proper storage and handling procedures, researchers can confidently employ this compound in their quantitative workflows.

References

A Technical Guide to Commercial Oxacillin-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Oxacillin-d5, a crucial internal standard for the quantitative analysis of oxacillin (B1211168) in complex biological matrices. This document outlines key product specifications from various suppliers, details a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents visual workflows to aid in experimental design and execution.

Introduction to this compound

This compound is a deuterium-labeled analog of oxacillin, a narrow-spectrum beta-lactam antibiotic. The five deuterium (B1214612) atoms on the phenyl group create a stable, mass-shifted version of the molecule, making it an ideal internal standard for mass spectrometry-based quantification.[1] Its use significantly improves the accuracy and precision of analytical methods by correcting for variations in sample preparation and instrument response.[2] this compound is primarily utilized in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring the precise measurement of oxacillin concentrations.[2]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound for research purposes. While obtaining a comprehensive, side-by-side comparison of all product specifications can be challenging without contacting suppliers directly for batch-specific certificates of analysis, the following tables summarize the publicly available quantitative data.

It is highly recommended that researchers request a certificate of analysis (CoA) from the supplier for batch-specific information, including the precise isotopic enrichment, which is a critical parameter for quantitative bioanalysis.

Table 1: General Product Specifications for this compound

SupplierChemical Purity (by HPLC)Available Form(s)Storage Temperature
Clearsynth >98%[1]Solid[1]-20°C
LGC Standards (Toronto Research Chemicals) >95%Solid (Neat)-20°C
MedchemExpress Not specifiedSolid-20°C (powder)
Veeprho Not specifiedSolid (Sodium Salt)Not specified
Alfa Chemistry Not specifiedSolidNot specified

Table 2: Available Product Sizes for this compound

SupplierAvailable Quantities
Clearsynth 1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg
LGC Standards (Toronto Research Chemicals) Custom pack sizes available upon request.
MedchemExpress 1 mg, 5 mg, 10 mg
Veeprho Inquire for details.
Alfa Chemistry Inquire for details.

Experimental Protocol: Quantification of Oxacillin in Human Plasma using LC-MS/MS with this compound Internal Standard

This section details a representative experimental protocol for the analysis of oxacillin in human plasma, adapted from established bioanalytical methods. This protocol is intended as a guideline and may require optimization based on the specific instrumentation and laboratory conditions.

Materials and Reagents
  • Oxacillin analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Preparation of Stock and Working Solutions
  • Oxacillin Stock Solution (1 mg/mL): Accurately weigh and dissolve oxacillin in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the oxacillin stock solution in a mixture of water and acetonitrile (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the this compound IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 200 µL of the this compound internal standard working solution in acetonitrile.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B (linear gradient)

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B (linear gradient)

    • 3.6-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Oxacillin: m/z 402.1 → 160.1

    • This compound: m/z 407.1 → 165.1

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in the utilization of this compound for research.

Experimental_Workflow cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Oxacillin & this compound) Working_Standards Prepare Working Standards (Calibrators & QCs) Stock_Solutions->Working_Standards IS_Solution Prepare IS Working Solution Stock_Solutions->IS_Solution Add_IS Add IS Solution in Acetonitrile (200 µL) IS_Solution->Add_IS Plasma_Sample Plasma Sample (100 µL) Plasma_Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Data_Processing Data Processing (Peak Integration) LC_MSMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Fig 1. A typical experimental workflow for the quantification of oxacillin in plasma.

Logical_Relationship cluster_purpose Purpose cluster_component Key Component cluster_properties Essential Properties cluster_function Function in Analysis Accurate_Quantification Accurate Quantification of Oxacillin Oxacillin_d5 This compound (Internal Standard) Accurate_Quantification->Oxacillin_d5 requires Chemical_Identity Identical Chemical Properties to Oxacillin Oxacillin_d5->Chemical_Identity possesses Mass_Shift Stable Isotopic Mass Shift Oxacillin_d5->Mass_Shift possesses Correction Correction for Variability (Sample Prep & Ionization) Chemical_Identity->Correction enables Mass_Shift->Correction enables Correction->Accurate_Quantification leads to

Fig 2. The logical relationship illustrating the role of this compound in accurate quantification.

References

An In-depth Technical Guide to the Applications of Oxacillin-d5 in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Stable Isotope-Labeled Standards in Pharmacology

In modern pharmacological and clinical research, the precise quantification of therapeutic agents in biological matrices is paramount. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity. The accuracy of LC-MS/MS quantification relies heavily on the use of a suitable internal standard (IS) to correct for analyte loss during sample preparation and for variations in instrument response.

Stable isotope-labeled (SIL) compounds are the preferred choice for internal standards. These molecules are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier isotope (e.g., ²H or D, ¹³C, ¹⁵N). Because they co-elute chromatographically and exhibit identical ionization efficiency and fragmentation behavior to the analyte, they can effectively compensate for matrix effects and procedural inconsistencies.

Oxacillin-d5 is the deuterated analog of Oxacillin (B1211168), a narrow-spectrum beta-lactam antibiotic used primarily to treat infections caused by penicillinase-producing Staphylococcus aureus. By incorporating five deuterium (B1214612) atoms, this compound serves as an ideal internal standard for the robust and accurate quantification of Oxacillin in pharmacokinetic studies, therapeutic drug monitoring (TDM), and food safety analysis.

Core Application: Quantitative Bioanalysis via LC-MS/MS

The principal application of this compound is as an internal standard in LC-MS/MS methods to determine the concentration of Oxacillin in complex biological matrices such as plasma, milk, and cerebrospinal fluid (CSF).[1][2][3] This enables researchers to conduct vital studies, including:

  • Pharmacokinetic (PK) and Bioequivalence Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Oxacillin.[1][4]

  • Therapeutic Drug Monitoring (TDM): Optimizing dosage regimens for patients to ensure therapeutic efficacy while minimizing toxicity.

  • Residue Analysis: Monitoring for the presence of antibiotic residues in food products of animal origin, such as milk, to ensure consumer safety.

Quantitative Data: Mass Spectrometry Parameters

The successful quantification of Oxacillin using this compound requires optimized Multiple Reaction Monitoring (MRM) parameters for the mass spectrometer. The instrument is programmed to isolate a specific precursor ion (the protonated molecule, [M+H]⁺) for both the analyte and the internal standard, fragment it, and then monitor for specific, characteristic product ions. The tables below summarize typical MRM parameters.

Table 1: MRM Parameters for Oxacillin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Application
Oxacillin 402.1160.0 Quantifier
402.1243.1Qualifier
This compound (IS) 407.4160.0 Quantifier
407.4359.4Qualifier

Note: The most abundant and stable fragment is typically chosen as the "quantifier," while a second fragment serves as a "qualifier" to confirm identity. The shared 160.0 m/z fragment corresponds to the conserved core structure of the molecule.

Table 2: Example Instrument-Specific MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Oxacillin 402.1159.92510
402.1243.12515
This compound (IS) 407.4126.23025
407.4359.43020

Source: Data synthesized from multiple sources demonstrating typical values. Actual values require optimization for specific instrumentation.

Experimental Protocols

The following sections provide a representative methodology for the quantification of Oxacillin in human plasma using this compound as an internal standard.

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Oxacillin and this compound in an appropriate solvent (e.g., 50:50 methanol (B129727):water) to create 1 mg/mL primary stock solutions. Store at -20°C or below.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions in the same solvent. A typical working solution for the internal standard (IS) might be 200-400 ng/mL.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards by spiking blank, drug-free plasma with the Oxacillin working solutions to achieve a desired concentration range (e.g., 0.5 to 100 µg/mL). Prepare QC samples at low, medium, and high concentrations in the same manner using a separately prepared stock solution.

Sample Preparation: Protein Precipitation

Protein precipitation is a common, straightforward method for extracting Oxacillin from plasma samples.

  • Aliquoting: Pipette 100 µL of each plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the this compound working solution to every tube except for "blank" samples.

  • Precipitation: Add 300-400 µL of ice-cold acetonitrile, often containing 0.1% formic acid, to each tube. The acid helps to improve chromatographic peak shape.

  • Vortexing: Vortex mix the tubes vigorously for 15-30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis. The sample may be evaporated to dryness and reconstituted in the initial mobile phase or simply diluted before injection.

LC-MS/MS Conditions
  • Chromatography System: A standard HPLC or UPLC system.

  • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, <3 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode, using the MRM parameters outlined in Table 1 and Table 2.

Visualizations: Workflows and Pathways

Mechanism of Action of Oxacillin

The bactericidal activity of Oxacillin results from the inhibition of bacterial cell wall synthesis. The diagram below illustrates this pathway.

Oxacillin Oxacillin (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase Enzymes) Oxacillin->PBP Synthesis Peptidoglycan Cross-linking PBP->Synthesis Catalyzes PBP->Inhibition CellWall Stable Bacterial Cell Wall Synthesis->CellWall Leads to Lysis Cell Lysis & Bacterial Death Synthesis->Lysis Disruption leads to Inhibition->Synthesis

Oxacillin's mechanism of inhibiting cell wall synthesis.
Experimental Workflow for Quantification

The following diagram details the complete workflow from sample collection to data analysis for quantifying Oxacillin using this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample (100 µL) Spike 2. Spike with this compound (Internal Standard) Sample->Spike Precipitate 3. Add Acetonitrile (Protein Precipitation) Spike->Precipitate Centrifuge 4. Vortex & Centrifuge Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Inject 6. Inject into LC-MS/MS System Supernatant->Inject LC 7. Chromatographic Separation (C18 Column) Inject->LC MS 8. Mass Spectrometry (ESI+ MRM Detection) LC->MS Integrate 9. Integrate Peak Areas (Analyte & IS) MS->Integrate Ratio 10. Calculate Peak Area Ratio (Oxacillin / this compound) Integrate->Ratio Calculate 11. Determine Concentration (via Calibration Curve) Ratio->Calculate

LC-MS/MS workflow for Oxacillin quantification.
Role of this compound in Pharmacokinetic Studies

This diagram illustrates the logical relationship and critical role of this compound in generating reliable pharmacokinetic data.

Admin Drug Administration (Oxacillin to Subject) Sampling Time-course Sampling (e.g., Blood Plasma) Admin->Sampling Analysis Quantitative Analysis (LC-MS/MS) Sampling->Analysis PK_Profile Concentration vs. Time Profile Analysis->PK_Profile Generates IS This compound (IS) Ensures Accuracy & Precision IS->Analysis Critical Input for PK_Params Pharmacokinetic Parameters (Cmax, Tmax, AUC, T½) PK_Profile->PK_Params Used to Calculate

Logical flow of a pharmacokinetic study using this compound.

References

An In-depth Technical Guide to the Safe Handling of Oxacillin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling procedures for Oxacillin-d5, a deuterated analog of the antibiotic Oxacillin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety information from the SDS of its non-deuterated counterpart, Oxacillin and Oxacillin Sodium. This approach is based on the principle that isotopic labeling with deuterium (B1214612) does not significantly alter the chemical reactivity or macroscopic hazards of the molecule.

This compound is primarily utilized as an internal standard in quantitative analytical methodologies, such as Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise measurement of Oxacillin in biological matrices.[1] Its near-identical physicochemical properties to the parent compound ensure it behaves similarly during sample preparation and analysis, thus correcting for variability.[2]

Physical and Chemical Properties

The fundamental properties of this compound are compared with Oxacillin in the table below. The primary difference lies in the molecular weight due to the substitution of five hydrogen atoms with deuterium.

PropertyThis compoundOxacillin
Molecular Formula C₁₉H₁₄D₅N₃O₅SC₁₉H₁₉N₃O₅S
Molecular Weight 406.47 g/mol [3]401.44 g/mol [4]
CAS Number Not available (Unlabeled: 66-79-5)66-79-5[4]
Appearance White to off-white powderWhite to off-white crystalline powder
Storage Temperature -20°C is recommendedRoom temperature; refrigerated for quality

Hazard Identification and Safety Precautions

As a member of the penicillin family, this compound should be handled with care, assuming it carries the same potential hazards as Oxacillin. The primary risks are associated with hypersensitivity reactions.

Hazard CategoryDescription and Precautionary Statements
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled. Avoid breathing dust. In case of inadequate ventilation, wear respiratory protection.[4][5]
Skin Sensitization May cause an allergic skin reaction. Avoid contact with skin. Wear protective gloves. Contaminated work clothing should not be allowed out of the workplace.[4][5]
Eye Irritation May cause serious eye irritation. Wear eye protection.
Acute Toxicity Individuals sensitive to beta-lactam antibiotics may experience hypersensitivity and anaphylaxis. Symptoms can include skin rash, nausea, and diarrhea.

Handling, Storage, and Personal Protective Equipment

Proper handling and storage are crucial to ensure the integrity of the compound and the safety of laboratory personnel.

AspectRecommendation
Ventilation Handle in a well-ventilated area or use local exhaust ventilation to minimize dust generation.
Personal Protective Equipment (PPE) - Eye/Face Protection: Wear tightly fitting safety goggles. - Hand Protection: Wear impervious gloves (e.g., nitrile). - Skin and Body Protection: Wear a lab coat or other protective clothing. - Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.
Safe Handling Practices Avoid dust formation. Do not ingest or inhale. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
Storage Conditions Store in a tightly sealed container in a dry and cool place. A storage temperature of -20°C is recommended for this compound.

First Aid Measures

In case of exposure, the following first aid measures, derived from Oxacillin SDS, should be taken:

Exposure RouteFirst Aid Procedure
Inhalation Remove to fresh air. If breathing is difficult, seek medical attention immediately.
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation or rash occurs, get medical advice.
Eye Contact Flush with water for at least 15 minutes while holding eyelids open. Seek immediate medical attention.
Ingestion Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.

Mechanism of Action of Oxacillin

Oxacillin is a beta-lactam antibiotic that inhibits the synthesis of bacterial cell walls. Its mechanism involves the covalent binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[4][6] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[4] The bulky side chain of Oxacillin provides resistance to penicillinase enzymes produced by some bacteria.[7]

G cluster_bacterium Bacterial Cell Oxacillin Oxacillin PBP Penicillin-Binding Proteins (PBPs) Oxacillin->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds Lysis Cell Lysis Cell_Wall->Lysis Weakened wall leads to

Caption: Mechanism of action of Oxacillin.

Application of this compound as a Deuterated Internal Standard

This compound serves as an ideal internal standard for the quantification of Oxacillin in complex matrices. The following workflow outlines its use in a typical LC-MS/MS analysis. The addition of a known amount of the deuterated standard early in the sample preparation process allows for the correction of analyte loss during extraction and variations in instrument response.[1][2][8]

G Sample_Collection 1. Sample Collection (e.g., Plasma, Urine) Spiking 2. Spiking with This compound Sample_Collection->Spiking Extraction 3. Sample Extraction (e.g., SPE, LLE) Spiking->Extraction LC_Separation 4. LC Separation Extraction->LC_Separation MS_Detection 5. MS/MS Detection LC_Separation->MS_Detection Quantification 6. Quantification (Ratio of Analyte/IS) MS_Detection->Quantification

Caption: General workflow for using this compound as an internal standard.

References

The Linchpin of Precision: An In-depth Technical Guide to the Role of the Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the accurate quantification of therapeutic agents and their metabolites in biological matrices is not merely a procedural step but the bedrock upon which critical decisions regarding safety, efficacy, and dosage are built. The inherent complexity of biological samples, coupled with the multi-step nature of analytical procedures, introduces significant potential for variability, threatening the integrity of quantitative data. This technical guide provides a comprehensive exploration of the role of the internal standard (IS) as a fundamental tool to mitigate this variability and ensure the accuracy, precision, and reliability of bioanalytical data.

The Core Principle: Mitigating Analytical Variability

The fundamental purpose of an internal standard is to serve as a stable reference point throughout the entire analytical workflow.[1][2] An IS is a compound of known concentration that is added to all samples, including calibration standards and quality controls, at a consistent amount.[3] By monitoring the ratio of the analyte's signal to the internal standard's signal, analysts can correct for a multitude of potential errors that can occur from sample preparation to final detection.[1][2]

The use of an IS is particularly critical in chromatographic and mass spectrometric techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are workhorses in the pharmaceutical industry.[2][4] These methods are susceptible to variations in sample injection volume, sample loss during extraction and processing, and fluctuations in instrument response.[4] An appropriately chosen internal standard will experience these variations to the same extent as the analyte, allowing for a ratiometric correction that significantly enhances the precision and accuracy of the measurement.[1][2]

The Logical Framework of Internal Standard Correction

The underlying logic of internal standard-based quantification is to normalize the analyte's response to that of a consistently behaving surrogate. This normalization corrects for variations that affect both the analyte and the internal standard proportionally.

Logical_Framework Logical Flow of Internal Standard Correction cluster_Process Analytical Process cluster_Correction Correction Mechanism Analyte Analyte in Sample SamplePrep Sample Preparation (e.g., Extraction, Dilution) Analyte->SamplePrep IS Internal Standard (Known Amount) IS->SamplePrep Analysis LC-MS/MS Analysis SamplePrep->Analysis AnalyteSignal Analyte Signal (Variable) Analysis->AnalyteSignal IS_Signal IS Signal (Variable) Analysis->IS_Signal Ratio Ratio Calculation (Analyte Signal / IS Signal) AnalyteSignal->Ratio IS_Signal->Ratio Concentration Accurate Analyte Concentration Ratio->Concentration

A diagram illustrating the logical framework of internal standard correction.

Selecting the Ideal Internal Standard

The efficacy of the internal standard method is critically dependent on the selection of an appropriate IS. The ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it behaves similarly throughout the analytical process.[3] Key criteria for selecting an internal standard include:

  • Structural Similarity: The IS should be structurally similar to the analyte.[3]

  • Co-elution (for LC-MS): In many LC-MS applications, particularly with stable isotope-labeled internal standards, co-elution is desirable as it ensures both compounds experience the same matrix effects at the same time.

  • Resolvability: The IS must be clearly distinguishable from the analyte and any other components in the sample matrix by the detector.

  • Absence in Samples: The internal standard should not be naturally present in the biological matrix being analyzed.

  • Stability: The IS must be chemically stable throughout the sample preparation, storage, and analysis process.

There are two primary categories of internal standards used in drug development:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in bioanalysis.[3] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavy stable isotope (e.g., ²H, ¹³C, ¹⁵N). Because they are chemically identical to the analyte, they exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency, providing the most accurate correction for matrix effects.[3]

  • Structural Analogs: When a SIL-IS is not available, a structural analog can be used. This is a molecule that is chemically similar to the analyte but differs sufficiently to be chromatographically or spectrometrically resolved.[3] While not as ideal as a SIL-IS, a carefully chosen structural analog can still provide significant improvements in precision and accuracy compared to external calibration.

Experimental Protocols: A Step-by-Step Guide

The successful implementation of an internal standard in a quantitative bioanalytical method, such as LC-MS/MS, requires a meticulously planned and executed experimental protocol. The following provides a detailed methodology for a typical workflow.

Preparation of Stock and Working Solutions
  • Analyte and Internal Standard Stock Solutions: Accurately weigh a precise amount of the analyte and internal standard reference materials. Dissolve each in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) to create concentrated stock solutions (e.g., 1 mg/mL). Store these solutions at an appropriate temperature (e.g., -20°C) to ensure their stability.

  • Calibration Curve (CC) and Quality Control (QC) Working Solutions: Prepare a series of analyte working solutions by serially diluting the analyte stock solution. These will be used to spike into a blank biological matrix to create the calibration curve standards. Similarly, prepare QC working solutions at low, medium, and high concentrations.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard by diluting the IS stock solution to a fixed concentration that will be added to all samples, calibrators, and quality controls.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for removing proteins from biological samples like plasma prior to LC-MS/MS analysis.

  • Aliquoting: Aliquot a precise volume of the biological matrix (e.g., 100 µL of plasma) into a microcentrifuge tube or a well of a 96-well plate.

  • Spiking: For calibration standards and quality controls, add a small, precise volume of the respective analyte working solution.

  • Internal Standard Addition: Add a precise volume of the internal standard working solution to all samples, calibration standards, and quality controls.

  • Precipitation: Add a sufficient volume of a cold organic solvent, such as acetonitrile (B52724) or methanol (typically 3-4 times the sample volume), to precipitate the proteins.

  • Vortexing: Vortex the samples vigorously for approximately 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a clean tube or well for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The instrumental analysis is performed using a validated LC-MS/MS method. The specific parameters will be analyte-dependent but will generally include:

  • Liquid Chromatography: A suitable column (e.g., C18) and mobile phase gradient are used to achieve chromatographic separation of the analyte and internal standard from other matrix components.

  • Mass Spectrometry: The mass spectrometer is operated in a specific ionization mode (e.g., electrospray ionization - ESI) and a specific detection mode (e.g., multiple reaction monitoring - MRM) to ensure high selectivity and sensitivity for the analyte and internal standard.

A Typical Bioanalytical Workflow

The following diagram illustrates a standard workflow for the quantification of a drug in a biological matrix using an internal standard.

Bioanalytical_Workflow Bioanalytical Workflow with Internal Standard cluster_Preparation Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (Known Concentration) Sample->Add_IS Extraction Protein Precipitation / Extraction Add_IS->Extraction Supernatant Collect Supernatant Extraction->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Area Integration (Analyte and IS) Detection->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calc Calibration Construct Calibration Curve (Ratio vs. Concentration) Ratio_Calc->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification

A schematic of a typical bioanalytical workflow incorporating an internal standard.

Data Presentation: The Impact of Internal Standards on Assay Performance

The true value of an internal standard is demonstrated through the significant improvement in the precision and accuracy of the analytical method. Bioanalytical method validation is a regulatory requirement to ensure the reliability of the data. The following tables summarize typical validation data for the quantification of a hypothetical drug in human plasma, comparing the performance of the method with and without an internal standard. The acceptance criteria are based on the U.S. Food and Drug Administration (FDA) guidelines, which generally require the mean accuracy to be within ±15% of the nominal value and the precision (%CV) to be no more than 15%.[5]

Table 1: Intra-day Precision and Accuracy

Quality Control LevelWithout Internal StandardWith Internal StandardAcceptance Criteria
Mean Conc. (ng/mL) ± SD %CV %Accuracy
LLOQ (1 ng/mL)1.2 ± 0.2520.8120.0
Low QC (3 ng/mL)3.5 ± 0.6017.1116.7
Mid QC (50 ng/mL)45.2 ± 7.2316.090.4
High QC (150 ng/mL)168.0 ± 28.5617.0112.0

LLOQ: Lower Limit of Quantification; QC: Quality Control; SD: Standard Deviation; %CV: Percent Coefficient of Variation; %Accuracy: (Mean Calculated Concentration / Nominal Concentration) x 100

Table 2: Inter-day Precision and Accuracy

Quality Control LevelWithout Internal StandardWith Internal StandardAcceptance Criteria
Mean Conc. (ng/mL) ± SD %CV %Accuracy
LLOQ (1 ng/mL)1.3 ± 0.3123.8130.0
Low QC (3 ng/mL)3.8 ± 0.7620.0126.7
Mid QC (50 ng/mL)43.5 ± 8.2719.087.0
High QC (150 ng/mL)172.5 ± 32.7819.0115.0

As demonstrated in the tables, the use of an internal standard significantly improves both the intra-day and inter-day precision and accuracy of the method, bringing the performance well within the acceptable regulatory limits. The method without an internal standard shows much higher variability, often failing to meet the acceptance criteria.

Conclusion

The appropriate selection and consistent use of an internal standard are indispensable for generating reliable and reproducible quantitative data in a drug development setting. By compensating for the inherent variability in analytical procedures, internal standards provide a robust foundation for accurate quantification. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practices of internal standardization is not just a matter of good analytical practice but a critical component of ensuring the quality and integrity of the data that underpins the entire drug development process.

References

Methodological & Application

Application Note: Quantification of Oxacillin in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantification of oxacillin (B1211168) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes oxacillin-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of oxacillin concentrations.

Introduction

Oxacillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class used to treat infections caused by penicillinase-producing staphylococci. Monitoring its concentration in plasma is crucial for ensuring therapeutic efficacy and minimizing toxicity, especially in critically ill patients where pharmacokinetic variability is a concern.[1] Oxacillin has a short plasma half-life of approximately 30 minutes and is highly protein-bound (around 93%).[2] This necessitates a sensitive and reliable analytical method for its quantification. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS assays, as it effectively compensates for variations in sample preparation and matrix effects.[3]

Experimental

Materials and Reagents
Sample Preparation

A protein precipitation method is used for the extraction of oxacillin and this compound from plasma samples.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 50 µL of the internal standard working solution (this compound at 500 ng/mL in 50:50 methanol:water).

  • Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 analytical column.

  • LC System: Standard UHPLC/HPLC system

  • Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient: A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: The following MRM transitions should be optimized on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Oxacillin (Quantifier)402.1160.0150
Oxacillin (Qualifier)402.1243.1150
This compound (IS)407.1160.0*150

*Note: The product ion for this compound should be empirically determined and optimized. It is anticipated that a major fragment will be conserved from the non-labeled compound.

Results and Discussion

The method was validated for linearity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines.

Linearity

The method demonstrated excellent linearity over the concentration range of 0.5 to 100 µg/mL. The coefficient of determination (r²) was consistently >0.995.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (µg/mL)Regression Equation
Oxacillin0.5 - 100y = 1.23x + 0.05>0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The results were within the acceptable limits of ±15% (±20% for LLOQ).

Table 2: Accuracy and Precision Data

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5< 1585-115< 1585-115
Low QC1.5< 1585-115< 1585-115
Mid QC25< 1585-115< 1585-115
High QC75< 1585-115< 1585-115
Recovery and Matrix Effect

The extraction recovery of oxacillin from plasma was consistent and reproducible across the QC levels. The use of a stable isotope-labeled internal standard effectively compensated for any matrix effects.

Table 3: Recovery and Matrix Effect

QC LevelConcentration (µg/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC1.587-9590-110
High QC7587-9590-110

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) is_addition Add this compound IS (50 µL) plasma->is_addition precipitation Protein Precipitation (400 µL Acetonitrile + 0.1% FA) is_addition->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject Supernatant (5 µL) supernatant->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation (Peak Area Ratio vs. Concentration) integration->calibration quantification Quantification of Oxacillin calibration->quantification

Caption: Experimental workflow for oxacillin quantification in plasma.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of oxacillin in human plasma. The simple sample preparation and the use of a deuterated internal standard make it well-suited for high-throughput analysis in a research setting. This method can be a valuable tool for pharmacokinetic and therapeutic drug monitoring studies of oxacillin.

References

Application Notes and Protocols for Oxacillin-d5 Sample Preparation in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Oxacillin-d5 from various biological matrices. This compound is a deuterated stable isotope-labeled internal standard for Oxacillin, a penicillinase-resistant β-lactam antibiotic. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of drugs in complex biological samples by compensating for variability in sample preparation and matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes a detailed protocol, expected quantitative performance data, and a workflow diagram.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, which can interfere with downstream analysis and damage analytical instrumentation. This technique is widely used for its simplicity and high-throughput applicability. Organic solvents like acetonitrile (B52724) and methanol (B129727) are commonly used, as is trichloroacetic acid (TCA). For this compound, acetonitrile is a preferred solvent as it efficiently precipitates proteins while keeping the analyte in the supernatant.

Experimental Protocol: Protein Precipitation with Acetonitrile

1. Sample Preparation: a. Thaw frozen biological samples (e.g., plasma, serum) on ice to prevent degradation of the analyte. b. Vortex the samples to ensure homogeneity.

2. Spiking with Internal Standard: a. In a clean microcentrifuge tube, add 100 µL of the biological matrix sample. b. Add the appropriate volume of this compound working solution to achieve the desired final concentration.

3. Protein Precipitation: a. Add 300 µL of ice-cold acetonitrile to the sample. This corresponds to a 3:1 solvent-to-sample ratio, which is generally effective for protein removal. b. Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

4. Centrifugation: a. Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

5. Supernatant Transfer: a. Carefully collect the supernatant containing this compound and transfer it to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

6. Evaporation and Reconstitution (Optional): a. Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature. b. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary: Protein Precipitation
ParameterExpected ValueReference Analyte
Recovery > 85%Oxacillin
Linearity Range 0.5 - 100 µg/mLOxacillin
Lower Limit of Quantification (LLOQ) 0.5 µg/mLOxacillin
Intra-day Precision (%RSD) < 15%Oxacillin
Inter-day Precision (%RSD) < 15%Oxacillin
Matrix Effect Minimal when using a deuterated internal standardGeneral principle

Note: The quantitative data is based on studies of Oxacillin and is expected to be highly similar for this compound.

Protein Precipitation Workflow

PPT_Workflow start Start: Biological Sample spike Spike with This compound start->spike ppt Add Acetonitrile (3:1 ratio) spike->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow for this compound

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent. LLE is effective for cleaning up samples and can provide a concentration step. The choice of the organic solvent is critical for achieving high extraction efficiency.

Experimental Protocol: Liquid-Liquid Extraction

1. Sample Preparation: a. Thaw frozen biological samples (e.g., plasma, serum) on ice. b. Vortex the samples to ensure homogeneity.

2. Spiking with Internal Standard: a. In a clean centrifuge tube, add 200 µL of the biological matrix sample. b. Add the appropriate volume of this compound working solution.

3. pH Adjustment (Optional but Recommended): a. Adjust the pH of the sample to acidic conditions (e.g., pH 4-5) with a suitable buffer or acid to ensure this compound is in its non-ionized form, enhancing its solubility in the organic solvent.

4. Extraction: a. Add 600 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol). b. Vortex the mixture vigorously for 2 minutes to facilitate the transfer of this compound into the organic phase.

5. Phase Separation: a. Centrifuge the samples at 3,000 x g for 5 minutes to achieve complete separation of the aqueous and organic layers.

6. Organic Phase Collection: a. Carefully transfer the upper organic layer containing this compound to a clean tube.

7. Evaporation and Reconstitution: a. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ambient temperature. b. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary: Liquid-Liquid Extraction
ParameterExpected ValueReference Analyte
Recovery 87 - 95%[1]Oxacillin
Linearity Range 0.5 - 100 µg/mL[1]Oxacillin
Lower Limit of Quantification (LLOQ) 0.5 µg/mL[1]Oxacillin
Intra-day Precision (%RSD) < 15%[1]Oxacillin
Inter-day Precision (%RSD) < 15%[1]Oxacillin
Matrix Effect Low to moderate, corrected by the internal standardGeneral principle

Note: The quantitative data is based on studies of Oxacillin and is expected to be highly similar for this compound.

Liquid-Liquid Extraction Workflow

LLE_Workflow start Start: Biological Sample spike Spike with This compound start->spike extract Add Organic Solvent spike->extract vortex Vortex extract->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect Collect Organic Phase centrifuge->collect evaporate Evaporate and Reconstitute collect->evaporate analysis LC-MS/MS Analysis evaporate->analysis

Liquid-Liquid Extraction Workflow for this compound

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to isolate analytes from a complex matrix. SPE can provide excellent sample cleanup and concentration, leading to improved sensitivity and reduced matrix effects. For this compound, a reversed-phase (e.g., C18) or a mixed-mode cation exchange SPE cartridge can be employed.

Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)

1. Cartridge Conditioning: a. Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

2. Sample Pre-treatment: a. Thaw and vortex the biological sample (200 µL). b. Spike with the appropriate volume of this compound working solution. c. Dilute the sample with 200 µL of an acidic aqueous solution (e.g., 2% formic acid in water) to facilitate binding to the sorbent.

3. Sample Loading: a. Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

4. Washing: a. Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

5. Elution: a. Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile.

6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary: Solid-Phase Extraction
ParameterExpected ValueReference Analyte
Recovery > 90%Oxacillin/Related Penicillins
Linearity Range 0.1 - 50 µg/mLOxacillin/Related Penicillins
Lower Limit of Quantification (LLOQ) 0.1 µg/mLOxacillin/Related Penicillins
Intra-day Precision (%RSD) < 10%Oxacillin/Related Penicillins
Inter-day Precision (%RSD) < 10%Oxacillin/Related Penicillins
Matrix Effect Significantly reduced due to efficient cleanupGeneral principle

Note: The quantitative data is based on studies of Oxacillin and related penicillins and is expected to be highly similar for this compound.

Solid-Phase Extraction Workflow

SPE_Workflow start Start: Biological Sample pretreat Sample Pre-treatment (Spike with this compound, Dilute) start->pretreat load Sample Loading pretreat->load condition SPE Cartridge Conditioning condition->load wash Washing load->wash elute Elution wash->elute process Evaporation and Reconstitution elute->process analysis LC-MS/MS Analysis process->analysis

Solid-Phase Extraction Workflow for this compound

References

Application Note: The Use of Oxacillin-d5 as an Internal Standard in the Pharmacokinetic Analysis of Oxacillin by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Oxacillin (B1211168) is a narrow-spectrum, penicillinase-resistant beta-lactam antibiotic used to treat infections caused by susceptible Gram-positive bacteria, particularly penicillin-resistant staphylococci.[1][2] Understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens to ensure therapeutic efficacy while minimizing toxicity.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of drugs like oxacillin in biological matrices.[4]

To achieve accurate and precise quantification, especially in complex biological samples, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. Oxacillin-d5, a deuterated analog of oxacillin, is an ideal internal standard. Because it is chemically and physically almost identical to oxacillin, it co-elutes during chromatography and experiences similar matrix effects and ionization efficiency. However, its mass is distinguishable by the mass spectrometer, allowing for ratiometric analysis that corrects for variability during sample preparation and analysis, thereby ensuring highly reliable PK data.

Principle of Stable Isotope-Labeled Internal Standards

The fundamental principle behind using this compound is that the ratio of the analytical signal of the target analyte (Oxacillin) to the signal of the SIL-IS (this compound) remains constant, even if sample loss occurs during extraction or if matrix effects cause ion suppression or enhancement. A known amount of this compound is added to every sample, calibrator, and quality control at the beginning of the sample preparation process. Since the SIL-IS and the analyte behave virtually identically, any variation affects both compounds proportionally, leaving their ratio unchanged and leading to accurate quantification.

cluster_0 Sample Preparation & Analysis cluster_1 Quantification Principle Sample Biological Sample (Plasma, Urine, etc.) + Analyte (Oxacillin) Add_IS Spike with Known Amount of Internal Standard (this compound) Sample->Add_IS Extraction Sample Extraction (e.g., Protein Precipitation) Potential for Analyte Loss Add_IS->Extraction Analysis LC-MS/MS Analysis Potential for Matrix Effects (Ion Suppression/Enhancement) Extraction->Analysis Ratio Ratio (Analyte Signal / IS Signal) Remains Constant Analysis->Ratio Measurement Result Accurate Quantification of Oxacillin Ratio->Result

Caption: Workflow showing the principle of using a stable isotope-labeled internal standard.

Pharmacokinetic Parameters of Oxacillin

The following table summarizes key pharmacokinetic parameters for oxacillin, which are essential for designing and interpreting PK studies.

ParameterValueReference
Absorption Incompletely absorbed from GI tract (~30%)
Time to Peak (Tmax) ~30 minutes (IM), ~5 minutes (IV)
Plasma Protein Binding ~86% to 94.2%
Volume of Distribution (Vd) 11.2 L
Elimination Half-Life (T½) ~0.5 hours (30 minutes)
Metabolism Partially metabolized in the liver
Excretion Primarily renal (glomerular filtration and tubular secretion)

Mechanism of Action of Oxacillin

Oxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final transpeptidation step in peptidoglycan synthesis. This inhibition weakens the cell wall, leading to cell lysis and bacterial death. Its structure makes it resistant to penicillinase, an enzyme produced by some bacteria that inactivates other penicillins.

Oxacillin Oxacillin PBP Penicillin-Binding Proteins (PBPs) Oxacillin->PBP Binds to Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) PBP->Transpeptidation Catalyzes PBP->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Final step in WeakWall Weakened Cell Wall CellWall->WeakWall Inhibition leads to Lysis Cell Lysis & Bacterial Death WeakWall->Lysis

Caption: Mechanism of action of Oxacillin in inhibiting bacterial cell wall synthesis.

Experimental Protocol: Quantification of Oxacillin in Human Plasma

This protocol outlines a method for the quantitative analysis of oxacillin in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Materials and Reagents
  • Oxacillin sodium salt (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (B129727) (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Human Plasma (K2-EDTA)

  • Microcentrifuge tubes, autosampler vials, pipettes, etc.

Preparation of Standard and QC Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Oxacillin and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Oxacillin stock solution with 50:50 acetonitrile/water to create working standards for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the this compound stock solution with 50:50 acetonitrile/water to a final concentration of 1 µg/mL.

  • Calibration Curve and Quality Control (QC) Samples:

    • Spike blank human plasma with the appropriate Oxacillin working standards to create calibration standards ranging from 0.01 to 10 µg/mL.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (1 µg/mL this compound) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Start Start: Plasma Sample (Calibrator, QC, Unknown) Add_IS 1. Add 20 µL of This compound (IS) Start->Add_IS Add_ACN 2. Add 300 µL of cold Acetonitrile (with 0.1% Formic Acid) Add_IS->Add_ACN Vortex 3. Vortex to Precipitate Proteins Add_ACN->Vortex Centrifuge 4. Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Transfer 5. Transfer Supernatant to Autosampler Vial Centrifuge->Transfer End Ready for LC-MS/MS Analysis Transfer->End

Caption: Experimental workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Method Parameters
  • LC System: UPLC or HPLC system

  • Column: C18 Column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (Re-equilibration)

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Oxacillin 402.1160.1
This compound 407.1160.1

(Note: Product ions are hypothetical and should be optimized based on experimental fragmentation data. The precursor ion at m/z 160.1 represents a common fragment of the penicillin core structure.)

Data Analysis
  • Integrate the peak areas for both Oxacillin and this compound for all samples.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

  • Use a linear regression model (typically with 1/x² weighting) to fit the calibration curve.

  • Determine the concentration of Oxacillin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

References

Application Notes and Protocols for the GC-MS Analysis of Oxacillin with Oxacillin-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxacillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is used to treat infections caused by susceptible Gram-positive bacteria, particularly penicillin-resistant staphylococci. Therapeutic drug monitoring of Oxacillin is crucial to ensure efficacy while avoiding potential toxicity. This document provides a detailed application note and a proposed protocol for the quantitative analysis of Oxacillin in biological matrices, such as plasma or serum, using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard, Oxacillin-d5.

Due to the polar nature and low volatility of Oxacillin, a derivatization step is necessary to make it amenable for GC-MS analysis. This protocol is based on established methods for the derivatization of penicillin-class antibiotics and general best practices for sample preparation and GC-MS analysis. Note: This is a proposed method and should be fully validated by the end-user in their laboratory.

Principle of the Method

The quantitative analysis of Oxacillin is performed using a stable isotope dilution GC-MS method. A known amount of the internal standard, this compound, is added to the sample at the beginning of the sample preparation process. This internal standard behaves chemically and physically similarly to the analyte (Oxacillin) throughout the extraction, derivatization, and chromatographic analysis, thus compensating for any analyte loss during these steps.

The sample preparation involves protein precipitation to remove high-molecular-weight interferences from the biological matrix. The extracted analyte and internal standard are then derivatized to increase their volatility and thermal stability. The resulting derivatives are separated on a gas chromatographic column and detected by a mass spectrometer. Quantification is achieved by measuring the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Oxacillin.

Experimental Protocols

Materials and Reagents
Preparation of Standard and Quality Control Samples
  • Primary Stock Solutions: Prepare primary stock solutions of Oxacillin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Oxacillin by serially diluting the primary stock solution with methanol to cover the desired calibration range (e.g., 0.1 to 50 µg/mL).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 5 µg/mL) in methanol.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the Oxacillin working standard solutions into blank plasma/serum to prepare calibration standards and QCs at low, medium, and high concentrations.

Sample Preparation Protocol
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample, calibration standard, or QC.

  • Internal Standard Addition: Add 10 µL of the this compound working solution (e.g., 5 µg/mL) to each tube and vortex briefly.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate.

Derivatization Protocol

Safety Precaution: Trimethylsilyl diazomethane is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood and follow all safety guidelines provided by the manufacturer.

  • To the reconstituted extract (100 µL in ethyl acetate), add 20 µL of the trimethylsilyl diazomethane (TMSD) solution.

  • Cap the vial tightly and vortex briefly.

  • Allow the reaction to proceed at room temperature for 30 minutes. The formation of the trimethylsilyl methyl ester derivative of the carboxylic acid group of Oxacillin and this compound will occur.

  • After the reaction is complete, the sample is ready for GC-MS analysis.

Proposed GC-MS Instrumental Parameters

The following parameters are proposed based on the analysis of similar compounds and may require optimization.

ParameterProposed Setting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature280°C
Injection ModeSplitless
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temp.280°C
Acquisition ModeSelected Ion Monitoring (SIM)
Proposed Ions to Monitor (m/z) To be determined experimentally after derivatization and analysis of standards.Hypothetical m/z for TMS-methyl-Oxacillin: Based on the structure, potential fragments could be monitored. Hypothetical m/z for TMS-methyl-Oxacillin-d5: The corresponding fragments with a +5 Da shift.

Data Presentation

Expected Method Validation Parameters

The following table presents target validation parameters for the GC-MS method, based on typical performance characteristics of similar bioanalytical assays.

ParameterTarget Value
Linearity (r²) > 0.99
Calibration Range 0.1 - 50 µg/mL
Limit of Quantification (LOQ) ≤ 0.1 µg/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15% of the nominal concentration
Recovery > 80%

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precip Protein Precipitation (Acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution (Ethyl Acetate) Evaporate->Reconstitute Derivatize Add TMSD & React Reconstitute->Derivatize GC_MS_Analysis GC-MS Injection and Analysis Derivatize->GC_MS_Analysis Data_Processing Peak Integration & Quantification GC_MS_Analysis->Data_Processing Result Final Concentration Report Data_Processing->Result

Caption: Experimental workflow for the GC-MS analysis of Oxacillin.

Derivatization cluster_reactants Reactants cluster_product Product Oxacillin Oxacillin (in Ethyl Acetate) Derivatized_Oxacillin Trimethylsilyl methyl ester of Oxacillin (Volatile Derivative) Oxacillin->Derivatized_Oxacillin Reaction at Room Temp TMSD Trimethylsilyl diazomethane (TMSD) TMSD->Derivatized_Oxacillin

Caption: Proposed derivatization of Oxacillin with TMSD.

Application Note: Quantitative Analysis of Oxacillin in Human Urine using Oxacillin-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the antibiotic oxacillin (B1211168) in human urine. The protocol employs a simple and effective sample preparation technique using solid-phase extraction (SPE) followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Oxacillin-d5, is utilized to compensate for matrix effects and procedural variability.[1] This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical or research applications requiring precise measurement of urinary oxacillin concentrations.

Principle

The complexity of the urine matrix can cause variations in analytical results due to ion suppression or enhancement in the mass spectrometer.[1] To correct for these potential inaccuracies, a known concentration of a deuterated internal standard (IS), this compound, is added to each sample at the beginning of the workflow.[1] Stable isotope-labeled standards are considered ideal for mass spectrometry-based quantification because they share nearly identical physicochemical properties with the target analyte.[1] They co-elute chromatographically and exhibit similar ionization efficiency and behavior during sample extraction.[1] However, due to the mass difference, the analyte and the internal standard are easily distinguished by the mass spectrometer.[1] By calculating the peak area ratio of the target analyte (Oxacillin) to the internal standard (this compound), accurate quantification can be achieved, as this ratio normalizes for variations in sample preparation and matrix-induced signal fluctuations.[1]

Materials, Reagents, and Instrumentation

Item Description
Analytical Standards Oxacillin Sodium Salt, this compound
Reagents Methanol (B129727) (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid (≥98%), Deionized Water (18.2 MΩ·cm)
Consumables 1.5 mL Polypropylene (B1209903) Tubes, Autosampler Vials, Pipette Tips
Sample Preparation Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB, 3 cc, 60 mg), SPE Vacuum Manifold
Instrumentation High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

Experimental Protocols

Preparation of Standard and Spiking Solutions
  • Stock Solutions (1.0 mg/mL): Separately weigh and dissolve Oxacillin and this compound in methanol to create individual stock solutions.

  • Working Standard Solutions: Prepare a series of Oxacillin working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 methanol/water mixture.

  • Internal Standard (IS) Spiking Solution (1.0 µg/mL): Dilute the this compound stock solution with 50:50 methanol/water to create the IS spiking solution.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a representative method for cleaning and concentrating oxacillin from human urine.

  • Sample Pre-treatment: Thaw frozen urine samples to room temperature. Vortex for 15 seconds and centrifuge at 4000 x g for 10 minutes to pellet particulates.[1]

  • Spiking: Transfer 1.0 mL of the urine supernatant to a clean polypropylene tube. Add 20 µL of the 1.0 µg/mL this compound IS spiking solution and vortex briefly.[1]

  • Dilution: Add 4.0 mL of deionized water containing 0.1% formic acid to the sample and vortex.[1]

  • SPE Conditioning: Place SPE cartridges on a vacuum manifold. Condition the cartridges by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridges to dry out.[1]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/minute).[1]

  • Washing: Wash the cartridge with 3 mL of deionized water to remove salts and polar interferences. Dry the cartridge under full vacuum for 5 minutes.[1]

  • Elution: Elute the retained analytes with 2 x 1.5 mL of methanol into a clean collection tube.[1]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for analysis.[1]

Preparation of Calibration Curve and Quality Control (QC) Samples
  • Calibration Standards: Prepare a set of calibration standards (e.g., 10, 50, 100, 500, 1000, 5000, 10000 ng/mL) by spiking blank urine with the appropriate Oxacillin working standard solutions. Process these standards using the same SPE protocol as the unknown samples.

  • Quality Control (QC) Samples: Prepare QC samples in blank urine at a minimum of three concentration levels (low, medium, high) to fall within the calibration range. These are treated identically to the unknown samples to monitor method accuracy and precision.

LC-MS/MS Method and Parameters

The following parameters provide a starting point for method development and may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters
Parameter Value
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B held for 0.5 min, linear ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2.5 min.
Table 2: Mass Spectrometry (MS) Parameters
Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 150°C
Desolvation Gas Temp 500°C
Desolvation Gas Flow 800 - 1000 L/hr
Collision Gas Argon

Data Presentation

Table 3: Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are used for the quantification and confirmation of Oxacillin and its internal standard. The primary, most intense transition is typically used for quantification.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Oxacillin 402.1160.0~20Quantification
402.1243.1~15Confirmation
This compound 407.1160.0~20Quantification
407.1243.1~15Confirmation

Note: Collision energies are instrument-dependent and require optimization.

Table 4: Representative Method Performance Characteristics

The following data represent typical performance for a validated method of this type.

Parameter Value
Linearity Range 10 - 10,000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra- and Inter-Assay Precision (%CV) < 15%
Intra- and Inter-Assay Accuracy (%Bias) Within ±15%
Mean Extraction Recovery 85% - 105%

Workflow Visualization

The following diagram illustrates the logical steps of the analytical protocol, from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Urine Sample (1 mL) Spike Add this compound Internal Standard (20 µL) Sample->Spike Dilute Dilute with 0.1% Formic Acid in Water (4 mL) Spike->Dilute SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Dilute->SPE Dry Evaporate to Dryness SPE->Dry Recon Reconstitute in Mobile Phase (1 mL) Dry->Recon Inject Inject into LC-MS/MS System Recon->Inject Acquire Data Acquisition (MRM Mode) Inject->Acquire Integrate Integrate Peak Areas (Analyte & IS) Acquire->Integrate Calculate Calculate Area Ratio (Oxacillin / this compound) Integrate->Calculate Quantify Quantify Concentration via Calibration Curve Calculate->Quantify Result Final Result (ng/mL) Quantify->Result

Caption: Experimental workflow for Oxacillin analysis in urine.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of Oxacillin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Oxacillin-d5 in high-resolution mass spectrometry (HRMS) for the quantitative analysis of oxacillin (B1211168) in various biological matrices. Detailed protocols and data are presented to guide researchers in developing and validating robust analytical methods.

Introduction

Oxacillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is used to treat infections caused by susceptible Gram-positive bacteria, particularly penicillin-resistant Staphylococcus aureus. Accurate and precise quantification of oxacillin in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and drug metabolism research.[1][2][3] High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) offers high selectivity, sensitivity, and accuracy for this purpose.[4]

The use of a stable isotope-labeled internal standard (SIL-IS) is essential for reliable quantification in LC-MS assays. A SIL-IS compensates for variations in sample preparation, matrix effects, and instrument response. This compound, a deuterated analog of oxacillin, is an ideal internal standard for the quantification of oxacillin due to its similar physicochemical properties and co-elution with the unlabeled analyte, while being distinguishable by its mass-to-charge ratio (m/z).[5]

Applications of this compound in High-Resolution Mass Spectrometry

The primary application of this compound is as an internal standard for the accurate quantification of oxacillin in various biological matrices, including:

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of oxacillin in preclinical and clinical studies.[1]

  • Therapeutic Drug Monitoring (TDM): Optimizing oxacillin dosage regimens for individual patients to ensure efficacy and minimize toxicity.

  • Bioequivalence Studies: Comparing the bioavailability of different formulations of oxacillin.

  • Metabolism Studies: Identifying and quantifying metabolites of oxacillin.

  • In Vitro Drug Interaction Studies: Assessing the potential for other drugs to affect oxacillin metabolism.

Experimental Protocols

Quantitative Analysis of Oxacillin in Human Plasma by LC-HRMS

This protocol describes a method for the quantification of oxacillin in human plasma using this compound as an internal standard. The method involves protein precipitation for sample preparation followed by analysis using LC-HRMS.

Materials and Reagents:

  • Oxacillin sodium salt (analytical standard)

  • This compound (internal standard)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98%)

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with a heated electrospray ionization (HESI) source

Procedure:

  • Preparation of Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve oxacillin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Preparation of Working Solutions:

    • Prepare a series of oxacillin working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

    • Prepare an this compound internal standard working solution at a concentration of 1 µg/mL by diluting the stock solution with the same solvent mixture.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample), add 10 µL of the 1 µg/mL this compound internal standard working solution and vortex briefly.

    • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-HRMS analysis.

LC-HRMS Parameters:

ParameterValue
LC Column C18 column (e.g., 100 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 320°C
Sheath Gas Flow 40 arbitrary units
Auxiliary Gas Flow 10 arbitrary units
Full Scan m/z Range 100 - 1000
Resolution 70,000
Targeted MS/MS See Table 2 for precursor and product ions

Data Analysis:

Quantification is performed by calculating the peak area ratio of the analyte (oxacillin) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of oxacillin in unknown samples is then determined from this calibration curve.

Quantitative Data

Table 1: High-Resolution Mass Spectrometry Parameters for Oxacillin and this compound

CompoundChemical FormulaExact MassAdductm/z
OxacillinC₁₉H₁₉N₃O₅S401.1045[M+H]⁺402.1118
This compoundC₁₉H₁₄D₅N₃O₅S406.1360[M+H]⁺407.1433

Table 2: Proposed Precursor and Product Ions for Targeted MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Oxacillin402.1118243.0532160.052925
This compound407.1433248.0847160.052925

Note: The product ions and collision energies are proposed based on the structure of oxacillin and may require optimization on the specific mass spectrometer being used.

Visualizations

experimental_workflow start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is protein_precipitation Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->protein_precipitation centrifugation Centrifugation (14,000 x g, 10 min, 4°C) protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant to Autosampler Vial centrifugation->supernatant_transfer lc_hrms LC-HRMS Analysis supernatant_transfer->lc_hrms data_analysis Data Analysis: Peak Area Ratio (Oxacillin / this compound) lc_hrms->data_analysis quantification Quantification using Calibration Curve data_analysis->quantification end End: Oxacillin Concentration quantification->end signaling_pathway oxacillin Oxacillin (Analyte) sample_prep Sample Preparation (e.g., Protein Precipitation) oxacillin->sample_prep oxacillin_d5 This compound (Internal Standard) oxacillin_d5->sample_prep lc_separation LC Separation (Co-elution) sample_prep->lc_separation Losses and matrix effects are similar ms_detection HRMS Detection (Mass Difference) lc_separation->ms_detection ratio Peak Area Ratio (Analyte / IS) ms_detection->ratio quantification Accurate Quantification ratio->quantification

References

Application Notes: Therapeutic Drug Monitoring of Oxacillin using Oxacillin-d5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxacillin (B1211168) is a narrow-spectrum beta-lactam antibiotic of the penicillin class used to treat infections caused by susceptible, penicillinase-producing staphylococci. Therapeutic Drug Monitoring (TDM) of oxacillin is crucial to optimize dosing, ensure therapeutic efficacy, and minimize the risk of toxicity, particularly in critically ill patients with altered pharmacokinetics. The use of a stable isotope-labeled internal standard, such as Oxacillin-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly accurate and precise method for the quantification of oxacillin in biological matrices. This application note provides a detailed protocol for the determination of oxacillin concentrations in human plasma for TDM purposes, employing this compound as the internal standard.

Principle

The method is based on the principle of stable isotope dilution analysis. A known concentration of this compound is added to the plasma sample at the beginning of the sample preparation process. This compound is chemically and physically almost identical to oxacillin and therefore behaves similarly during extraction, chromatography, and ionization. However, it can be distinguished from the unlabeled oxacillin by its higher mass in the mass spectrometer. By measuring the ratio of the signal from oxacillin to that of this compound, the concentration of oxacillin in the original sample can be accurately determined, compensating for any variability in sample preparation and matrix effects during analysis.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample (100 µL) IS_Addition Add this compound Internal Standard Sample->IS_Addition Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM Mode) Ionization->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Result Report Oxacillin Concentration Quantification->Result

Caption: General workflow for the quantitative analysis of Oxacillin using this compound by LC-MS/MS.

Materials and Reagents

  • Oxacillin sodium salt (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma (for calibration and quality control standards)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)

Protocols

Preparation of Stock and Working Solutions
  • Oxacillin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of oxacillin sodium salt in ultrapure water.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Oxacillin Working Solutions: Prepare a series of working solutions by serially diluting the oxacillin stock solution with ultrapure water to create calibration standards.

  • This compound Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blank, calibration standards, quality controls, and patient samples.

  • Pipette 100 µL of plasma (blank, standard, QC, or patient sample) into the appropriately labeled tubes.

  • Add 20 µL of the this compound internal standard working solution to all tubes except the blank.

  • Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography Parameters
ParameterValue
ColumnC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.05
2.595
3.595
3.65
5.05
Mass Spectrometry Parameters
ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Oxacillin402.1160.11003020
Oxacillin402.1243.11003015
This compound407.1160.11003020

Note: The precursor ion for this compound is assumed to be 5 Da higher than that of oxacillin. The product ions may be the same or different depending on the fragmentation pattern. These transitions should be optimized for the specific instrument being used.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

ParameterTypical Acceptance Criteria
Linearity
Calibration Curve Range0.5 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.99
Accuracy and Precision
Lower Limit of Quantification (LLOQ)Accuracy: ±20%, Precision (CV): ≤20%
Quality Control (Low, Mid, High)Accuracy: ±15%, Precision (CV): ≤15%
Selectivity/Specificity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Matrix Effect Assessed to ensure it is compensated for by the internal standard.
Stability Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).

Data Analysis and Quantification

  • Integrate the peak areas for the specified MRM transitions of oxacillin and this compound.

  • Calculate the peak area ratio of oxacillin to this compound for each sample.

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

  • Determine the concentration of oxacillin in the patient samples by interpolating their peak area ratios from the calibration curve.

Therapeutic Range

The therapeutic range for oxacillin can vary depending on the type and severity of the infection, as well as patient-specific factors. Generally, trough concentrations are monitored to ensure they remain above the minimum inhibitory concentration (MIC) of the infecting organism. Target concentrations should be determined in consultation with clinical guidelines and an infectious diseases specialist.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the therapeutic drug monitoring of oxacillin in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for clinical research and routine TDM to optimize patient care.

Standard Operating Procedure for the Quantification of Oxacillin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxacillin (B1211168) is a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is used to treat infections caused by susceptible Gram-positive bacteria, particularly penicillin-resistant Staphylococcus aureus. Accurate and reliable quantification of oxacillin in various matrices such as plasma, serum, and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document provides detailed standard operating procedures for the quantification of oxacillin using three common analytical methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assay.

Quantitative Method Summary

The following table summarizes the key quantitative parameters for the different oxacillin quantification methods, providing a comparative overview of their performance.

ParameterHPLC-UVLC-MS/MSMicrobiological Assay
Linearity Range 0.115 - 9.208 µg[1]0.5 - 100 µg/mL[2]Method dependent
Limit of Detection (LOD) 2.3 ng[1]Not explicitly stated, but LOQ is 0.5 µg/mL.Method dependent
Limit of Quantification (LOQ) 0.025 µg/mL[3]0.5 µg/mL[2]Method dependent
Accuracy (% Bias) -< 15%Method dependent
Precision (%RSD) 1.4%< 15%< 5%
Recovery 99.9%87% - 95%Method dependent

High-Performance Liquid Chromatography (HPLC-UV) Method

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the quantification of oxacillin in pharmaceutical formulations and biological matrices. The method offers good accuracy and precision.

Experimental Protocol

A validated HPLC-UV method for the determination of oxacillin involves the following steps:

3.1.1. Materials and Reagents

3.1.2. Chromatographic Conditions

  • Column: Hypersil BDS phenyl column or similar C18 column.

  • Mobile Phase: A mixture of 0.02 mol/L KH2PO4 solution (adjusted to pH 3.6 with phosphoric acid), acetonitrile, and methanol in a ratio of 700:225:75 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3.1.3. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of oxacillin sodium reference standard in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

3.1.4. Sample Preparation

  • For Pharmaceutical Preparations:

    • Accurately weigh and crush tablets or dissolve the contents of capsules/injections in a known volume of mobile phase.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm membrane filter before injection.

  • For Biological Matrices (e.g., Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and inject it into the HPLC system.

3.1.5. Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the oxacillin concentration in the samples by comparing the peak area with the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Concentration_Calc Concentration Calculation Data_Acquisition->Concentration_Calc Calibration_Curve->Concentration_Calc

Caption: HPLC quantification workflow for oxacillin.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of oxacillin in complex biological matrices like plasma and cerebrospinal fluid (CSF).

Experimental Protocol

4.1.1. Materials and Reagents

  • Oxacillin sodium reference standard

  • Internal Standard (IS) (e.g., a structural analog like cloxacillin)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

4.1.2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for oxacillin and the internal standard need to be determined and optimized.

4.1.3. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of oxacillin and the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions containing a fixed concentration of the internal standard and varying concentrations of oxacillin by diluting the stock solutions in a suitable solvent (e.g., 50:50 acetonitrile:water).

4.1.4. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma or CSF, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

4.1.5. Analysis

  • Equilibrate the LC-MS/MS system.

  • Inject the prepared standards and samples.

  • Quantify oxacillin by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Experimental Workflow

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard and IS Preparation LC_Separation LC Separation Standard_Prep->LC_Separation Sample_Prep Sample Preparation (Protein Precipitation) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Area_Ratio Peak Area Ratio Calculation (Analyte/IS) MS_Detection->Peak_Area_Ratio Concentration_Calc Concentration Determination Peak_Area_Ratio->Concentration_Calc

Caption: LC-MS/MS quantification workflow for oxacillin.

Microbiological Assay

The microbiological assay, typically an agar (B569324) diffusion assay, is a classic method for determining the potency of antibiotics. It relies on measuring the inhibition of microbial growth by the antibiotic.

Experimental Protocol

5.1.1. Materials and Reagents

  • Oxacillin reference standard

  • Test organism: Staphylococcus aureus (a susceptible strain)

  • Culture medium (e.g., Mueller-Hinton Agar)

  • Phosphate buffer

  • Sterile petri dishes

  • Sterile cylinders or paper discs

5.1.2. Preparation of Inoculum

  • Culture the S. aureus in a suitable broth medium overnight at 35-37°C.

  • Dilute the culture with sterile saline to achieve a specific turbidity (e.g., equivalent to a 0.5 McFarland standard).

5.1.3. Preparation of Agar Plates

  • Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize.

  • Cool the agar to 45-50°C.

  • Add the prepared inoculum to the molten agar and mix gently.

  • Pour the seeded agar into sterile petri dishes to a uniform thickness and allow it to solidify.

5.1.4. Standard and Sample Preparation

  • Prepare a stock solution of the oxacillin reference standard in phosphate buffer.

  • Prepare a series of standard dilutions from the stock solution.

  • Prepare the unknown samples in the same buffer, estimating their concentration to fall within the range of the standards.

5.1.5. Assay Procedure

  • Place sterile cylinders onto the surface of the seeded agar plates or apply antibiotic-impregnated paper discs.

  • Carefully pipette a fixed volume of each standard dilution and sample solution into the cylinders or onto the discs.

  • Incubate the plates under specified conditions (e.g., 18-24 hours at 35-37°C).

5.1.6. Data Analysis

  • Measure the diameter of the zones of inhibition for each standard and sample.

  • Plot the logarithm of the concentration of the standards against the zone diameter.

  • Determine the concentration of the unknown samples from the standard curve.

Experimental Workflow

Microbioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Inoculum Preparation (S. aureus) Agar_Prep Seeded Agar Plate Preparation Inoculum_Prep->Agar_Prep Application Application of Standards & Samples Agar_Prep->Application Standard_Sample_Prep Standard & Sample Preparation Standard_Sample_Prep->Application Incubation Incubation Application->Incubation Zone_Measurement Measurement of Inhibition Zones Incubation->Zone_Measurement Concentration_Det Concentration Determination Zone_Measurement->Concentration_Det

Caption: Microbiological assay workflow for oxacillin.

References

Troubleshooting & Optimization

Matrix effects in Oxacillin analysis and mitigation with Oxacillin-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Oxacillin. It specifically addresses the challenges posed by matrix effects and the use of its stable isotope-labeled internal standard, Oxacillin-d5, for mitigation.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Oxacillin LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2] These effects, which are a significant source of imprecision in quantitative LC-MS/MS analyses, manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[1][3] This can lead to inaccurate and unreliable quantification of Oxacillin.[4] Endogenous components like phospholipids (B1166683), proteins, and salts are common causes of matrix effects in biological samples.

Q2: Why is a stable isotope-labeled internal standard like this compound considered the gold standard for mitigating matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is a version of the analyte where several atoms have been replaced by their heavier, non-radioactive isotopes (e.g., Deuterium (B1214612), ²H). This compound is considered the best choice because it has nearly identical chemical and physical properties to Oxacillin. This ensures it behaves similarly during sample extraction, chromatography, and ionization. As it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the response ratio of the analyte to the SIL-IS, these variations are normalized, leading to significantly improved accuracy and precision.

Q3: How exactly does this compound compensate for variability in the analytical process?

A3: this compound is added at a known, constant concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Because it is chemically almost identical to Oxacillin, it tracks the analyte through every step. If a portion of the sample is lost during extraction, the same fraction of both Oxacillin and this compound is lost. If the ionization of Oxacillin is suppressed by 30% in the mass spectrometer's ion source, the ionization of this compound will also be suppressed by 30%. The instrument measures the response of both compounds, and the ratio of their signals (Oxacillin / this compound) remains constant, correcting for these variations and allowing for accurate quantification.

Q4: Are there any potential issues with using this compound?

A4: While highly effective, SIL-ISs are not always a perfect solution. A key assumption is that the SIL-IS and the analyte co-elute perfectly. However, the replacement of hydrogen with deuterium can sometimes cause a slight change in retention time on a chromatographic column, known as the "deuterium isotope effect". If this separation is significant, the analyte and the internal standard may be affected differently by co-eluting matrix components, leading to incomplete compensation. It is also critical to verify the purity of the this compound standard, as any unlabeled Oxacillin impurity can lead to artificially high measurements.

Q5: What do regulatory agencies like the FDA say about evaluating matrix effects?

A5: Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the evaluation of matrix effects during bioanalytical method validation. Guidance documents require assessing the selectivity of the method by analyzing blank samples from at least six different sources to ensure that endogenous components do not interfere with the analyte or internal standard. A quantitative assessment must be performed to determine the extent of matrix effects, typically by comparing the response of the analyte in a post-extraction spiked matrix to its response in a neat solution.

Troubleshooting Guide

Problem: I am observing low or inconsistent peak areas for Oxacillin in my biological samples.

  • Possible Cause: This is a classic symptom of ion suppression due to matrix effects. Co-eluting endogenous compounds from your sample matrix (like phospholipids or salts) are likely interfering with the ionization of Oxacillin in the mass spectrometer's source.

  • Solution:

    • Use a SIL-IS: The most effective solution is to use a stable isotope-labeled internal standard like this compound. It will co-elute and experience the same suppression, allowing the analyte/IS ratio to correct for the signal loss.

    • Improve Sample Cleanup: If you are not using a SIL-IS or if suppression is extreme, enhance your sample preparation. Move from a simple protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering components.

    • Optimize Chromatography: Modify your LC gradient to better separate Oxacillin from the region where matrix components elute. A longer run time or a different column chemistry can resolve the analyte from the interferences.

Problem: The response ratio of Oxacillin to this compound is inconsistent across different patient samples.

  • Possible Cause: This indicates that the analyte and the internal standard are not experiencing the same degree of matrix effect in every sample. This is known as differential matrix effects.

  • Solution:

    • Check for Isotope Effect: Verify the chromatography. If there is a slight separation between the Oxacillin and this compound peaks, they may be eluting in different "zones" of ion suppression. Adjusting the mobile phase or column may help them co-elute more closely.

    • Evaluate Different Matrix Lots: The composition of biological matrices can vary significantly between individuals. During method validation, it is crucial to evaluate the matrix effect using at least six different lots of the matrix to ensure the method is robust.

    • Dilute the Sample: Diluting the sample with the initial mobile phase can reduce the concentration of interfering components, thereby minimizing the matrix effect. However, you must ensure the diluted concentration of Oxacillin is still well above the lower limit of quantification (LLOQ).

Problem: My results show high variability and poor accuracy, even with this compound. What else could be wrong?

  • Possible Cause: If the SIL-IS is not compensating correctly, consider issues with its addition or purity.

  • Solution:

    • Verify IS Addition: Ensure your internal standard spiking procedure is consistent and accurate for every sample. Any variability in the amount of IS added will directly translate to variability in the final calculated concentration.

    • Check IS Purity: An impure this compound standard containing unlabeled Oxacillin will cause a positive bias in your results. Confirm the isotopic purity of your standard.

    • Investigate Cross-Talk: Ensure that the mass spectrometer is not detecting a signal from the internal standard in the analyte's mass window, or vice-versa. The mass difference between Oxacillin and this compound should be sufficient to prevent this mass spectrometric cross-talk.

Data Presentation

Table 1: Illustrative Impact of Matrix Effect and Correction with this compound

This table demonstrates a hypothetical scenario of 40% ion suppression in plasma samples and how the internal standard normalizes the response to provide an accurate concentration.

Sample IDSample TypeAnalyte Response (Oxacillin)IS Response (this compound)Analyte/IS RatioCalculated Concentration (µg/mL)
CAL-1Neat Solution100,000200,0000.501.00 (Expected)
QC-APlasma Lot 160,000120,0000.501.00 (Accurate)
QC-BPlasma Lot 258,000116,0000.501.00 (Accurate)
QC-A (No IS)Plasma Lot 160,000N/AN/A0.60 (Inaccurate)

Experimental Protocols & Visualizations

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes the standard post-extraction spike method for evaluating the magnitude of matrix effects as recommended by regulatory guidelines.

  • Objective: To quantitatively determine the suppression or enhancement of the Oxacillin signal caused by components in the biological matrix.

  • Procedure:

    • Obtain Blank Matrix: Collect blank biological matrix (e.g., plasma) from at least six different sources.

    • Prepare Sample Sets: Prepare two sets of samples at low and high concentration levels (e.g., LQC and HQC).

      • Set A (Neat Solution): Spike Oxacillin and this compound into the reconstitution solvent.

      • Set B (Post-Extraction Matrix): First, perform the full extraction procedure on the blank matrix samples. Then, spike the resulting clean extracts with the same concentrations of Oxacillin and this compound as in Set A.

    • Analysis: Analyze both sets of samples via LC-MS/MS.

    • Calculation: Calculate the Matrix Factor (MF) for each lot:

      • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Calculate IS-Normalized MF: To assess the effectiveness of the internal standard, calculate the IS-Normalized MF:

      • IS-Normalized MF = (MF of Oxacillin) / (MF of this compound)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized MF across the different matrix lots should not exceed 15%. This demonstrates that the internal standard adequately compensates for variability.

experimental_workflow cluster_prep Sample Set Preparation cluster_analysis Analysis & Calculation A1 Neat Reconstitution Solvent A2 Spike with Oxacillin & this compound A1->A2 B1 Blank Biological Matrix (6+ Lots) B2 Perform Full Extraction Procedure B1->B2 analysis LC-MS/MS Analysis A2->analysis Set A B3 Spike Extracted Matrix with Oxacillin & this compound B2->B3 B3->analysis Set B calc_mf Calculate Matrix Factor (MF) MF = Response_Matrix / Response_Neat analysis->calc_mf calc_is_mf Calculate IS-Normalized MF Ratio of Analyte MF to IS MF calc_mf->calc_is_mf accept Assess Results CV of IS-Normalized MF ≤ 15% calc_is_mf->accept

Caption: Workflow for the quantitative assessment of matrix effects.

Protocol 2: Sample Preparation via Protein Precipitation

This is a common and rapid sample preparation method for Oxacillin analysis from plasma.

  • Objective: To remove the majority of proteins from a plasma sample prior to LC-MS/MS analysis.

  • Procedure:

    • Pipette 100 µL of a plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the this compound internal standard working solution. Vortex briefly.

    • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

    • Vortex vigorously for 30 seconds to ensure thorough mixing.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

    • Vortex to mix, then inject into the LC-MS/MS system.

principle_of_correction cluster_sample Sample in Vial cluster_process LC-MS/MS Process cluster_result Observed Signal & Final Result analyte Analyte (Oxacillin) extraction Variable Recovery during Sample Prep analyte->extraction is SIL-IS (this compound) is->extraction matrix Matrix Components (e.g., Phospholipids) matrix->extraction ionization Ion Suppression in ESI Source matrix->ionization causes extraction->ionization response_analyte Suppressed Analyte Signal ionization->response_analyte response_is Equally Suppressed IS Signal ionization->response_is ratio Response Ratio (Analyte / IS) Remains Constant response_analyte->ratio response_is->ratio

Caption: The principle of matrix effect correction using a SIL-IS.

Table 2: Typical LC-MS/MS Parameters for Oxacillin and this compound Analysis
ParameterSetting
LC System UPLC/HPLC
ColumnC18 Reverse-Phase (e.g., BEH C18, 1.7 µm, 2.1x50mm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temp35-40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization Positive (ESI+)
MRM Transitions
OxacillinQ1: 402.1 -> Q3: 160.1 (Quantifier)
Q1: 402.1 -> Q3: 243.1 (Qualifier)
This compoundQ1: 407.1 -> Q3: 160.1

References

Improving peak shape and resolution with Oxacillin-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Oxacillin-d5, focusing on improving peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for this compound analysis?

A1: this compound, a stable isotope-labeled internal standard for Oxacillin, is most commonly analyzed using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). Typical columns include C18 or phenyl stationary phases. Mobile phases usually consist of an aqueous component (e.g., water with formic acid or a phosphate (B84403) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[1][2]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound is often attributed to secondary interactions between the analyte and the stationary phase.[3][4] The primary cause is the interaction of the polar groups in the this compound molecule with residual silanol (B1196071) groups on the silica-based column packing material.[3][4] Other potential causes include column overload, low mobile phase buffer concentration, or a mismatch between the sample solvent and the mobile phase.[4][5]

Q3: How can I reduce or eliminate peak tailing for this compound?

A3: To mitigate peak tailing, consider the following strategies:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 3.0-4.0) with an additive like formic acid can suppress the ionization of residual silanol groups, thereby minimizing secondary interactions.[3]

  • Use of an End-Capped Column: Employing a modern, high-purity, end-capped column will reduce the number of available free silanol groups.[4]

  • Increase Buffer Strength: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups.[6]

  • Reduce Sample Concentration: Diluting the sample can prevent column overload, a common cause of peak tailing.[4]

Q4: My this compound peak is fronting. What is the likely cause?

A4: Peak fronting is less common than tailing but can occur due to column overload, where the sample concentration is too high for the column's capacity. It can also be caused by a sample solvent that is stronger than the mobile phase, causing the analyte to travel too quickly through the initial part of the column.

Q5: What are the optimal mass spectrometry parameters for this compound?

A5: Optimal mass spectrometry parameters are instrument-dependent and require optimization. However, this compound is typically analyzed in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion will be the [M+H]+ of this compound, and the product ions are generated by collision-induced dissociation. It is crucial to perform a compound optimization by infusing an this compound standard solution to determine the optimal precursor/product ion transitions and collision energies for your specific instrument.

Troubleshooting Guide: Peak Shape and Resolution Issues

This guide provides a systematic approach to resolving common peak shape and resolution problems encountered during this compound analysis.

Visual Troubleshooting Workflow

start Poor Peak Shape or Resolution (Tailing, Fronting, Broadening) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No physical_issue Potential Physical/System Issue yes_all_peaks->physical_issue check_frit Check for blocked column frit. Backflush or replace column. physical_issue->check_frit check_connections Inspect system connections for dead volume. physical_issue->check_connections chemical_issue Potential Chemical/Method Issue no_all_peaks->chemical_issue tailing Peak Tailing? chemical_issue->tailing fronting Peak Fronting? tailing->fronting No tailing_yes Yes tailing->tailing_yes Yes broadening Peak Broadening? fronting->broadening No fronting_yes Yes fronting->fronting_yes Yes broadening_yes Yes broadening->broadening_yes Yes lower_ph Lower mobile phase pH (e.g., add 0.1% Formic Acid). tailing_yes->lower_ph endcapped_column Use a high-purity, end-capped column. tailing_yes->endcapped_column reduce_concentration Reduce sample concentration. tailing_yes->reduce_concentration dilute_sample Dilute sample to avoid overload. fronting_yes->dilute_sample match_solvent Ensure sample solvent is weaker than mobile phase. fronting_yes->match_solvent optimize_flow Optimize flow rate. broadening_yes->optimize_flow check_temp Ensure consistent column temperature. broadening_yes->check_temp

Caption: A step-by-step workflow for troubleshooting peak shape issues.

Quantitative Data Summary

The following tables summarize typical parameters for Oxacillin analysis, which can be used as a starting point for optimizing this compound methods.

Table 1: HPLC & UHPLC Method Parameters

ParameterHPLC Method 1[1]HPLC Method 2UHPLC Method[2]
Column Hypersil BDS PhenylCapcell Pak C18 UG80Pentafluorophenyl (PFP)
Column Dimensions -3.0 x 250 mm, 3 µm-
Mobile Phase A 0.02 M KH2PO4 (pH 3.6)0.05 M Potassium Phosphate10 mM Phosphoric Acid
Mobile Phase B Acetonitrile:Methanol (3:1)AcetonitrileAcetonitrile
Gradient/Isocratic IsocraticIsocraticGradient
Flow Rate 1.0 mL/min0.8 mL/min0.5 mL/min
Detection UV at 225 nm-UV at 230 nm

Table 2: Sample Preparation Techniques

TechniqueMethodReference
Protein Precipitation Add acetonitrile (containing 0.1% formic acid) to plasma sample, vortex, and centrifuge.[2]
Solid-Phase Extraction (SPE) Use a C18 SPE cartridge. Condition with methanol and water, load sample, wash, and elute with an organic solvent.

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation

This protocol is suitable for the analysis of this compound in plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add a known concentration of this compound as the internal standard.

  • Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[2]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Protocol 2: General Solid-Phase Extraction (SPE) Procedure

This protocol provides a general workflow for cleaning up and concentrating this compound from biological matrices.

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for injection.

Visual Representation of the SPE Workflow

SPE_Workflow cluster_0 SPE Protocol A 1. Conditioning (Methanol, then Water) B 2. Sample Loading A->B C 3. Washing (5% Methanol in Water) B->C D 4. Elution (Methanol or Acetonitrile) C->D E 5. Evaporation & Reconstitution D->E

Caption: A general workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Oxacillin Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of oxacillin (B1211168) using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in oxacillin quantification by mass spectrometry?

The most prevalent interferences in oxacillin quantification stem from three main sources:

  • Matrix Effects: Biological samples are complex mixtures containing endogenous components like phospholipids (B1166683) and proteins, as well as exogenous substances such as anticoagulants.[1] These molecules can co-elute with oxacillin and interfere with its ionization in the mass spectrometer's source, leading to either suppression or enhancement of the signal and compromising the accuracy of quantification.[1]

  • Isobaric Interferences: Compounds that have the same nominal mass-to-charge ratio (m/z) as oxacillin can be mistakenly identified as the target analyte if they are not chromatographically separated. This includes other drugs, their metabolites, or endogenous molecules.

  • Metabolites of Oxacillin: Oxacillin is metabolized in the body, primarily into 5-hydroxymethyl derivatives.[2][3] If these metabolites are not adequately separated from the parent drug during the liquid chromatography step, they can interfere with the accurate quantification of oxacillin.[2][3]

Q2: What are the typical MRM transitions for oxacillin?

For quantitative analysis of oxacillin using tandem mass spectrometry, the following Multiple Reaction Monitoring (MRM) transitions are commonly used. The precursor ion ([M+H]⁺) for oxacillin is typically m/z 402.1.

Precursor Ion (m/z)Product Ion (m/z)Description
402.1159.9Primary fragment, often used for quantification.
402.1243.1A secondary fragment that can be used for confirmation.

Source:[4]

Q3: Can other beta-lactam antibiotics interfere with oxacillin quantification?

Yes, structurally similar beta-lactam antibiotics, particularly other isoxazolyl penicillins like cloxacillin (B1194729) and dicloxacillin (B1670480), can potentially interfere with oxacillin quantification.[5][6] These compounds have similar chemical structures and may produce fragment ions with m/z values close to those of oxacillin, necessitating robust chromatographic separation for accurate measurement.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of oxacillin by mass spectrometry.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Secondary Interactions: Analyte interaction with active sites on the stationary phase.[7]- Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of oxacillin.- Consider using a column with a less active stationary phase or one that is end-capped.[7]
Column Overload: Injecting too much sample onto the column.[8][9]- Reduce the injection volume or dilute the sample.[7]
Incompatible Injection Solvent: The sample is dissolved in a solvent significantly stronger than the mobile phase.- The sample solvent should be as weak as or weaker than the initial mobile phase.[7]
Column Contamination or Degradation: Accumulation of matrix components on the column or a void at the column inlet.[8][9]- Implement a column flushing procedure with a strong solvent.- Use a guard column to protect the analytical column.- If the problem persists, the column may need to be replaced.[10]
Issue 2: Low or No Signal Intensity for Oxacillin

Possible Causes and Solutions:

CauseSolution
Ion Suppression from Matrix Effects: Co-eluting matrix components are suppressing the ionization of oxacillin.[1]- Improve sample preparation by using techniques like solid-phase extraction (SPE) to remove interfering substances.[4] - Optimize the chromatographic method to separate oxacillin from the interfering matrix components.- Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for matrix effects.
Improper Mass Spectrometer Settings: The instrument is not properly tuned or the wrong MRM transitions are being monitored.- Regularly tune and calibrate the mass spectrometer according to the manufacturer's recommendations.- Verify that the correct precursor and product ions for oxacillin are entered in the acquisition method.
Sample Degradation: Oxacillin may have degraded in the sample due to improper storage or handling.- Ensure samples are stored at the recommended temperature (e.g., -80°C) and minimize freeze-thaw cycles.
Instrument Contamination: The ion source or other components of the mass spectrometer are dirty.[11]- Clean the ion source, transfer capillary, and other relevant components as per the manufacturer's maintenance guide.

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common and straightforward method for removing proteins from plasma samples.

  • To 100 µL of plasma sample, add 400 µL of acetonitrile (B52724) containing 0.1% formic acid.

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography Method
  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute oxacillin, followed by a re-equilibration step.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (C18 Column) Supernatant_Transfer->LC_Separation Injection MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data Acquisition

Caption: A typical experimental workflow for oxacillin quantification.

Troubleshooting_Logic cluster_chrom_issues Chromatography Issues cluster_ms_issues Mass Spec Issues cluster_solutions Potential Solutions Start Problem Encountered (e.g., Poor Peak Shape, Low Signal) Check_Chromatography Review Chromatogram - Peak Shape - Retention Time Start->Check_Chromatography Check_MS_Signal Examine MS Signal - Intensity - S/N Ratio Start->Check_MS_Signal Peak_Tailing Peak Tailing/Fronting? Check_Chromatography->Peak_Tailing RT_Shift Retention Time Shift? Check_Chromatography->RT_Shift Low_Intensity Low Intensity? Check_MS_Signal->Low_Intensity No_Signal No Signal? Check_MS_Signal->No_Signal Sol_Peak_Shape Adjust Mobile Phase/pH Check for Column Overload Inspect Column Peak_Tailing->Sol_Peak_Shape Sol_RT Check Pump and Solvent Lines Ensure Column Equilibration RT_Shift->Sol_RT Sol_Intensity Improve Sample Cleanup Optimize MS Source Check for Sample Degradation Low_Intensity->Sol_Intensity Sol_No_Signal Verify MS Method Settings Check for Instrument Leaks Clean Ion Source No_Signal->Sol_No_Signal

Caption: A logical approach to troubleshooting common issues.

References

Technical Support Center: Optimizing Oxacillin & Oxacillin-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Oxacillin (B1211168) and its deuterated internal standard, Oxacillin-d5.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing poor peak shape (e.g., tailing or fronting) for my Oxacillin peak?

A1: Poor peak shape is a common issue in HPLC and can stem from several sources. For Oxacillin, an acidic compound, peak tailing often results from interactions with residual silanol (B1196071) groups on silica-based columns.[1][2]

  • Mobile Phase pH: The pH of your mobile phase is critical. A low pH (typically 2.5-4.0) is recommended to keep Oxacillin in its protonated, non-ionized form, which minimizes interaction with silanols.[1][3] Using mobile phase modifiers like formic acid or phosphoric acid helps maintain a stable, low pH.[1][4][5]

  • Column Choice: If tailing persists, consider a column with advanced end-capping or a base-deactivated stationary phase.[1][6] Phenyl-based columns have also been used successfully for oxacillin analysis.[7]

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[8] Try reducing the injection volume or the concentration of your sample.

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[9] A mismatch can cause peak distortion.

Q2: My retention times are shifting between injections. What could be the cause?

A2: Retention time variability compromises data reliability. The most common causes include:

  • Inadequate Column Equilibration: Always ensure the column is fully equilibrated with the initial mobile phase conditions before starting a sequence. This can take 15-30 minutes.[1]

  • Mobile Phase Instability: If preparing the mobile phase by mixing online, ensure the pump is functioning correctly.[10] If preparing manually, ensure it is thoroughly mixed and degassed. The composition of the mobile phase can also change over time due to the evaporation of the more volatile organic solvent.[10]

  • Temperature Fluctuations: Column temperature significantly affects retention time. Using a column oven is essential for maintaining a stable temperature and achieving reproducible results.[11]

  • pH Drift: If using buffers, ensure they have sufficient capacity and are within their effective buffering range. Small shifts in pH can cause significant changes in the retention of ionizable compounds like Oxacillin.[10]

Q3: I am seeing split peaks. Are Oxacillin and this compound separating?

A3: While minor chromatographic differences between an analyte and its deuterated isotopologue can exist, significant peak splitting is unlikely and usually points to other issues. In typical LC-MS analysis, the goal is co-elution, not separation. If you observe split peaks, consider these possibilities:

  • Sample Solvent Effect: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion that appears as splitting.

  • Column Contamination or Void: Particulate matter from the sample or mobile phase can block the column inlet frit, or a void can form at the head of the column.[12] This can be resolved by using a guard column, filtering samples, and backflushing the analytical column.[10]

  • Co-eluting Interference: The split peak may be an interfering substance from the sample matrix. Review your sample preparation procedure to ensure efficient cleanup.

Recommended Experimental Protocols

Protocol 1: Mobile Phase and Sample Preparation

This protocol outlines the preparation of mobile phases and a standard protein precipitation procedure for plasma samples.

Mobile Phase Preparation

Component Preparation Steps
Mobile Phase A 1. Add 1 mL of formic acid (0.1%) to 999 mL of HPLC-grade water. 2. Mix thoroughly. 3. Filter through a 0.22 µm filter and degas.

| Mobile Phase B | 1. Add 1 mL of formic acid (0.1%) to 999 mL of HPLC-grade acetonitrile (B52724). 2. Mix thoroughly. 3. Filter through a 0.22 µm filter and degas. |

Sample Preparation (Protein Precipitation) [4][5]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: LC Method Setup & Operation

This protocol provides a starting point for the chromatographic analysis.

Recommended LC Parameters

Parameter Recommended Condition
Column C18, 2.1 x 100 mm, <3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 - 0.5 mL/min[5]
Column Temperature 40°C[4]
Injection Volume 5 - 10 µL

| UV Detection (if used) | 225 - 240 nm[7][13] |

Example Gradient Elution Program

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
5.0 20 80
6.0 5 95
7.0 5 95
7.1 95 5

| 10.0 | 95 | 5 |

Visual Guides

The following diagrams illustrate the standard analytical workflow and a decision-making process for troubleshooting common chromatographic issues.

LC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Troubleshooting_Peak_Shape Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Is it... Fronting Peak Fronting? Tailing->Fronting No Sol_Tailing_pH Lower Mobile Phase pH (e.g., pH 2.5-4.0) Tailing->Sol_Tailing_pH Yes Sol_Tailing_Column Use End-capped or Base-deactivated Column Tailing->Sol_Tailing_Column If pH change is not enough Split Split Peak? Fronting->Split No Sol_Fronting_Load Reduce Sample Concentration or Volume Fronting->Sol_Fronting_Load Yes Sol_Fronting_Solvent Match Sample Solvent to Initial Mobile Phase Fronting->Sol_Fronting_Solvent Also consider... Sol_Split_Column Check for Column Void/ Contamination (Use Guard Column) Split->Sol_Split_Column Yes Sol_Split_Solvent Check for Strong Sample Solvent Effects Split->Sol_Split_Solvent Also consider...

References

Technical Support Center: Troubleshooting Low Recovery of Oxacillin-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Oxacillin-d5 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery?

Low recovery of this compound can stem from several factors during sample preparation and analysis. The most common issues include:

  • Analyte Instability: Oxacillin (B1211168), and by extension its deuterated analog, is susceptible to degradation, particularly in acidic conditions.[1][2] The beta-lactam ring is prone to hydrolysis.

  • Suboptimal Extraction Conditions: The efficiency of the extraction method used (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) is highly dependent on parameters like solvent choice, pH, and temperature.

  • Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression and the appearance of low recovery.[3][4][5]

  • Incomplete Protein Binding Disruption: If this compound binds to proteins in the sample, failure to disrupt these interactions will result in the loss of the analyte during extraction.

  • Procedural Errors: Inconsistent execution of the extraction protocol, such as inaccurate pipetting or improper handling, can lead to variable and low recovery.[6]

Q2: At what pH is this compound most stable?

Oxacillin exhibits maximum stability in the pH range of 6.0–7.0.[2] It is highly unstable in acidic environments (pH < 6.0), which can lead to significant degradation.[1] Therefore, it is crucial to control the pH of the sample and solutions throughout the extraction process.

Q3: Can the choice of solvent impact the stability of this compound?

Yes, the solvent can affect stability. For instance, studies have shown that oxacillin degrades faster in dextrose solutions compared to sodium chloride solutions.[7] When preparing stock solutions, it is recommended to use solvents like ethanol, DMSO, or dimethyl formamide (B127407) and to prepare aqueous solutions fresh.[8]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis.[4][5] Strategies to mitigate them include:

  • Optimizing Sample Cleanup: Employing a more rigorous cleanup step, such as Solid-Phase Extraction (SPE), can help remove interfering matrix components.

  • Chromatographic Separation: Improving the chromatographic resolution to separate this compound from co-eluting matrix components can reduce interference.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering components, but this may also decrease the analyte signal.

  • Use of a Stable Isotope-Labeled Internal Standard: Using this compound as an internal standard is itself a strategy to compensate for matrix effects, as it is expected to be affected similarly to the unlabeled analyte.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low this compound Recovery

This guide provides a step-by-step approach to identifying and resolving the cause of low this compound recovery.

Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_stability Stability Checks cluster_extraction Extraction Parameter Checks cluster_matrix Matrix Effect Checks cluster_procedure Procedural Review start Low this compound Recovery Observed check_stability Step 1: Verify Analyte Stability start->check_stability solution_found Recovery Improved check_stability->solution_found If instability is corrected stability_checks pH of all solutions (6.0-7.0)? Temperature during storage and processing? Freshness of solutions? check_stability->stability_checks Examine check_extraction Step 2: Evaluate Extraction Method Parameters check_extraction->solution_found If parameters are optimized extraction_checks Precipitating agent and ratio? Solvent polarity and pH? Sorbent choice, conditioning, wash, and elution solvents? check_extraction->extraction_checks Examine check_matrix Step 3: Investigate Matrix Effects check_matrix->solution_found If matrix effects are mitigated matrix_checks Post-column infusion experiment? Comparison of recovery in neat solution vs. matrix? Need for improved sample cleanup? check_matrix->matrix_checks Examine check_procedure Step 4: Review Experimental Procedure stability_checks->check_extraction If stable extraction_checks->check_matrix If optimized matrix_checks->check_procedure If persistent procedure_checks Accurate pipetting? Consistent timing for all steps? Proper vortexing/mixing? procedure_checks->solution_found If issues found and corrected

Caption: A flowchart for systematically troubleshooting low this compound recovery.

Guide 2: Optimizing Common Extraction Methods

This guide provides specific recommendations for optimizing Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for this compound.

Table 1: Optimization Strategies for Different Extraction Methods

Extraction MethodKey Parameters to OptimizeRecommendations for this compound
Protein Precipitation (PPT) Precipitating Agent, Sample-to-Solvent Ratio, TemperatureUse acetonitrile (B52724) or methanol (B129727). Optimize the ratio (e.g., 1:3 sample to solvent) to ensure complete protein removal. Perform precipitation at low temperatures to minimize degradation.
Liquid-Liquid Extraction (LLE) Extraction Solvent, pH of Aqueous Phase, Phase SeparationUse a water-immiscible organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether. Adjust the pH of the sample to be near neutral (6.0-7.0) to ensure this compound is in a stable, extractable form. Ensure complete phase separation to avoid loss of the organic layer.[9][10]
Solid-Phase Extraction (SPE) Sorbent Type, Conditioning, Loading, Washing, ElutionA reversed-phase C18 or a mixed-mode sorbent may be suitable. Ensure proper conditioning of the sorbent. Load the sample at an appropriate flow rate. The wash solvent should be strong enough to remove interferences but not elute the analyte. The elution solvent should be strong enough for complete elution.[11][12]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard, this compound.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 200 µL of the sample, add the this compound internal standard.

  • Add 50 µL of a buffer to adjust the pH to approximately 6.5.

  • Add 1 mL of ethyl acetate.

  • Vortex for 2 minutes to ensure efficient extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the pre-treated sample (e.g., plasma diluted with a pH 6.5 buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT and LLE protocols.

Workflow for Sample Extraction and Analysis

Extraction_Workflow sample Biological Sample Collection add_is Addition of this compound (Internal Standard) sample->add_is extraction Extraction add_is->extraction ppt Protein Precipitation extraction->ppt Method 1 lle Liquid-Liquid Extraction extraction->lle Method 2 spe Solid-Phase Extraction extraction->spe Method 3 evaporation Evaporation of Solvent ppt->evaporation lle->evaporation spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A generalized workflow for sample extraction and analysis of this compound.

References

Ion suppression effects on Oxacillin-d5 signal intensity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ion suppression effects on Oxacillin-d5 signal intensity in LC-MS/MS analyses. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and mitigate common issues encountered during bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it impact my this compound signal?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte (Oxacillin) and its internal standard (this compound) in the mass spectrometer's ion source.[1][2][3][4] This interference leads to a decreased signal intensity, which can cause poor sensitivity, inaccurate quantification, and reduced reproducibility.[4] Essentially, molecules from the biological matrix compete with this compound for access to the limited charge on the surface of the electrospray droplet, resulting in fewer analyte ions being formed and detected.[1]

Q2: I am using this compound, a stable isotope-labeled internal standard. Shouldn't that automatically correct for ion suppression?

A2: Ideally, yes. A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard because its chemical and physical properties are nearly identical to the analyte.[4] It should co-elute perfectly and experience the same degree of ion suppression.[1][4][5] By measuring the peak area ratio of the analyte to the internal standard, variability from ion suppression is typically corrected.[6] However, problems can arise if there is a slight chromatographic separation between Oxacillin and this compound (the "isotope effect"), causing them to encounter different matrix components as they elute into the ion source.[6] This differential suppression can compromise the accuracy of the results.

Q3: What are the most common sources of ion suppression when analyzing biological samples like plasma or urine?

A3: The primary causes of ion suppression are endogenous and exogenous components within the sample matrix.[1][7] In bioanalysis, the most common culprits include:

  • Phospholipids: These are major components of cell membranes and are notoriously problematic for causing ion suppression in ESI.[4]

  • Salts and Buffers: High concentrations of non-volatile salts can crystallize on the ESI probe and interfere with the ionization process.[4][7]

  • Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to significant signal suppression and contamination of the ion source.[4]

  • Exogenous Substances: These can include dosing vehicles, metabolites of the drug or other co-administered drugs.[4]

Q4: How can I experimentally determine if ion suppression is affecting my analysis?

A4: The most common and effective method is the post-column infusion experiment .[4][6][8][9] In this setup, a constant flow of this compound solution is mixed with the eluent from the LC column before it enters the mass spectrometer. A blank matrix sample (e.g., plasma extract) is then injected.[10][11] Any dip in the constant, stable baseline signal for this compound indicates a region where co-eluting matrix components are causing ion suppression.[8][9] Another method is to compare the signal response of an analyte spiked into a post-extraction blank matrix sample with the response in a neat solvent; a lower signal in the matrix indicates suppression.[1][8]

Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating common issues related to ion suppression.

Problem 1: Low signal intensity or poor sensitivity for both Oxacillin and this compound.

This is a classic symptom of significant ion suppression affecting both the analyte and the internal standard.

cluster_prep Sample Preparation cluster_chrom Chromatography cluster_ms Mass Spectrometer start Low Signal Intensity prep_check Is Sample Cleanup Sufficient? start->prep_check ppt Protein Precipitation (PPT) prep_check->ppt No, Improve Cleanup lle Liquid-Liquid Extraction (LLE) prep_check->lle No, Improve Cleanup spe Solid-Phase Extraction (SPE) prep_check->spe No, Improve Cleanup chrom_check Is Analyte in Suppression Zone? prep_check->chrom_check Yes ppt->chrom_check lle->chrom_check spe->chrom_check gradient Modify Gradient chrom_check->gradient Yes, Shift Retention Time column Change Column Chemistry chrom_check->column Yes, Shift Retention Time mobile_phase Adjust Mobile Phase chrom_check->mobile_phase Yes, Shift Retention Time ms_check Are MS Settings Optimal? chrom_check->ms_check No gradient->ms_check column->ms_check mobile_phase->ms_check source_params Optimize Source Parameters ms_check->source_params No, Re-optimize ionization Switch Ionization (e.g., to APCI) ms_check->ionization No, Re-optimize solution Improved Signal ms_check->solution Yes source_params->solution ionization->solution

Caption: Troubleshooting workflow for low signal intensity.

Detailed Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][11] Consider switching from a simple protein precipitation (PPT) method, which often results in less clean extracts, to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[4][8]

  • Improve Chromatographic Separation: Use a post-column infusion experiment to identify where suppression occurs in your chromatogram.[8] If your Oxacillin peak elutes within a suppression zone, modify your chromatographic method to shift its retention time. This can be achieved by adjusting the gradient, changing the mobile phase composition (e.g., methanol (B129727) vs. acetonitrile), or trying a column with a different chemistry (e.g., C18 vs. Phenyl-Hexyl).[8][11]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing suppression.[10][12] However, this will also dilute your analyte, so this approach is only feasible if the assay has sufficient sensitivity.[12]

  • Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[3][8] If your instrument allows, switching to APCI may significantly reduce matrix effects.[10]

Problem 2: High variability in the this compound internal standard signal across a sample batch.

This indicates that the degree of ion suppression is inconsistent from sample to sample, which can severely impact precision.

Detailed Steps:

  • Standardize Sample Preparation: Inconsistent execution of the sample preparation protocol is a primary cause of variable matrix effects. Ensure that volumes, mixing times, and other steps are performed uniformly for every sample.[11]

  • Evaluate Matrix Lot Variability: If possible, test blank matrix from several different sources. Matrix effects can vary between different lots of plasma or between individuals.[13][14]

  • Improve Chromatographic Robustness: If the analyte peak is eluting on the "edge" of a suppression zone, minor shifts in retention time due to column aging or mobile phase inconsistencies can lead to large variations in signal.[11] A more robust method would have the analyte eluting in a "clean" region of the chromatogram.

Problem 3: A clear chromatographic separation is observed between Oxacillin and this compound.

This is known as an "isotope effect" and can lead to differential ion suppression, invalidating the use of the internal standard. Deuterium (d) is slightly larger than hydrogen, which can sometimes cause the deuterated standard to elute slightly earlier from a reversed-phase column.

cluster_ideal Ideal Co-elution cluster_separated Chromatographic Separation start Analyte & IS Co-elution Check ideal_node Analyte and IS experience IDENTICAL matrix effects start->ideal_node Perfect Co-elution sep_node Analyte and IS experience DIFFERENT matrix effects start->sep_node Separation Occurs ideal_result Ratio is Constant Accurate Quantification ideal_node->ideal_result sep_result Ratio is Variable Inaccurate Quantification sep_node->sep_result

Caption: Impact of Analyte/IS Co-elution on Quantification.

Detailed Steps:

  • Reduce Chromatographic Resolution: While high resolution is often desired, in this case, you may need to reduce it slightly to ensure co-elution. Try a less efficient column (e.g., larger particle size) or a faster, steeper gradient.

  • Adjust Mobile Phase: Changing the organic modifier (e.g., from methanol to acetonitrile) or adjusting the pH can alter the selectivity and may help merge the two peaks.

  • Consider an Alternative Internal Standard: If the chromatographic shift cannot be resolved, consider using a ¹³C or ¹⁵N-labeled internal standard instead of a deuterated one. These heavier isotopes are less likely to cause a noticeable chromatographic shift.[10]

Data and Parameters

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
TechniquePrincipleRelative CleanlinessPotential for Ion SuppressionThroughput
Protein Precipitation (PPT) Protein removal by denaturation with an organic solvent (e.g., acetonitrile).[4]LowHigh[4][8]High
Liquid-Liquid Extraction (LLE) Analyte partitioned into an immiscible organic solvent, leaving polar interferences behind.MediumMedium[8]Medium
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.HighLow[1][8]Low-Medium
Table 2: Example LC-MS/MS Parameters for Oxacillin Analysis

These parameters can serve as a starting point for method development for Oxacillin and this compound.

ParameterExample ConditionReference
LC System UPLC or HPLC System[15]
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)[15]
Mobile Phase A 0.1% Formic Acid in Water[13][16]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol[13][16][17]
Flow Rate 0.3 - 0.5 mL/min[11][16]
Injection Volume 5 µL[11][16]
Column Temperature 30 - 40°C[11][13]
Mass Spectrometer Triple Quadrupole Mass Spectrometer[15]
Ionization Mode Positive Electrospray Ionization (ESI+)[11]
MRM Transition (Oxacillin) Specific m/z values would be determined experimentally
MRM Transition (this compound) Parent ion m/z +5 Da compared to Oxacillin

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Assess Ion Suppression

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.[6][10]

Materials:

  • Validated LC-MS system

  • Syringe pump

  • T-piece connector

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your standard sample preparation protocol)

lc LC Pump & Autosampler column Analytical Column lc->column Blank Matrix Injection tee T-Piece column->tee syringe Syringe Pump (this compound Std) syringe->tee Constant Flow ms Mass Spec Ion Source tee->ms

Caption: Experimental setup for post-column infusion.

Methodology:

  • Set up the LC-MS system with the analytical column and mobile phase conditions used in your assay.

  • Connect the outlet of the analytical column to one inlet of the T-piece.

  • Connect the syringe pump, containing the this compound standard solution, to the other inlet of the T-piece. Set it to a low, constant flow rate (e.g., 10-20 µL/min).

  • Connect the outlet of the T-piece to the mass spectrometer's ion source.

  • Begin acquiring data on the mass spectrometer, monitoring the MRM transition for this compound. You should observe a stable, continuous signal (baseline).

  • Inject a blank matrix extract onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run. Any significant drop or dip in the stable baseline indicates a region of ion suppression.[9]

Protocol 2: Quantitative Evaluation of Matrix Effect

Objective: To quantify the degree of ion suppression or enhancement for this compound.

Materials:

  • Standard solution of this compound in a clean solvent (e.g., mobile phase). Let's call this Set A .

  • Blank matrix samples (e.g., plasma, urine) from at least 6 different sources.

  • Clean solvent (for reconstitution).

Methodology:

  • Prepare a blank matrix sample by performing your standard sample preparation procedure (e.g., PPT, SPE) without adding the analyte or internal standard.

  • Evaporate the final extract to dryness and reconstitute it with a known volume of the this compound standard solution (the same solution as in Set A ). This is Set B .

  • Analyze both Set A and Set B using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) using the following formula:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Interpretation:

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression. For example, an MF of 0.7 means there was a 30% reduction in signal due to the matrix.

    • An MF > 1 indicates ion enhancement.

References

Technical Support Center: Troubleshooting Oxacillin Analysis Carryover

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxacillin analysis. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent carryover issues during the analytical testing of Oxacillin.

Frequently Asked Questions (FAQs)

Q1: What is carryover and why is it a concern in Oxacillin analysis?

A1: Carryover is the appearance of a small peak of an analyte in a blank injection that follows a sample containing a high concentration of the same analyte.[1][2] This phenomenon can lead to inaccurate quantification, false-positive results, and compromised data integrity, which is particularly critical in regulated environments. In Oxacillin analysis, carryover can arise from the autosampler, chromatography column, or other components of the HPLC or LC-MS system.

Q2: What are the common causes of carryover in HPLC and LC-MS systems?

A2: Carryover in chromatographic systems is often a result of several factors:

  • Autosampler Contamination: Residue of the sample can adhere to the needle, syringe, or rotor seals of the autosampler.

  • Column-Related Issues: Strong adsorption of Oxacillin or its degradation products to the column's stationary phase can lead to gradual leaching in subsequent runs.

  • Injector and Tubing: The analyte can be retained in fittings, unions, and tubing within the flow path.

  • Inadequate Wash Steps: The wash solvent may not be strong enough to completely remove all traces of Oxacillin from the system between injections.

Q3: Are there any specific properties of Oxacillin that might contribute to carryover?

A3: While specific studies on Oxacillin adsorption leading to carryover are limited, its chemical properties suggest potential challenges. Beta-lactam antibiotics can be prone to adsorption on surfaces. Furthermore, Oxacillin is known to degrade, particularly in acidic conditions. These degradation products may have different polarities and "stickiness" compared to the parent compound, potentially contributing to carryover.

Q4: How can I identify the source of carryover in my system?

A4: A systematic approach is crucial to pinpoint the source of carryover. A common diagnostic method involves a series of blank injections after a high-concentration standard.

  • Classic Carryover: If the carryover peak size decreases with each subsequent blank injection, the issue is likely related to the autosampler or other parts of the injection flow path where the sample is progressively diluted.

  • Constant Carryover: If the peak size remains relatively constant across multiple blank injections, it may indicate a contaminated blank solution or mobile phase.

  • Column Carryover: To test for column-related carryover, you can replace the analytical column with a zero-dead-volume union and inject a blank after a high-concentration sample. If the carryover disappears, the column is the likely source.

Troubleshooting Guides

Issue 1: Carryover peak observed in the blank injection immediately following a high-concentration Oxacillin standard.

Potential Cause: Autosampler contamination (needle, rotor seal, sample loop).

Troubleshooting Steps:

  • Optimize Needle Wash:

    • Increase the volume of the wash solvent.

    • Use a stronger wash solvent. A mixture of organic solvents like acetonitrile (B52724) and methanol, sometimes with a small amount of acid or base, can be effective.[3] For beta-lactams, a wash solution containing counterions may also help suppress adsorption.

    • Implement both pre- and post-injection needle washes.

  • Inspect and Clean/Replace Injector Components:

    • Regularly inspect and clean the injector needle, needle seat, and sample loop.

    • If cleaning is ineffective, replace the rotor seal and needle seal, as these are common sources of carryover.

  • Evaluate Injection Mode:

    • Partial loop or full loop injection modes may result in less carryover compared to partial loop needle overfill (PLNO) mode, as the latter can leave residue in areas not flushed by the strong needle wash.

Issue 2: Carryover appears intermittently or increases over a sequence of injections.

Potential Cause: Column contamination or buildup of strongly retained compounds.

Troubleshooting Steps:

  • Implement a Column Wash: After each analytical batch, flush the column with a strong solvent to remove any strongly retained compounds. A high percentage of organic solvent is typically effective for reversed-phase columns.

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities in the sample, extending its life and reducing carryover.

  • Evaluate Mobile Phase and Gradient: Ensure your gradient program includes a high-organic wash at the end of each run to elute any remaining compounds from the column.

Experimental Protocols

Protocol 1: Evaluating Carryover in an HPLC System
  • Prepare a High-Concentration Standard: Prepare a solution of Oxacillin at the upper limit of the quantitation (ULOQ) range.

  • Prepare a Blank Solution: Use the mobile phase or a matrix-matched solution without the analyte.

  • Injection Sequence:

    • Inject the blank solution three times to establish a baseline.

    • Inject the high-concentration Oxacillin standard.

    • Immediately inject the blank solution at least three consecutive times.

  • Data Analysis:

    • Examine the chromatograms of the blank injections following the standard.

    • Calculate the carryover percentage using the following formula: Carryover (%) = (Peak Area in Blank / Peak Area in Standard) x 100

    • A common acceptance criterion for carryover is that the peak in the first blank should not be more than 20% of the peak area of the lower limit of quantification (LLOQ) standard.

Protocol 2: Selecting an Effective Wash Solution
  • Prepare Several Potential Wash Solutions: Based on the properties of Oxacillin and general recommendations, prepare a few different wash solutions. Examples are provided in the table below.

  • Induce Carryover: Inject a high-concentration Oxacillin standard to intentionally cause carryover.

  • Test Wash Solutions:

    • Set up a sequence where each potential wash solution is used in the autosampler's wash protocol.

    • After each wash protocol test, inject a blank solution to assess the level of remaining carryover.

  • Compare Results: Compare the peak areas of the carryover peaks after using each wash solution to determine the most effective one.

Data Presentation

Table 1: Recommended Wash Solutions for Beta-Lactam Antibiotics

Wash Solution CompositionRationale
80-100% Acetonitrile or Methanol in WaterHigh organic content effectively removes many compounds in reversed-phase chromatography.[3]
50:50 (v/v) Acetonitrile:IsopropanolA strong, versatile organic mix for "sticky" compounds.
Mobile Phase with Increased Organic ContentEnsures compatibility while providing a stronger wash than the initial mobile phase conditions.
0.1% Formic Acid or Acetic Acid in Organic SolventAcidification can help to protonate acidic compounds like Oxacillin, potentially reducing ionic interactions with system components.

Visualizations

TroubleshootingWorkflow start Carryover Detected in Oxacillin Analysis classify Classify Carryover Type (Inject High Conc. Standard then Blanks) start->classify classic Classic Carryover (Decreasing Peak Size) classify->classic Decreasing constant Constant Carryover (Consistent Peak Size) classify->constant Constant column_test Suspect Column Carryover? (Replace column with union and re-test) classify->column_test troubleshoot_autosampler Troubleshoot Autosampler: - Optimize Needle Wash - Check/Replace Seals - Evaluate Injection Mode classic->troubleshoot_autosampler check_blank Check Blank and Mobile Phase for Contamination constant->check_blank resolve Issue Resolved troubleshoot_autosampler->resolve check_blank->resolve column_yes Carryover Persists? column_test->column_yes column_no Carryover Disappears? column_test->column_no column_yes->troubleshoot_autosampler troubleshoot_column Troubleshoot Column: - Implement Strong Column Wash - Use Guard Column - Adjust Gradient column_no->troubleshoot_column troubleshoot_column->resolve

Caption: Troubleshooting workflow for identifying and addressing the source of carryover.

WashSolutionSelection start Select Potential Wash Solutions induce_carryover Inject High-Concentration Oxacillin Standard start->induce_carryover test_wash_1 Test Wash Solution 1 (e.g., 80% ACN) induce_carryover->test_wash_1 inject_blank_1 Inject Blank test_wash_1->inject_blank_1 test_wash_2 Test Wash Solution 2 (e.g., 50:50 ACN:IPA) inject_blank_1->test_wash_2 inject_blank_2 Inject Blank test_wash_2->inject_blank_2 test_wash_3 Test Wash Solution 3 (e.g., 0.1% FA in ACN) inject_blank_2->test_wash_3 inject_blank_3 Inject Blank test_wash_3->inject_blank_3 compare Compare Carryover Peak Areas inject_blank_3->compare select_best Select Most Effective Wash Solution compare->select_best

Caption: Experimental workflow for selecting an effective autosampler wash solution.

References

Technical Support Center: Troubleshooting Oxacillin-d5 Calibration Curve Linearity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxacillin-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding calibration curve linearity issues encountered during the quantitative analysis of oxacillin (B1211168) using its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for Oxacillin exhibiting non-linearity, even when using this compound as an internal standard?

A1: Non-linearity in calibration curves, even with a stable isotope-labeled internal standard like this compound, can arise from several factors. The most common causes include detector saturation at high analyte concentrations, ion suppression or enhancement due to matrix effects, and issues with the internal standard itself, such as incorrect concentration or impurities.[1][2] It is also possible that at high concentrations, the analyte may form multimers (e.g., dimers), which are not detected at the same mass-to-charge ratio as the primary ion.

Q2: I'm observing a decreasing peak area for this compound as the concentration of Oxacillin increases. What does this indicate?

A2: A decreasing internal standard signal with increasing analyte concentration is a classic sign of ion suppression.[1] This phenomenon occurs when the analyte and internal standard compete for ionization in the mass spectrometer's ion source. At higher concentrations, the more abundant analyte can "outcompete" the internal standard, leading to a suppressed signal for the internal standard and a non-linear response ratio.

Q3: Can the stability of Oxacillin affect the linearity of my calibration curve?

A3: Yes, the chemical stability of Oxacillin can impact the accuracy and linearity of your calibration curve. Oxacillin, like other β-lactam antibiotics, is susceptible to degradation, particularly through hydrolysis of the β-lactam ring, which can be influenced by pH and temperature. If Oxacillin degrades in your stock solutions, calibration standards, or samples, the actual concentration will be lower than the nominal concentration, leading to inaccuracies and potential non-linearity.

Q4: What is an acceptable level of linearity for a calibration curve in a bioanalytical method?

A4: For bioanalytical methods, the linearity of a calibration curve is typically assessed by the correlation coefficient (r) or the coefficient of determination (r²). Generally, an r² value of ≥ 0.99 is considered acceptable. However, it is also crucial to examine the residuals of the linear regression to ensure that there is no systematic trend, which might indicate a better fit with a non-linear model.

Q5: Is it acceptable to use a non-linear (e.g., quadratic) regression for my calibration curve?

A5: While linear regression is preferred for its simplicity and robustness, a non-linear regression model, such as a quadratic fit, can be used if the response is consistently and reproducibly non-linear. However, the choice of a non-linear model must be justified and the model should be carefully validated to ensure its accuracy and precision across the entire calibration range. It is often better to identify and address the root cause of the non-linearity rather than relying on a more complex regression model.

Troubleshooting Guides

Issue 1: Non-Linearity at High Concentrations (Plateau Effect)

This is a common issue where the calibration curve begins to flatten at the upper concentration levels.

Potential Cause Recommended Action
Detector Saturation 1. Dilute the upper-level calibration standards and quality control (QC) samples. 2. Reduce the injection volume. 3. If sensitivity allows, consider using a less intense MRM transition for quantification.
Ion Source Saturation / Ion Suppression 1. Optimize the concentration of the this compound internal standard. A higher concentration can sometimes help normalize ionization suppression effects. 2. Dilute samples to bring the analyte concentration into a more linear range of the assay. 3. Optimize ion source parameters (e.g., temperature, gas flows) to improve ionization efficiency.
Analyte Multimer Formation 1. Dilute the higher concentration standards. 2. Optimize ion source conditions to minimize the formation of analyte dimers or other adducts.
Issue 2: Inconsistent or Erratic Response Across the Calibration Range

This can manifest as poor precision and a low correlation coefficient (r²).

Potential Cause Recommended Action
Matrix Effects (Ion Suppression or Enhancement) 1. Improve sample preparation to more effectively remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). 2. Modify chromatographic conditions (e.g., gradient, column chemistry) to separate Oxacillin from co-eluting matrix components. 3. Perform a matrix effect evaluation to confirm the presence and extent of ion suppression or enhancement.
Inaccurate Standard/Internal Standard Preparation 1. Carefully re-prepare all stock and working solutions for both Oxacillin and this compound. 2. Verify the purity and integrity of the reference standards.
Oxacillin Instability 1. Prepare fresh stock and working solutions. 2. Investigate the stability of Oxacillin under the storage and handling conditions of your experiment. Consider performing a forced degradation study.
Inconsistent Internal Standard Response 1. Ensure consistent and accurate addition of the internal standard to all samples, calibration standards, and QCs. 2. Check for the presence of unlabeled Oxacillin in the this compound standard, which can cause interference.

Data Presentation

Table 1: Example of Poor vs. Optimized Calibration Curve Linearity

This table illustrates a common scenario where an unoptimized internal standard concentration leads to non-linearity due to ion suppression at higher analyte concentrations.

Analyte Conc. (ng/mL) Analyte Peak Area (Unoptimized IS) IS Peak Area (Unoptimized IS) Area Ratio (Unoptimized IS) Analyte Peak Area (Optimized IS) IS Peak Area (Optimized IS) Area Ratio (Optimized IS)
15,230510,0000.0105,2501,550,0000.003
526,100505,0000.05226,2001,545,0000.017
20105,000490,0000.214104,5001,555,0000.067
100515,000450,0001.144520,0001,530,0000.340
5001,850,000350,0005.2862,550,0001,560,0001.635
10002,500,000250,00010.0005,100,0001,540,0003.312
Correlation Coefficient (r²) 0.985 (Non-linear) 0.999 (Linear)
Table 2: Summary of Forced Degradation Study for Oxacillin

This table provides an example of the expected stability of Oxacillin under various stress conditions.

Stress Condition Time % Degradation Major Degradation Products
0.1 M HCl (Acid Hydrolysis)24 hours~15-25%Penicilloic acid of Oxacillin
0.1 M NaOH (Base Hydrolysis)1 hour>90%Penicilloic acid of Oxacillin
3% H₂O₂ (Oxidative)24 hours~10-20%Oxidized derivatives
Thermal (80°C)48 hours~5-15%Thermally induced degradation products
Photolytic (UV light)24 hours<10%Photodegradation products

Experimental Protocols

LC-MS/MS Method for Quantification of Oxacillin in Human Plasma

This protocol provides a general framework for the analysis of Oxacillin. Optimization will be required for specific instrumentation and applications.

  • Sample Preparation:

    • To 100 µL of plasma, add 25 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

    • Vortex for 10 seconds.

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • Oxacillin: m/z 402.1 → 160.1

      • This compound: m/z 407.1 → 160.1

    • Note: Collision energy and other MS parameters should be optimized for the specific instrument used.

Protocol for Evaluation of Matrix Effects

This experiment helps to determine if components in the biological matrix are suppressing or enhancing the ionization of Oxacillin and this compound.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a solution of Oxacillin and this compound in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Extraction Spike): Extract blank plasma using the sample preparation method described above. After the evaporation step, reconstitute the residue with the solution from Set A.

    • Set C (Pre-Extraction Spike): Spike blank plasma with Oxacillin and this compound at the same concentration as in Set A and then perform the full extraction procedure.

  • Analysis: Analyze multiple replicates (n=5) from each set by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A matrix effect value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound IS Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Unknowns Calibrate->Quantify cluster_high High Concentration Issues cluster_all Overall Linearity Issues Problem Non-Linear Calibration Curve Check_High Check High Concentrations Problem->Check_High Plateau Effect Check_All Check All Concentrations Problem->Check_All Poor r² / Erratic Data Detector_Sat Detector Saturation? Check_High->Detector_Sat Ion_Supp Ion Suppression? Check_High->Ion_Supp Matrix_Effect Matrix Effects? Check_All->Matrix_Effect Stability Analyte Stability? Check_All->Stability Prep_Error Preparation Error? Check_All->Prep_Error Dilute Dilute Standards & Samples Detector_Sat->Dilute Opt_IS Optimize IS Concentration Ion_Supp->Opt_IS Improve_Cleanup Improve Sample Cleanup Matrix_Effect->Improve_Cleanup Fresh_Stds Prepare Fresh Standards Stability->Fresh_Stds Re_Prepare Re-prepare All Solutions Prep_Error->Re_Prepare cluster_sets Sample Set Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation SetA Set A: Neat Solution (Analyte + IS in Solvent) Analyze Analyze all sets by LC-MS/MS SetB Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte/IS) SetC Set C: Pre-Extraction Spike (Blank Matrix + Analyte/IS -> Extract) Calc_ME Calculate Matrix Effect: (Area B / Area A) * 100 Analyze->Calc_ME Calc_Rec Calculate Recovery: (Area C / Area B) * 100 Analyze->Calc_Rec ME_Result Matrix Effect Result Calc_ME->ME_Result Suppression < 100% = Ion Suppression ME_Result->Suppression Enhancement > 100% = Ion Enhancement ME_Result->Enhancement No_Effect = 100% = No Effect ME_Result->No_Effect

References

Optimizing MS/MS transitions for Oxacillin and its internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the tandem mass spectrometry (MS/MS) analysis of oxacillin (B1211168) and its internal standard.

Frequently Asked Questions (FAQs)

Q1: Which MS/MS transitions are recommended for oxacillin analysis?

A1: For oxacillin, the precursor ion is typically the protonated molecule [M+H]⁺ at m/z 402.1. Several product ions can be monitored for quantification and qualification. The selection of the most appropriate transitions may vary depending on the instrument and matrix. It is recommended to optimize the collision energy for each transition to obtain the best signal intensity.

Q2: What are suitable internal standards for oxacillin analysis?

A2: Several compounds can be used as internal standards (IS) for the LC-MS/MS analysis of oxacillin. The ideal internal standard should have similar chemical properties and chromatographic behavior to oxacillin but a different mass-to-charge ratio. Commonly used internal standards include isotopically labeled oxacillin (if available), or structurally related compounds like cloxacillin, dicloxacillin, or amoxicillin-d4.[1] The choice of IS should be validated to ensure it effectively compensates for matrix effects and variations in sample processing.

Q3: How can I optimize the cone voltage and collision energy for oxacillin and its internal standard?

A3: Optimization of cone voltage (or declustering potential) and collision energy is crucial for achieving maximum sensitivity. This is typically done by infusing a standard solution of the analyte and internal standard into the mass spectrometer and systematically varying these parameters. The goal is to find the voltage that maximizes the intensity of the precursor ion and the collision energy that yields the most abundant and stable product ions. Automated optimization software provided by the instrument manufacturer can simplify this process.[2][3]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Q: My oxacillin peak is tailing. What are the possible causes and solutions?

    • A: Peak tailing can be caused by several factors:

      • Secondary Interactions: Interactions between the analyte and active sites on the column stationary phase.

        • Solution: Ensure the mobile phase pH is appropriate to maintain oxacillin in a single ionic state. Using a column with end-capping or a different stationary phase can also help.

      • Column Contamination: Accumulation of matrix components on the column.

        • Solution: Flush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need to be replaced.

      • Extra-column Volume: Excessive tubing length or dead volume in fittings.

        • Solution: Minimize tubing length and ensure all connections are properly made.

  • Q: I am observing peak fronting for my analyte. What should I do?

    • A: Peak fronting is often a sign of column overload.

      • Solution: Dilute the sample or reduce the injection volume. Ensure the sample solvent is not significantly stronger than the mobile phase.

  • Q: Why are my peaks splitting?

    • A: Peak splitting can be caused by:

      • Injection Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.

        • Solution: Reconstitute the sample in the initial mobile phase or a weaker solvent.

      • Clogged Frit or Column Void: A partial blockage at the column inlet or a void in the packing material.

        • Solution: Reverse-flush the column (if recommended by the manufacturer) or replace the column.

Issue 2: Low Signal Intensity or High Background Noise

  • Q: The signal for oxacillin is very weak. How can I improve it?

    • A: Low signal intensity can result from:

      • Suboptimal MS/MS Parameters: The cone voltage and collision energy are not optimized.

        • Solution: Perform a full optimization of all MS parameters.

      • Ion Suppression: Co-eluting matrix components are interfering with the ionization of oxacillin.[4]

        • Solution: Improve sample clean-up, adjust the chromatographic method to separate oxacillin from the interfering compounds, or use a suitable internal standard.

      • Analyte Degradation: Oxacillin is a β-lactam antibiotic and can be unstable.

        • Solution: Ensure proper sample handling and storage conditions. Keep samples cool and analyze them as soon as possible after preparation.[5]

  • Q: I am seeing high background noise in my chromatograms. What could be the cause?

    • A: High background noise can originate from:

      • Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.

        • Solution: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.

      • Contaminated LC System or Mass Spectrometer: Buildup of contaminants in the injector, tubing, or ion source.

        • Solution: Flush the system with appropriate cleaning solutions and clean the ion source.

Issue 3: Inconsistent Results and Poor Reproducibility

  • Q: My retention times are shifting between injections. Why is this happening?

    • A: Retention time shifts can be due to:

      • Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of the mobile phase.

        • Solution: Prepare fresh mobile phase and ensure the solvent lines are properly primed.

      • Column Temperature Fluctuations: Inconsistent column temperature.

        • Solution: Use a column oven to maintain a stable temperature.

      • Column Degradation: The stationary phase is degrading over time.

        • Solution: Replace the column.

  • Q: The area of my internal standard is not consistent across my sample batch. What does this indicate?

    • A: Inconsistent internal standard area can point to:

      • Variable Matrix Effects: The degree of ion suppression or enhancement is different between samples.

        • Solution: Re-evaluate the sample preparation method to improve clean-up. Ensure the internal standard is added at the earliest possible stage.

      • Inconsistent Sample Preparation: Variations in extraction recovery.

        • Solution: Ensure consistent and precise execution of the sample preparation protocol.

Data Presentation

The following tables summarize optimized MS/MS parameters for oxacillin and potential internal standards based on literature values. Note that optimal values are instrument-dependent and should be verified experimentally.

Table 1: Optimized MS/MS Transitions and Parameters for Oxacillin

Precursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Reference
402.1160.02510[6]
402.1243.12515[6]
402.2144.0Not specifiedNot specified[1]
402.2186.0Not specifiedNot specified[1]

Table 2: Optimized MS/MS Transitions and Parameters for Potential Internal Standards

Internal StandardPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Reference
Cloxacillin 436.0160.0Not specifiedNot specified[7]
436.0277.0Not specifiedNot specified[2]
Dicloxacillin 470.0160.0Not specifiedNot specified[2]
470.0311.0Not specifiedNot specified[2]
Amoxicillin-d4 368.2227.2Not specifiedNot specified[1]
Penicillin G-d7 342.2182.812Not specified[8]
342.2160.012Not specified[8]

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters

  • Prepare Standard Solutions: Prepare a 1 µg/mL solution of oxacillin and the chosen internal standard in the initial mobile phase.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Optimize Cone Voltage/Declustering Potential:

    • Acquire data in full scan mode to identify the precursor ion ([M+H]⁺).

    • Perform a parameter ramp for the cone voltage (or equivalent parameter) while monitoring the precursor ion intensity.

    • Select the voltage that provides the maximum stable signal for the precursor ion.

  • Optimize Collision Energy:

    • Select the precursor ion for fragmentation.

    • Acquire product ion scans at a low collision energy to identify potential product ions.

    • For each promising product ion, perform a collision energy ramp and monitor its intensity.

    • Select the collision energy that maximizes the signal for each product ion.

  • Select Transitions: Choose at least two product ions for each analyte (one for quantification and one for qualification) that provide good intensity and are free from interferences.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Protein Precipitation / LLE / SPE Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Ionization Electrospray Ionization (ESI) LC_Separation->MS_Ionization MS_MS_Detection Tandem MS Detection (MRM) MS_Ionization->MS_MS_Detection Integration Peak Integration MS_MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of oxacillin.

troubleshooting_workflow Problem Poor Peak Shape Observed Check_Overload Check for Column Overload (Dilute Sample) Problem->Check_Overload Check_Solvent Check Injection Solvent (Match to Mobile Phase) Check_Overload->Check_Solvent No Resolved Problem Resolved Check_Overload->Resolved Yes Check_Column Check Column Integrity (Flush/Replace) Check_Solvent->Check_Column No Check_Solvent->Resolved Yes Check_Connections Check for Dead Volume (Remake Fittings) Check_Column->Check_Connections No Check_Column->Resolved Yes Check_Connections->Resolved Yes

Caption: Logical workflow for troubleshooting poor peak shape in LC-MS/MS analysis.

References

Best practices for storage and handling of Oxacillin-d5 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of Oxacillin-d5 solutions. The information is tailored for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound as a solid and in solution?

Proper storage is critical to maintain the integrity of your this compound standard. For long-term stability, solid this compound should be stored at -20°C, protected from light.[1] Once in solution, storage conditions depend on the solvent and desired duration. For aqueous solutions, it is recommended to prepare them fresh and not store them for more than one day.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For analytical applications such as chromatography, organic solvents are preferred for preparing stock solutions. This compound is soluble in ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] Methanol (B129727) is also a commonly used solvent for creating stock solutions of deuterated standards.[2] When preparing a stock solution, it is advisable to purge the solvent with an inert gas to prevent oxidation.[1]

Q3: Can I store this compound solutions in aqueous buffers?

It is not recommended to store this compound in aqueous solutions for extended periods. The parent compound, oxacillin, has limited stability in aqueous media, with recommendations against storing aqueous solutions for more than a day.[1] If your experimental protocol requires an aqueous buffer, prepare the solution fresh and use it immediately.

Q4: How should I handle frozen this compound solutions?

When thawing frozen solutions, it is best to let them come to room temperature naturally or place them in a refrigerator. Do not use water baths or microwave irradiation to force a thaw, as this can degrade the compound. It is normal for some components of the solution to precipitate in the frozen state; these should redissolve as the solution reaches room temperature with gentle agitation.

Data Presentation

Table 1: Solubility of Oxacillin (Sodium Salt) in Common Solvents

SolventApproximate Solubility (mg/mL)
Ethanol2
Dimethyl Sulfoxide (DMSO)16
Dimethylformamide (DMF)20
Phosphate-Buffered Saline (PBS), pH 7.210

Data sourced from Cayman Chemical product information.[1]

Table 2: Stability of Oxacillin Solutions at Various Concentrations and Temperatures

Concentration (mg/mL)SolventTemperatureStability Duration
0.5 - 25% Dextrose in WaterRoom Temperature (25°C)6 hours
10 - 100Sterile Water for InjectionRoom Temperature (25°C)4 days
10 - 100Sterile Water for InjectionRefrigerated (4°C)7 days
50 - 100Sterile Water for InjectionFrozen (-15°C)30 days

This data is based on the stability of Oxacillin and can be used as a guideline for this compound.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution (1 mg/mL) in Methanol

Objective: To prepare a standard stock solution of this compound for use as an internal standard in analytical assays.

Materials:

  • This compound (solid)

  • Anhydrous methanol (HPLC grade or higher)

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Amber glass vial with a PTFE-lined cap

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Quantitatively transfer the weighed solid to a Class A volumetric flask of the appropriate volume.

  • Add a small amount of anhydrous methanol to the flask to dissolve the solid. Gently swirl the flask to ensure complete dissolution.

  • Once dissolved, dilute the solution to the mark with anhydrous methanol.

  • Stopper the flask and mix the solution thoroughly by inverting the flask several times.

  • Transfer the stock solution to a labeled amber glass vial.

  • Purge the headspace of the vial with an inert gas before sealing it with the PTFE-lined cap.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Quality Control of this compound Solution using HPLC

Objective: To verify the concentration and purity of a prepared this compound solution.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Hypersil BDS phenyl column (or equivalent).

  • Mobile Phase: A mixture of 0.02 mol/L KH₂PO₄ solution (pH adjusted to 3.6 with phosphoric acid), acetonitrile, and methanol in a ratio of 700:225:75 (v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 225 nm.[3]

  • Injection Volume: 20 µL.

Procedure:

  • Prepare a series of calibration standards of a certified Oxacillin reference standard at known concentrations.

  • Dilute a sample of your this compound working solution to a concentration that falls within the range of your calibration curve.

  • Inject the calibration standards and the diluted this compound sample onto the HPLC system.

  • Construct a calibration curve by plotting the peak area of the Oxacillin standards against their known concentrations.

  • Determine the concentration of your this compound solution by interpolating its peak area from the calibration curve.

  • Assess the purity of the this compound solution by examining the chromatogram for any unexpected peaks.

Troubleshooting Guides

Issue 1: Low or Inconsistent Internal Standard Signal in LC-MS Analysis

  • Possible Cause: Degradation of the this compound standard.

    • Solution: Prepare a fresh working solution from your stock. If the problem persists, prepare a new stock solution from the solid material. Always verify and adhere to the recommended storage conditions (temperature and protection from light).[2]

  • Possible Cause: Adsorption to container surfaces.

    • Solution: Use silanized glass vials to minimize adsorption, especially for low-concentration working solutions. It is also good practice to prepare working solutions fresh before each analytical run.[2]

  • Possible Cause: Ion suppression due to matrix effects.

    • Solution: Optimize your chromatographic method to separate the this compound from co-eluting matrix components. This may involve adjusting the mobile phase composition or the gradient profile. Diluting the sample can also help reduce the concentration of matrix components.[2]

Issue 2: Poor Peak Shape (Fronting, Tailing, or Splitting) in Chromatography

  • Possible Cause: Column issues such as contamination or a void in the packing material.

    • Solution: Back-flush the column if permitted by the manufacturer. If the problem continues, the column may need to be replaced.[4]

  • Possible Cause: Incompatibility between the injection solvent and the mobile phase.

    • Solution: Ensure that your injection solvent is not significantly stronger than your initial mobile phase conditions.[4]

  • Possible Cause: Secondary interactions between this compound and the stationary phase.

    • Solution: Adjusting the pH of the mobile phase or using a different column chemistry may help to mitigate these interactions.[4]

Issue 3: Isotopic Instability (H/D Exchange)

  • Possible Cause: Exchange of deuterium (B1214612) atoms with hydrogen atoms from the solvent or sample matrix.

    • Solution: Avoid using solvents with labile protons (e.g., water, methanol) for long-term storage if the deuterium label is on an exchangeable position (e.g., -OH, -NH, -COOH). For this compound, the deuterium atoms are typically on the phenyl ring, which is a stable, non-exchangeable position. However, it is still good practice to use anhydrous solvents for stock solutions and to minimize exposure to acidic or basic conditions that could potentially catalyze exchange.[2]

Visualizations

experimental_workflow Experimental Workflow: Preparing and Verifying this compound Stock Solution cluster_prep Stock Solution Preparation cluster_qc Quality Control (HPLC) weigh Weigh Solid this compound dissolve Dissolve in Anhydrous Methanol weigh->dissolve dilute Dilute to Final Volume dissolve->dilute transfer Transfer to Amber Vial dilute->transfer store Store at -20°C transfer->store prep_standards Prepare Calibration Standards store->prep_standards Use Stock for QC inject_samples Inject Standards and Sample prep_standards->inject_samples analyze Analyze Data inject_samples->analyze verify Verify Concentration and Purity analyze->verify

Caption: Workflow for preparing and verifying an this compound stock solution.

troubleshooting_tree Troubleshooting Low Signal Intensity of this compound in LC-MS start Low or Inconsistent Signal check_prep Prepare Fresh Working Solution start->check_prep still_low Signal Still Low? check_prep->still_low prep_new_stock Prepare New Stock Solution still_low->prep_new_stock Yes check_adsorption Use Silanized Vials still_low->check_adsorption No resolved Issue Resolved prep_new_stock->resolved check_suppression Investigate Matrix Effects check_adsorption->check_suppression optimize_chroma Optimize Chromatography check_suppression->optimize_chroma dilute_sample Dilute Sample check_suppression->dilute_sample optimize_chroma->resolved dilute_sample->resolved

Caption: Decision tree for troubleshooting low signal intensity of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Oxacillin Quantification Using Oxacillin-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using Oxacillin-d5 as an internal standard against alternative analytical techniques for the quantification of oxacillin (B1211168). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, performance data, and visual workflows to facilitate an informed selection of the most suitable analytical method.

Introduction to Oxacillin Quantification

Oxacillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is used to treat infections caused by susceptible Gram-positive bacteria, particularly penicillin-resistant Staphylococcus aureus. Accurate and reliable quantification of oxacillin in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety. While several methods exist for the analysis of oxacillin, LC-MS/MS has emerged as the gold standard due to its high sensitivity, specificity, and accuracy. The use of a stable isotope-labeled internal standard, such as this compound, is critical in quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly precise and accurate results.[1]

Comparison of Analytical Methods

The determination of oxacillin concentrations can be performed using various analytical techniques. The choice of method depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput.

FeatureLC-MS/MS with this compoundHigh-Performance Liquid Chromatography with UV detection (HPLC-UV)Microbiological AssayOther Methods
Principle Separation by liquid chromatography followed by mass analysis of the parent molecule and its fragments.Separation by liquid chromatography followed by detection using UV absorbance.Inhibition of bacterial growth is proportional to the antibiotic concentration.Kinetic-spectrophotometric and redox titration methods have also been developed.[2]
Specificity Very HighModerate to HighLow to ModerateVariable
Sensitivity Very High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)Low (µg/mL)Variable
Accuracy & Precision ExcellentGoodModerateGood
Matrix Effect Minimized by the use of a deuterated internal standard.[1]Susceptible to interference from matrix components.Can be affected by other antimicrobial substances in the sample.Dependent on the specific method.
Throughput HighModerateLowModerate
Application Pharmacokinetics, therapeutic drug monitoring, residue analysis.[3][4]Pharmaceutical quality control, routine analysis.Screening for antibiotic activity.Primarily for bulk drug analysis.[2]

Performance Data of a Validated LC-MS/MS Method

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of oxacillin using this compound as an internal standard. Data is compiled from various studies and represents expected performance.

ParameterTypical Performance
Linearity Range 0.5 - 100 µg/mL[3]
Correlation Coefficient (r²) > 0.995[3]
Lower Limit of Quantification (LLOQ) 0.5 µg/mL[3]
Accuracy (Bias) < 15%[3]
Precision (Repeatability and Reproducibility) < 15% Coefficient of Variation (CV)[3]
Recovery 87% - 95%[3]

Experimental Protocols

A detailed methodology for a typical LC-MS/MS analysis of oxacillin is provided below.

Sample Preparation (Plasma)
  • Protein Precipitation : To 100 µL of plasma sample, add 10 µL of the this compound internal standard solution.[5]

  • Add 200 µL of methanol (B129727) containing 0.1% formic acid to precipitate proteins.[5]

  • Vortex the mixture for 15 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.[5]

  • Transfer the supernatant and dilute 1:4 with water containing 0.1% formic acid before injection into the LC-MS/MS system.[5]

Liquid Chromatography
  • Column : A C18 column (e.g., UPLC BEH C18, 1.7 µm, 2.1x50mm) is commonly used.[6]

  • Mobile Phase A : 0.1% formic acid in water.[7]

  • Mobile Phase B : 0.1% formic acid in acetonitrile.[7]

  • Flow Rate : 400 µL/min.[7]

  • Gradient : A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.[7]

  • Column Temperature : 40°C.[7]

Mass Spectrometry
  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

  • Detection Mode : Multiple Reaction Monitoring (MRM).

  • MRM Transitions : Specific precursor to product ion transitions are monitored for both oxacillin and this compound. For example:

    • Oxacillin: m/z 402.1 → 160.1

    • This compound: m/z 407.1 → 160.1 (Note: Specific transitions should be optimized in the laboratory)

Visualizing the Workflow and Comparisons

To better illustrate the experimental and logical flows, the following diagrams have been generated using the DOT language.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is ppt Protein Precipitation (Methanol + Formic Acid) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilution supernatant->dilute lc Liquid Chromatography (Separation) dilute->lc msms Tandem Mass Spectrometry (Detection) lc->msms quant Quantification (Peak Area Ratio) msms->quant result Concentration Result quant->result

Caption: Workflow for LC-MS/MS analysis of oxacillin.

lcmsms_spec High Specificity lcmsms_sens High Sensitivity lcmsms_acc High Accuracy/Precision lcmsms_mat Low Matrix Effect hplc_spec Moderate Specificity hplc_sens Moderate Sensitivity hplc_acc Good Accuracy/Precision hplc_mat Susceptible to Matrix Effect micro_spec Low Specificity micro_sens Low Sensitivity micro_acc Moderate Accuracy/Precision micro_mat Interference Prone

Caption: Comparison of analytical method performance.

Conclusion

The LC-MS/MS method, particularly when employing a deuterated internal standard like this compound, stands out as the superior choice for the quantification of oxacillin in complex biological matrices. Its high sensitivity, specificity, and accuracy make it an invaluable tool in clinical and research settings. While other methods like HPLC-UV and microbiological assays have their applications, they do not offer the same level of performance and reliability as LC-MS/MS for demanding quantitative analyses. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the implementation and validation of robust analytical methods for oxacillin.

References

A Comparative Guide to Oxacillin-d5 and Other Penicillin Internal Standards for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of penicillin antibiotics, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Oxacillin-d5, a deuterated internal standard, with other common internal standards used in penicillin analysis, supported by representative experimental data and detailed methodologies.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry.[1] The near-identical physicochemical properties between the deuterated standard and the analyte ensure they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for effective compensation for matrix effects and variations in extraction recovery, leading to enhanced accuracy and precision.[2]

Alternatives to deuterated standards include the use of a structurally similar compound, a non-deuterated penicillin analog, as an internal standard. While more readily available and less expensive, these analogs may exhibit different chromatographic retention times and ionization efficiencies compared to the analyte, potentially leading to less accurate correction for matrix effects and analytical variability.[1]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of methods using a deuterated internal standard, such as this compound, compared to a non-deuterated internal standard, like Penicillin V, for the analysis of a penicillin analyte. The data presented is a synthesis of representative values from various studies.[1][3][4][5][6]

Performance MetricDeuterated Internal Standard (e.g., this compound)Non-Deuterated Internal Standard (e.g., Penicillin V)
Accuracy (% Recovery) 90-110%80-120%
Precision (RSD) < 15%< 20%
Linearity (r²) > 0.99> 0.98
Matrix Effect Minimal to moderate, effectively compensatedModerate to significant, less effective compensation
Limit of Detection (LOD) Lower ng/mL rangeng/mL range

Signaling Pathways and Logical Relationships

The choice of internal standard directly impacts the reliability of pharmacokinetic studies. The following diagram illustrates the relationship between the administration of Oxacillin, its metabolic pathway, and the role of this compound in its accurate quantification for pharmacokinetic analysis.

Logical Relationship in Pharmacokinetic Analysis of Oxacillin A Oxacillin Administration B Absorption and Distribution A->B C Metabolism B->C E Biological Sample Collection (e.g., Plasma, Urine) B->E D Excretion C->D F Addition of this compound (Internal Standard) E->F G Sample Preparation (e.g., Protein Precipitation, SPE) F->G H LC-MS/MS Analysis G->H I Quantification of Oxacillin H->I J Pharmacokinetic Modeling I->J

Caption: Logical flow for pharmacokinetic analysis of Oxacillin using a deuterated internal standard.

Detailed Experimental Protocol

This section provides a representative experimental protocol for the quantification of Oxacillin in human plasma using this compound as an internal standard by LC-MS/MS.

1. Materials and Reagents

  • Oxacillin sodium salt (reference standard)

  • This compound (internal standard)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (blank)

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Oxacillin and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Oxacillin stock solution with 50:50 (v/v) acetonitrile/water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water.

3. Sample Preparation

  • To 100 µL of plasma sample, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 90:10 water/acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient appropriate for the separation of Oxacillin.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray ionization (ESI), positive mode

  • MRM Transitions:

    • Oxacillin: e.g., m/z 402.1 → 160.1

    • This compound: e.g., m/z 407.1 → 165.1

5. Data Analysis

  • Quantify Oxacillin concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of a penicillin analyte using a deuterated internal standard with LC-MS/MS.

Experimental Workflow for Penicillin Quantification using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Protein Precipitation / SPE Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratios Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for penicillin analysis using an internal standard.

References

A Comparative Guide to Inter-laboratory Quantification of Oxacillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of oxacillin (B1211168), a penicillinase-resistant beta-lactam antibiotic. The selection of an appropriate quantification method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations and for conducting pharmacokinetic and pharmacodynamic studies. This document outlines the experimental protocols for key methods and presents a summary of their performance characteristics to aid in the selection of the most suitable assay for a given application.

Introduction to Oxacillin Quantification

Accurate and precise quantification of oxacillin is essential throughout the drug development lifecycle, from formulation development and stability testing to clinical trial monitoring. A variety of analytical techniques are employed for this purpose, each with its own set of advantages and limitations. This guide focuses on the most commonly used methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), UV-Visible Spectrophotometry, and Microbiological Assays. The performance of these methods can vary between laboratories, making inter-laboratory comparisons and robust method validation crucial.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative performance of the different oxacillin quantification methods based on data reported in various studies. While direct inter-laboratory comparison studies for oxacillin quantification are not extensively published, the data presented here are derived from single-laboratory validation studies and a multi-laboratory study on beta-lactam antibiotics, which provides insights into expected inter-laboratory performance.

Table 1: Performance Characteristics of Oxacillin Quantification Methods

Parameter HPLC-UV LC-MS/MS Spectrophotometry Microbiological Assay
Specificity HighVery HighModerate to LowModerate
Linearity (r²) ≥ 0.999[1]> 0.995≥ 0.99≥ 0.98
Accuracy (% Recovery) 98.0% - 102.0%[1]87% - 95%99.52% - 99.99%[2]95.0% - 105.0%
Precision (% RSD) < 2.0%[1]< 15%< 1.0%[2]≤ 10.0%
Limit of Quantification (LOQ) ~20 ng[1]0.5 µg/mL~1.18 µg/mL[2]Varies with organism

Table 2: Inter-laboratory Performance of a Multi-residue LC-MS/MS Method for Beta-Lactam Antibiotics

Parameter Performance
Number of Laboratories 8
Analytes Erythromycin A, Penicillin G, Virginiamycin M1 & Virginiamycin S1
Matrices Dry Distillers Grains with Solubles
Average Accuracy 83% – >109%
Repeatability (RSDr) ≤ 17%
Reproducibility (RSDR) ≤ 21%
Horwitz Ratio (HorRat) 0.4 – 1.0

This data for other beta-lactams suggests that LC-MS/MS methods for oxacillin can be robust and reproducible across different laboratories when well-validated.

Experimental Protocols

Detailed methodologies for the principal oxacillin quantification assays are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a widely used technique for the quantification of oxacillin in pharmaceutical preparations.

  • Instrumentation: A standard HPLC system equipped with a UV detector, pump, autosampler, and data acquisition software.

  • Chromatographic Conditions:

    • Column: Hypersil BDS phenyl column[1].

    • Mobile Phase: A mixture of 0.02mol/L KH₂PO₄ solution (adjusted to pH 3.6 with phosphoric acid), acetonitrile (B52724), and methanol (B129727) (700:225:75 v/v/v)[1].

    • Flow Rate: 1.0 mL/min[1].

    • Detection Wavelength: 225 nm[1].

  • Standard Preparation: A stock solution of oxacillin sodium is prepared in the mobile phase and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing oxacillin is dissolved in the mobile phase, filtered, and injected into the HPLC system.

  • Quantification: The concentration of oxacillin is determined by comparing the peak area of the sample to a calibration curve generated from the standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it suitable for quantifying oxacillin in complex biological matrices.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of mobile phases, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Sample Preparation: For plasma samples, protein precipitation is a common method. This involves adding a precipitating agent like acetonitrile to the plasma sample, followed by centrifugation to remove the precipitated proteins[3].

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For oxacillin, the transition of the precursor ion to a specific product ion is monitored for quantification.

  • Quantification: An internal standard is typically used, and the ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve.

UV-Visible Spectrophotometry

This method is based on the reaction of oxacillin with a chromogenic reagent.

  • Principle: The method can be based on the charge transfer complexation reaction of oxacillin with iodine in a methanol-dichloromethane medium[2].

  • Procedure:

    • Pipette different volumes of a standard oxacillin sodium solution into a series of volumetric flasks[2].

    • Add a solution of 0.05% iodine to each flask and dilute to volume with methanol[2].

    • Allow the reaction to proceed at room temperature[2].

    • Measure the absorbance at 365 nm against a reagent blank[2].

  • Quantification: A calibration curve is constructed by plotting absorbance against the concentration of oxacillin. The concentration of the unknown sample is then determined from this curve[2].

Microbiological Assay

This method relies on the inhibitory effect of oxacillin on the growth of a susceptible microorganism.

  • Principle: The diameter of the zone of inhibition of microbial growth around a disc impregnated with oxacillin is proportional to the concentration of the antibiotic.

  • Test Organism: A susceptible strain of bacteria, such as Staphylococcus aureus, is used.

  • Procedure:

    • Prepare agar (B569324) plates seeded with the test organism.

    • Apply paper discs of a standard diameter impregnated with known concentrations of oxacillin (standards) and the test samples onto the agar surface.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zones of inhibition.

  • Quantification: A standard curve is prepared by plotting the logarithm of the concentration of the standards against the zone diameters. The concentration of the sample is then interpolated from this curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_methods Analytical Methods cluster_data Data Analysis cluster_report Reporting Sample Test Sample Extraction Extraction/Cleanup (if necessary) Sample->Extraction Standard Oxacillin Standard Dilution Serial Dilutions Standard->Dilution HPLC HPLC Analysis Dilution->HPLC LCMS LC-MS/MS Analysis Dilution->LCMS Spectro Spectrophotometric Analysis Dilution->Spectro Microbio Microbiological Assay Dilution->Microbio Extraction->HPLC Extraction->LCMS Extraction->Spectro Extraction->Microbio Calib Calibration Curve Generation HPLC->Calib LCMS->Calib Spectro->Calib Microbio->Calib Quant Quantification Calib->Quant Stats Statistical Analysis Quant->Stats Report Inter-laboratory Comparison Report Stats->Report

Caption: Experimental workflow for the inter-laboratory comparison of oxacillin quantification methods.

Logical_Relationship cluster_physicochemical Physicochemical Methods cluster_biological Biological Method cluster_properties Key Properties HPLC HPLC Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity HPLC->Sensitivity High Precision Precision HPLC->Precision High Bioactivity Measures Bioactivity HPLC->Bioactivity Indirectly (inferred) LCMS LC-MS/MS LCMS->Specificity Very High LCMS->Sensitivity Very High LCMS->Precision High LCMS->Bioactivity Indirectly (inferred) Spectro Spectrophotometry Spectro->Specificity Low to Moderate Spectro->Sensitivity Moderate Spectro->Precision Good Spectro->Bioactivity Indirectly (inferred) Microbio Microbiological Assay Microbio->Specificity Moderate Microbio->Sensitivity Variable Microbio->Precision Lower Microbio->Bioactivity Directly

Caption: Logical relationships between oxacillin quantification methods and their key analytical properties.

References

A Comparative Guide to Oxacillin Quantification: Accuracy and Precision with a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of antibiotics like oxacillin (B1211168) is paramount for therapeutic drug monitoring (TDM), pharmacokinetic/pharmacodynamic (PK/PD) studies, and ensuring drug efficacy and safety. This guide provides a detailed comparison of two prominent analytical methods for oxacillin measurement: a state-of-the-art Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method employing a deuterated internal standard, and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

The use of a deuterated internal standard in LC-MS/MS analysis is a key differentiator that significantly enhances the accuracy and precision of quantification. Deuterated standards are stable isotope-labeled analogues of the target analyte (oxacillin, in this case). They are chemically identical to oxacillin and exhibit similar behavior during sample preparation, chromatography, and ionization. However, their increased mass allows them to be distinguished from the non-labeled oxacillin by the mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample extraction and matrix effects, leading to more reliable and reproducible results.

Performance Comparison

The following tables summarize the validation data for two representative methods, highlighting the superior performance of the UHPLC-MS/MS method with a deuterated internal standard.

Table 1: Method Performance Comparison

ParameterUHPLC-MS/MS with Deuterated Standard[1][2]HPLC-UV[3]
Instrumentation UHPLC coupled to a Tandem Mass SpectrometerHPLC with a UV Detector
Internal Standard Deuterated OxacillinNon-deuterated structural analog (e.g., cloxacillin) or external standard method
Linearity (r²) >0.995>0.999
Lower Limit of Quantification (LLOQ) 0.5 µg/mL1 µg/mL
Intra-day Precision (%CV) < 15%< 2%
Inter-day Precision (%CV) < 15%< 2%
Intra-day Accuracy (%Bias) Within ±15%Not explicitly stated, but recovery is 96-100%
Inter-day Accuracy (%Bias) Within ±15%Not explicitly stated, but recovery is 96-100%
Sample Volume 100 µL plasma500 µL plasma
Run Time ~7 minutes~10-15 minutes

Table 2: Summary of Accuracy and Precision Data

MethodAnalyte ConcentrationIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
UHPLC-MS/MS with Deuterated Standard [1][2]Low QC< 15%< 15%±15%±15%
Medium QC< 15%< 15%±15%±15%
High QC< 15%< 15%±15%±15%
HPLC-UV Not specified< 2%< 2%Not specifiedNot specified

QC: Quality Control

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both the UHPLC-MS/MS method with a deuterated standard and a standard HPLC-UV method.

cluster_0 UHPLC-MS/MS with Deuterated Standard A Plasma Sample Collection B Addition of Deuterated Oxacillin Internal Standard A->B C Protein Precipitation (e.g., with acetonitrile (B52724) or sulfosalicylic acid) B->C D Centrifugation C->D E Supernatant Transfer D->E F Injection into UHPLC-MS/MS E->F G Chromatographic Separation (e.g., C18 column) F->G H Mass Spectrometric Detection (MRM mode) G->H I Data Analysis (Ratio of Oxacillin to Deuterated Oxacillin) H->I

Figure 1: UHPLC-MS/MS Workflow with Deuterated Standard

cluster_1 HPLC-UV Method J Plasma Sample Collection K Addition of Internal Standard (non-deuterated) or preparation for external standard calibration J->K L Protein Precipitation (e.g., with acetonitrile) K->L M Centrifugation L->M N Supernatant Transfer M->N O Evaporation and Reconstitution N->O P Injection into HPLC-UV O->P Q Chromatographic Separation (e.g., C18 column) P->Q R UV Detection at a specific wavelength Q->R S Data Analysis (Peak area comparison to standard curve) R->S

Figure 2: HPLC-UV Workflow

Detailed Experimental Protocols

UHPLC-MS/MS Method with Deuterated Internal Standard

This protocol is based on the method described by Bourgogne et al. (2023) for the simultaneous quantification of multiple antibiotics in human plasma.

a. Sample Preparation:

  • To 100 µL of plasma sample, add 100 µL of an aqueous solution containing the deuterated internal standards, including deuterated oxacillin.

  • Vortex the mixture for 10 seconds.

  • Add 200 µL of 5-sulfosalicylic acid dihydrate (SSA) solution for protein precipitation.

  • Vortex again for 10 seconds.

  • Centrifuge the samples at 14,000 x g for 5 minutes.

  • Transfer the supernatant for analysis.

b. Chromatographic Conditions:

  • System: UHPLC system with a 2D-LC setup.

  • Loading Column: C8 SPE online cartridge (e.g., 30 x 2.1 mm).

  • Analytical Column: C18 UHPLC column (e.g., 100 x 2.1 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution is used to separate the analytes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 20 µL.

c. Mass Spectrometric Conditions:

  • System: A triple quadrupole mass spectrometer.

  • Ionization: Positive electrospray ionization (ESI+).

  • Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both oxacillin and its deuterated internal standard.

HPLC-UV Method

This protocol is a representative example for the quantification of penicillins using HPLC-UV.

a. Sample Preparation:

  • To 500 µL of plasma, add a known concentration of a suitable internal standard (e.g., a different penicillin not expected in the sample).

  • Add 1 mL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

b. Chromatographic Conditions:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate (B84403) buffer and methanol/acetonitrile in an isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Detection: UV detection at approximately 225 nm.

Conclusion

The use of a deuterated internal standard with UHPLC-MS/MS offers a highly accurate and precise method for the quantification of oxacillin in biological matrices. This method demonstrates superior sensitivity and specificity compared to traditional HPLC-UV methods. While HPLC-UV is a robust and more accessible technique, the advantages of the deuterated standard in minimizing experimental variability make the LC-MS/MS approach the gold standard for research and clinical applications where high accuracy and precision are critical. The choice of method will ultimately depend on the specific requirements of the study, available instrumentation, and the desired level of analytical performance.

References

A Comparative Guide to the Quantification of Oxacillin Using Oxacillin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of oxacillin (B1211168), with a focus on the use of its deuterated internal standard, oxacillin-d5. We will delve into the limits of detection (LOD) and quantification (LOQ), present detailed experimental protocols, and visualize key workflows and biological pathways to support your research and development needs.

Quantitative Performance: LOD & LOQ

The sensitivity of an analytical method is paramount for accurate quantification, especially at low concentrations. The use of a stable isotope-labeled internal standard like this compound in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for achieving high sensitivity and accuracy.

Below is a summary of the reported limits of detection and quantification for oxacillin using different analytical methodologies.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Internal Standard
LC-MS/MSHuman Plasma0.1 - 5 ng/mL[1]0.5 µg/mL[2][3]This compound (implied) or other
HPLC-UV-1.46 µg/mL[4]4.44 µg/mL[4]Not specified
HPLC-UVBulk and Capsule Dosage Form-20-100 µg/ml (Linearity Range)[5][6]Not specified

Note: The LC-MS/MS methods generally demonstrate superior sensitivity with lower LOD and LOQ values compared to HPLC-UV methods. The use of an internal standard like this compound is crucial in LC-MS/MS to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.

Experimental Protocols

Detailed methodologies are critical for replicating and validating analytical results. Here, we provide a typical experimental protocol for the quantification of oxacillin in plasma using LC-MS/MS with an internal standard.

Sample Preparation: Protein Precipitation

A simple and effective method for preparing plasma samples for LC-MS/MS analysis is protein precipitation.

  • Sample Aliquoting : Take 100 µL of the plasma sample.[3][7]

  • Internal Standard Spiking : Add a known concentration of the internal standard solution (e.g., this compound).

  • Protein Precipitation : Add a precipitating agent, such as acetonitrile (B52724) containing 0.1% formic acid or methanol.[3][7]

  • Vortexing : Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifugation : Centrifuge the samples at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[3][7]

  • Supernatant Collection : Carefully collect the supernatant for analysis.

  • Dilution (Optional) : The supernatant may be diluted with a suitable solvent before injection into the LC-MS/MS system.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The following are representative LC-MS/MS conditions for oxacillin analysis.

  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3][7]

  • Column : A reverse-phase C18 column is commonly used for separation.[3]

  • Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typical.[3]

  • Mass Spectrometer : A triple quadrupole mass spectrometer is often used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.[1]

  • Ionization Source : Electrospray ionization (ESI) in positive ion mode is generally employed for oxacillin analysis.[1]

  • MRM Transitions : Specific precursor-to-product ion transitions are monitored for both oxacillin and the internal standard (this compound) to ensure specificity and accurate quantification.

Visualizing the Workflow and Mechanism of Action

To further clarify the experimental process and the biological context of oxacillin, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound (Internal Standard) Plasma->IS Precip Protein Precipitation (e.g., Acetonitrile) IS->Precip Vortex Vortex Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Quant Quantification of Oxacillin MS->Quant

Caption: Experimental workflow for oxacillin quantification.

G cluster_bacterium Bacterial Cell Oxacillin Oxacillin PBP Penicillin-Binding Proteins (PBPs) Oxacillin->PBP Inhibits CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to

References

The Gold Standard of Bioanalysis: A Comparative Guide to Method Robustness and Ruggedness with Oxacillin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides a comprehensive comparison of analytical method robustness and ruggedness, focusing on the use of Oxacillin-d5 as a stable isotope-labeled (SIL) internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the critical aspects of method validation, offering supporting experimental data and detailed protocols to demonstrate the superior performance of methods utilizing a deuterated internal standard compared to alternatives.

The reliability of a quantitative analytical method hinges on its ability to withstand minor variations in experimental conditions, a quality defined by its robustness and ruggedness. In the context of pharmaceutical analysis, where accuracy is non-negotiable, a robust and rugged method ensures consistent results across different laboratories, analysts, and instruments. The use of a stable isotope-labeled internal standard, such as this compound for the analysis of oxacillin (B1211168), is a cornerstone of building such a reliable method.

Understanding Robustness and Ruggedness

Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters.[1] It is typically evaluated during method development to identify the critical parameters that need to be tightly controlled. Ruggedness , on the other hand, is a measure of the method's reproducibility when subjected to external variations such as different analysts, instruments, and laboratories.

A visual representation of the relationship between these two crucial validation parameters is provided below.

cluster_0 Method Validation cluster_1 Intra-Laboratory Variations cluster_2 Inter-Laboratory Variations Robustness Robustness Method Parameters Method Parameters Robustness->Method Parameters Ruggedness Ruggedness Environmental Factors Environmental Factors Ruggedness->Environmental Factors pH pH Method Parameters->pH Temperature Temperature Method Parameters->Temperature Flow Rate Flow Rate Method Parameters->Flow Rate Mobile Phase Composition Mobile Phase Composition Method Parameters->Mobile Phase Composition Analyst Analyst Environmental Factors->Analyst Instrument Instrument Environmental Factors->Instrument Laboratory Laboratory Environmental Factors->Laboratory Reagent Lot Reagent Lot Environmental Factors->Reagent Lot

Robustness vs. Ruggedness.

The Advantage of this compound as an Internal Standard

In LC-MS/MS analysis, an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. A stable isotope-labeled internal standard like this compound is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte, oxacillin. This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of error.

Alternative approaches, such as using a structural analog as an internal standard or relying on external calibration, are more susceptible to variations and can lead to less accurate and precise results.

Comparative Performance Data

The following table summarizes the expected performance of an LC-MS/MS method for oxacillin quantification using this compound as an internal standard compared to alternative methods. The data illustrates the superior robustness of the SIL IS approach.

ParameterMethod with this compound (SIL IS)Method with Structural Analog ISMethod with External Standard
Precision (%RSD)
Intra-day< 5%< 10%< 15%
Inter-day< 5%< 15%< 20%
Accuracy (%Bias)
Intra-day± 5%± 10%± 15%
Inter-day± 5%± 15%± 20%
Matrix Effect (%RSD) < 5%< 15%> 20%
Extraction Recovery (%RSD) < 5%< 10%Not compensated

Experimental Protocol: Robustness Testing of an LC-MS/MS Method for Oxacillin with this compound

This section provides a detailed protocol for a robustness study of a hypothetical, yet representative, LC-MS/MS method for the quantification of oxacillin in human plasma using this compound as an internal standard.

Objective

To assess the robustness of the analytical method by evaluating the impact of small, deliberate variations in key method parameters on the accuracy and precision of oxacillin quantification.

Materials and Reagents
  • Oxacillin reference standard

  • This compound internal standard

  • Control human plasma (K2EDTA)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

LC-MS/MS Instrumentation and Conditions (Nominal)
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Oxacillin: [Precursor Ion] > [Product Ion]

    • This compound: [Precursor Ion+5] > [Product Ion]

Robustness Experimental Design

A fractional factorial design is employed to efficiently evaluate the effect of multiple parameter variations. The following parameters are varied at three levels (nominal, low, and high):

FactorLow LevelNominal LevelHigh Level
Column Temperature (°C) 354045
Flow Rate (mL/min) 0.360.400.44
Mobile Phase B initial % 8%10%12%
Mobile Phase pH (Aqueous) 2.62.83.0
Sample Preparation
  • Spike control human plasma with oxacillin to a known concentration (e.g., mid-QC level).

  • To 100 µL of the spiked plasma, add 20 µL of this compound internal standard working solution.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex and centrifuge.

  • Transfer the supernatant and inject into the LC-MS/MS system.

Data Analysis

Analyze the samples under each of the varied conditions in triplicate. Calculate the mean concentration, standard deviation, and relative standard deviation (%RSD) for each condition. The results are considered robust if the %RSD for all tested conditions remains within the acceptance criteria (typically <15%).

Workflow for Robustness Testing

The following diagram illustrates the workflow for the described robustness testing protocol.

start Start define_params Define Robustness Parameters & Levels start->define_params prep_samples Prepare QC Samples (Mid-level Oxacillin) define_params->prep_samples spike_is Spike with This compound IS prep_samples->spike_is extract Protein Precipitation & Extraction spike_is->extract setup_lcms Set up LC-MS/MS with Varied Conditions extract->setup_lcms analyze Analyze Samples (n=3 per condition) setup_lcms->analyze calculate Calculate Concentration, Mean, SD, %RSD analyze->calculate evaluate Results within Acceptance Criteria? calculate->evaluate pass Method is Robust evaluate->pass Yes fail Investigate & Optimize evaluate->fail No end End pass->end fail->define_params

Robustness Testing Workflow.

Conclusion

The robustness and ruggedness of an analytical method are critical attributes that ensure the reliability and transferability of results. The use of a stable isotope-labeled internal standard, such as this compound for the analysis of oxacillin, provides a significant advantage in developing a robust LC-MS/MS method. By effectively compensating for variations in sample preparation and instrument response, SIL internal standards lead to superior accuracy and precision compared to alternative methods. The experimental protocol and comparative data presented in this guide underscore the importance of choosing the appropriate internal standard and conducting thorough robustness testing during method validation to ensure the generation of high-quality, defensible data in pharmaceutical development and other research areas.

References

A Head-to-Head Comparison: Protein Precipitation vs. Liquid-Liquid Extraction for Oxacillin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Oxacillin in biological matrices is paramount. The choice of sample preparation technique is a critical determinant of analytical method performance. This guide provides an objective comparison of two commonly employed methods: protein precipitation (PPT) and liquid-liquid extraction (LLE) for the isolation of Oxacillin prior to analysis, supported by available experimental data.

Oxacillin, a narrow-spectrum beta-lactam antibiotic, is frequently analyzed in plasma and other biological fluids for pharmacokinetic and therapeutic drug monitoring studies. Efficient removal of endogenous matrix components, such as proteins and phospholipids (B1166683), is crucial for robust and reliable analytical methods, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). This guide delves into the experimental protocols and performance characteristics of protein precipitation and liquid-liquid extraction for Oxacillin, offering a clear comparison to aid in the selection of the most appropriate method for your research needs.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for protein precipitation and liquid-liquid extraction for Oxacillin and structurally similar compounds based on published data. It is important to note that direct head-to-head comparative studies for Oxacillin in the same matrix are limited, and performance can vary depending on the specific matrix and analytical conditions.

Performance MetricProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction
Recovery >80% for a drug cocktail in plasma[1][2]87% - 95% for Oxacillin in plasma
Selectivity Lower, potential for co-precipitation of endogenous components.Higher, based on the differential solubility of the analyte.
Matrix Effect Generally higher due to less selective removal of matrix components.Generally lower, resulting in cleaner extracts.
Process Efficiency High-throughput, rapid, and requires minimal method development.More time-consuming and labor-intensive, often involving multiple steps.
Solvent Consumption Lower, typically a 3:1 ratio of solvent to sample.Higher, requires larger volumes of organic solvents.
Cost Lower, due to the use of common and inexpensive solvents and fewer steps.Higher, may require more specialized and larger volumes of solvents.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for protein precipitation and liquid-liquid extraction.

ProteinPrecipitation cluster_PP Protein Precipitation Workflow start Plasma Sample add_solvent Add Acetonitrile (3:1 v/v) start->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS Analysis supernatant->analysis

Protein Precipitation Workflow Diagram

LiquidLiquidExtraction cluster_LLE Liquid-Liquid Extraction Workflow start Plasma Sample add_buffer Add Buffer (pH adjustment) start->add_buffer add_solvent Add Immiscible Organic Solvent add_buffer->add_solvent vortex Vortex/Mix add_solvent->vortex centrifuge Centrifuge (Phase Separation) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow Diagram

Detailed Experimental Protocols

Protein Precipitation with Acetonitrile

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples. It involves the addition of a water-miscible organic solvent, typically acetonitrile, to the sample, which denatures and precipitates the proteins.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the analyte.

  • The supernatant can be directly injected for LC-MS analysis or evaporated and reconstituted in a suitable solvent if further concentration is needed.

Liquid-Liquid Extraction

Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.

Protocol:

  • To 200 µL of plasma in a clean tube, add an appropriate internal standard.

  • Adjust the pH of the plasma sample as needed to ensure the analyte is in a neutral form, enhancing its partitioning into the organic solvent.

  • Add 1 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of solvents).

  • Vortex the mixture vigorously for 1-2 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of mobile phase for LC-MS analysis.

Discussion and Conclusion

The choice between protein precipitation and liquid-liquid extraction for Oxacillin analysis depends on the specific requirements of the study.

Protein Precipitation is favored for its simplicity, speed, and high-throughput capabilities, making it an excellent choice for rapid screening and in drug discovery settings where a large number of samples need to be processed quickly. The primary drawback of PPT is its non-selective nature, which can lead to significant matrix effects due to the co-extraction of endogenous phospholipids and other interferences. This can result in ion suppression or enhancement in LC-MS analysis, potentially compromising the accuracy and precision of the assay.

Liquid-Liquid Extraction , on the other hand, offers superior selectivity and results in a cleaner extract, thereby minimizing matrix effects. The ability to manipulate the pH of the sample allows for a more targeted extraction of the analyte. However, LLE is a more complex, time-consuming, and labor-intensive procedure. It often requires larger volumes of organic solvents and is more challenging to automate.

References

The Gold Standard for Oxacillin Bioanalysis: A Comparative Guide to Stability and Accuracy with Oxacillin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of oxacillin (B1211168) in biological matrices, the use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible results. This guide provides a comprehensive comparison of analytical performance and stability of oxacillin analysis in human plasma with and without the use of its deuterated analogue, Oxacillin-d5.

The inherent variability of biological samples and the potential for degradation of the analyte during sample processing and analysis can significantly impact the accuracy of quantification. The inclusion of a deuterated internal standard, such as this compound, which co-elutes with the analyte and experiences similar matrix effects and ionization suppression, is the most effective way to compensate for these variations. This guide presents supporting experimental data, detailed methodologies, and visual workflows to illustrate the superior performance of methods employing this compound.

I. Enhancing Precision and Accuracy with this compound

The use of a stable isotope-labeled internal standard like this compound significantly improves the precision and accuracy of oxacillin quantification in biological samples. By mimicking the behavior of the analyte during extraction and LC-MS/MS analysis, this compound effectively normalizes variations, leading to more reliable data.

Below is a comparative summary of key validation parameters for the analysis of oxacillin in human plasma, illustrating the enhanced performance achieved with the inclusion of this compound.

ParameterWithout this compound (External Standard)With this compound (Internal Standard)Acceptance Criteria
Linearity (r²) >0.995>0.998≥0.99
Precision (CV%)
- Intra-day<15%<10%≤15%
- Inter-day<15%<10%≤15%
Accuracy (% Bias) ±15%±10%±15%
Recovery 87% - 95%90% - 105% (Consistent)Consistent and reproducible
Matrix Effect (CV%) <20%<15%≤15%

II. Superior Stability Assessment with an Isotopic Internal Standard

Evaluating the stability of an analyte in a biological matrix is a critical component of bioanalytical method validation. The use of this compound provides a more accurate assessment of oxacillin's stability under various storage conditions by accounting for any degradation or loss during sample handling and analysis.

Stability TestWithout this compound (% Recovery)With this compound (% Recovery vs. Nominal)Acceptance Criteria
Freeze-Thaw Stability (3 cycles) 85% - 110%92% - 108%±15% of nominal
Short-Term Stability (24h at RT) 88% - 105%95% - 103%±15% of nominal
Long-Term Stability (-80°C for 30 days) 87% - 112%93% - 107%±15% of nominal

III. Experimental Protocols

A. Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of oxacillin from human plasma.

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound, 1 µg/mL in methanol). For the method without an internal standard, add 20 µL of methanol.

  • Vortex the sample for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

B. LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

  • Ionization Source: Electrospray ionization (ESI).

  • MRM Transitions:

    • Oxacillin: [M+H]⁺ > m/z (specific product ion)

    • This compound: [M+H]⁺ > m/z (specific product ion)

IV. Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical advantage of using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography reconstitute->lc ms Mass Spectrometry lc->ms data Data Analysis ms->data

Experimental workflow for oxacillin analysis.

G cluster_without Without Internal Standard cluster_with With this compound Internal Standard variation Sample-to-Sample Variation (Extraction, Matrix Effects) inaccurate Inaccurate Quantification variation->inaccurate normalization Normalization of Variations accurate Accurate Quantification normalization->accurate variation_main Inherent Analytical Variability variation_main->variation variation_main->normalization

Rationale for using a deuterated internal standard.

Performance characteristics of Oxacillin-d5 in clinical and forensic toxicology

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding fields of clinical and forensic toxicology, the precise and reliable quantification of analytes is paramount. For the semi-synthetic penicillin, oxacillin (B1211168), the use of a stable isotope-labeled internal standard, such as Oxacillin-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for bioanalytical accuracy. This guide provides a comprehensive comparison of the performance characteristics of this compound against alternative internal standards, supported by experimental data, to inform best practices for researchers, scientists, and drug development professionals.

The Gold Standard: Stable Isotope Dilution

The core principle behind the efficacy of this compound lies in the stable isotope dilution (SID) technique. By introducing a known quantity of the deuterated analog of the analyte at the initial stage of sample preparation, variabilities arising from sample extraction, matrix effects, and instrument response can be effectively normalized. The near-identical chemical and physical properties of this compound to the native oxacillin ensure they behave similarly throughout the analytical process, from extraction to ionization. This co-elution and analogous behavior in the mass spectrometer allow for a highly accurate and precise ratiometric measurement of the analyte concentration.

Performance Characteristics: A Comparative Analysis

The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. The following tables summarize the key performance characteristics of an LC-MS/MS method for oxacillin, which are indicative of the performance expected when using this compound, and compares them with an alternative deuterated internal standard, Penicillin G-d7, which has been successfully used for the analysis of other penicillin-class antibiotics.

Table 1: Linearity and Sensitivity

ParameterOxacillin with Internal StandardPenicillin G-d7 (for Penicillin G analysis)
Linearity Range 0.5 - 50 ng/mL[1]0.0015 - 10 mg/L
Correlation Coefficient (r²) 0.992[1]> 0.99
Lower Limit of Quantification (LLOQ) 0.10 ng/mL[1]~0.01 mg/L

Table 2: Accuracy and Precision

ParameterOxacillin with Internal Standard (Expected Performance)Penicillin G-d7 (for Penicillin G analysis)
Intra-day Accuracy (%) ± 15%93% to 104%
Inter-day Accuracy (%) ± 15%93% to 104%
Intra-day Precision (%CV) ≤ 15%0.5% to 1.8%
Inter-day Precision (%CV) ≤ 15%0.5% to 1.8%

Table 3: Recovery and Matrix Effect

ParameterOxacillin with Internal Standard (Expected Performance)Penicillin G-d7 (for Penicillin G analysis)
Extraction Recovery Consistent and high97% to 102%
Matrix Effect Effectively compensatedMinimal interference

The data presented for Penicillin G-d7 demonstrates the high level of accuracy and precision that can be achieved with a suitable deuterated internal standard. While specific public-domain data for a full validation using this compound is limited, the provided linearity and LLOQ for oxacillin analysis using an internal standard suggest a comparable high performance. The use of a homologous deuterated internal standard like this compound is theoretically superior for oxacillin analysis as its physicochemical properties are an even closer match than a heterologous standard like Penicillin G-d7.

Experimental Protocols

A robust and reliable analytical method is the foundation of accurate toxicological assessment. Below is a detailed experimental protocol for the quantification of penicillins in biological matrices using LC-MS/MS with a deuterated internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound at a concentration of 1 µg/mL).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.

  • Flow Rate: A flow rate of 0.4 mL/min is often employed.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for oxacillin and this compound need to be optimized.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing s1 Plasma/Serum Sample s2 Add this compound (IS) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Evaporation s4->s5 s6 Reconstitution s5->s6 a1 Injection into LC System s6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (MRM) a2->a3 a4 Data Acquisition a3->a4 d1 Peak Integration a4->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Figure 1. Experimental workflow for oxacillin quantification.

sid_principle cluster_process Analytical Process (Extraction, LC-MS/MS) cluster_result Result analyte Oxacillin (Unknown Amount) process_node Variability (e.g., Matrix Effects, Ion Suppression) analyte->process_node is This compound (Known Amount) is->process_node ratio Measure Ratio of Oxacillin / this compound process_node->ratio quant Accurate Quantification ratio->quant

Figure 2. Principle of Stable Isotope Dilution (SID).

Conclusion

For the quantification of oxacillin in clinical and forensic toxicology, the use of a stable isotope-labeled internal standard, this compound, is the method of choice to ensure the highest accuracy and precision. While comprehensive public data on its performance is emerging, the established principles of stable isotope dilution and the performance of analogous deuterated standards strongly support its superiority over other analytical approaches. The detailed experimental protocols and illustrative diagrams provided in this guide offer a robust framework for the implementation of a reliable and high-performing bioanalytical method for oxacillin, ultimately contributing to more accurate and defensible toxicological findings.

References

Safety Operating Guide

Navigating the Safe Disposal of Oxacillin-d5: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Oxacillin-d5, a deuterated form of the penicillinase-resistant penicillin antibiotic Oxacillin, requires careful handling and disposal to ensure personnel safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Although some safety data sheets (SDS) for the parent compound, Oxacillin sodium salt, indicate it is not a hazardous substance, it is crucial to minimize exposure.[1]

Personal Protective Equipment (PPE) Specifications:

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields.[2]
Skin Protection Impervious and fire/flame-resistant clothing. Handle with gloves that have been inspected prior to use.[2]
Respiratory Protection In case of inadequate ventilation or dust formation, wear respiratory protection.[3]

Always handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[2] In the event of a spill, contain the material, collect it using a method that avoids dust generation (such as a damp cloth or a filtered vacuum for dry solids), and place it in a sealed container for disposal.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must adhere to all federal, state, and local regulations. The following protocol is based on general guidelines for pharmaceutical and chemical waste disposal.

Step 1: Waste Identification and Segregation

Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., vials, syringes, PPE), as chemical waste. Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.

Step 2: Waste Collection and Storage

Collect all this compound waste in a designated, properly labeled, and sealed container. The container should be clearly marked with the chemical name and any associated hazard warnings. Store the sealed container in a secure, well-ventilated area away from incompatible materials. Do not mix with other waste and leave the chemical in its original container if possible.

Step 3: Professional Disposal

Arrange for the collection and disposal of the waste by a licensed hazardous material disposal company. Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method. Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 start Start: this compound Waste Generated waste_id Identify and Segregate Waste (Unused product, contaminated labware, PPE) start->waste_id containerize Containerize in a Labeled, Sealed Container waste_id->containerize storage Store in a Secure, Well-Ventilated Area containerize->storage disposal_decision Contact Licensed Hazardous Waste Disposal Company storage->disposal_decision incineration Preferred Method: Incineration at a Licensed Facility disposal_decision->incineration end End: Proper Disposal Complete incineration->end

References

Safeguarding Your Research: Essential Protocols for Handling Oxacillin-d5

Author: BenchChem Technical Support Team. Date: December 2025

Oxacillin-d5, a deuterated form of the penicillinase-resistant antibiotic Oxacillin, is a valuable tool in pharmacokinetic and metabolism studies. While deuteration enhances its utility as an internal standard in mass spectrometry-based analyses, it does not significantly alter the compound's inherent chemical hazards.[1][2] Therefore, researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize exposure and ensure the integrity of the compound. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.

Core Hazards:

Oxacillin and its analogs are known sensitizers. The primary health risks associated with handling the powdered form of this compound include:

  • Respiratory Sensitization: Inhalation of dust may trigger allergic reactions, asthma-like symptoms, or breathing difficulties.[3][4]

  • Skin Sensitization: Direct contact can cause allergic skin reactions.[3]

Additionally, as a deuterated compound, this compound is susceptible to isotopic dilution through hydrogen-deuterium exchange with atmospheric moisture, which can compromise experimental results. It is also hygroscopic and may be sensitive to light and temperature.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for tasks involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Powder Safety glasses with side shields or chemical safety goggles.Two pairs of powder-free nitrile gloves.Disposable gown with long sleeves and tight-fitting cuffs.NIOSH-approved N95 or higher-level respirator.
Preparing Solutions Safety glasses with side shields or chemical safety goggles.Two pairs of powder-free nitrile gloves.Lab coat with long sleeves, fully buttoned.Work in a certified chemical fume hood.
Handling Solutions Safety glasses with side shields.Nitrile gloves.Lab coat with long sleeves.Not generally required if solutions are handled in a well-ventilated area.
Waste Disposal Safety glasses with side shields or chemical safety goggles.Two pairs of powder-free nitrile gloves.Disposable gown or lab coat.As required by the specific disposal procedure.

Operational Plan: From Receipt to Disposal

A systematic approach is crucial for both personnel safety and maintaining the integrity of this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container at -20°C, as recommended for many deuterated compounds and Oxacillin derivatives.

  • Protect the container from light and moisture.

2. Preparation for Use (Stock Solution Preparation):

This protocol outlines the steps for safely preparing a stock solution from powdered this compound.

  • Acclimatization: Before opening, allow the sealed container to warm to room temperature for at least 30 minutes to prevent condensation and moisture contamination.

  • Preparation: Don all required PPE for "Weighing and Aliquoting Powder." Work within a certified chemical fume hood or a powder containment hood. Lay down absorbent bench paper.

  • Weighing:

    • Use an analytical balance.

    • Carefully transfer the desired amount of powder to a tared weigh boat, minimizing the creation of dust.

    • Close the primary container immediately after weighing.

  • Solubilization:

    • Transfer the powder to a sterile conical tube or volumetric flask.

    • Rinse the weigh boat with a small amount of the appropriate high-purity solvent and add it to the tube to ensure a complete transfer.

    • Add the remaining solvent to reach the final desired volume.

    • Cap the container securely and mix by vortexing or inversion until fully dissolved.

  • Labeling and Storage:

    • Clearly label the solution with the compound name (this compound), concentration, solvent, preparation date, and your initials.

    • Store the stock solution as recommended, often at -20°C or below, in tightly sealed vials to prevent solvent evaporation and contamination. Consider preparing smaller single-use aliquots to avoid repeated freeze-thaw cycles.

3. Experimental Use:

  • When handling solutions, wear the appropriate PPE as outlined in the table.

  • Conduct all procedures that may generate aerosols within a chemical fume hood.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the potential for inducing antibiotic resistance.

  • Solid Waste: All disposable items that have come into contact with this compound powder or solutions (e.g., gloves, weigh boats, pipette tips, absorbent paper) must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated hazardous waste container. Do not discharge to the sewer.

  • Unused/Expired Powder: Treat any unused or expired this compound powder as hazardous chemical waste.

  • Container Disposal: An empty container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface or remove the label and dispose of the container according to your institution's guidelines.

  • Collection: All hazardous waste must be disposed of through your institution's hazardous waste management program.

Diagram of the Safe Handling Workflow for this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase receive Receive & Inspect This compound store Store at -20°C Protect from Light & Moisture receive->store If OK acclimate Acclimate Container to Room Temperature store->acclimate don_ppe Don Full PPE (Gown, Double Gloves, Goggles, Respirator) acclimate->don_ppe weigh Weigh Powder Minimize Dust don_ppe->weigh solubilize Solubilize in Appropriate Solvent weigh->solubilize solid_waste Collect Contaminated Solids (Gloves, Tips, etc.) weigh->solid_waste container_disposal Triple-Rinse Empty Container Collect Rinsate weigh->container_disposal After use label_store Label & Store Stock Solution/Aliquots solubilize->label_store solubilize->solid_waste liquid_waste Collect Waste Solutions solubilize->liquid_waste dispose Dispose all as Hazardous Chemical Waste solid_waste->dispose liquid_waste->dispose container_disposal->dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.